3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Description
BenchChem offers high-quality 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSGMHLAWWTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406371 | |
| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872196-57-1 | |
| Record name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foundational Technical Guide: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as a foundational technical guide to the chemical properties of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid . It is important to note that while this compound is commercially available, detailed characterization and application data are scarce in peer-reviewed literature. Consequently, this guide combines established information with scientifically grounded extrapolations based on the well-documented chemistry of its constituent functional groups: a benzoic acid, an ether, an amide, and a piperidine ring.
Introduction and Structural Elucidation
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS Number: 872196-57-1) is a multifaceted organic molecule with potential applications in medicinal chemistry and materials science.[1] Its structure, characterized by a benzoic acid moiety at the meta position of an ethoxy-piperidide substituent, suggests a range of chemical functionalities that can be exploited for further derivatization or as a pharmacophore in drug design.
The piperidine ring is a common motif in many clinically approved drugs, often contributing to improved metabolic stability and favorable pharmacokinetic properties.[2] The benzoic acid group provides a site for salt formation, which can be used to modulate solubility and bioavailability, and can also participate in hydrogen bonding interactions with biological targets. The central ether and amide linkages offer both flexibility and potential metabolic sites.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid are not extensively reported. However, we can infer a number of its key characteristics based on its structure and data from chemical suppliers.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 872196-57-1 | [1] |
| Molecular Formula | C14H17NO4 | ChemBridge |
| Molecular Weight | 263.29 g/mol | Calculated |
| Appearance | White to off-white solid | General property of similar organic acids |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected, though it should increase in alkaline aqueous solutions due to salt formation. | Based on the properties of benzoic acid and its derivatives.[4][5] |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5, typical for benzoic acids. The piperidine nitrogen, being part of an amide, is not significantly basic. | Inferred from the pKa of benzoic acid. |
Proposed Synthesis Pathway
A definitive, published synthesis protocol for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is not available. However, a plausible and efficient synthesis can be designed based on standard organic chemistry transformations, starting from 3-hydroxybenzoic acid. The following represents a logical and experimentally sound approach.
Overall Reaction Scheme
Caption: Proposed four-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.
Step 2: Williamson Ether Synthesis
-
Dissolve methyl 3-hydroxybenzoate and potassium carbonate in acetone.
-
To this suspension, add ethyl bromoacetate dropwise at room temperature.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product, methyl 3-(2-ethoxy-2-oxoethoxy)benzoate, can be purified by column chromatography.
Step 3: Amidation
-
Dissolve the product from Step 2 in an excess of piperidine.
-
Heat the mixture in a sealed tube or under reflux conditions for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the starting ester by TLC or GC-MS.
-
Remove the excess piperidine under reduced pressure to obtain the crude amide-ester, methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate.
Step 4: Saponification
-
Dissolve the crude product from Step 3 in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours.
-
After the hydrolysis is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Spectroscopic Characterization (Predicted)
While actual spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
Ethoxy Protons: A singlet for the -O-CH₂-C(O)- protons around 4.8-5.0 ppm.
-
Piperidine Protons: Broad signals in the 1.5-1.7 ppm range for the central CH₂ groups and in the 3.4-3.6 ppm range for the CH₂ groups adjacent to the nitrogen.
-
Carboxylic Acid Proton: A broad singlet far downfield, typically above 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals in the downfield region, around 165-175 ppm, corresponding to the carboxylic acid and amide carbonyls.
-
Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the ether oxygen will be the most downfield among the aromatic CH carbons.
-
Ethoxy Carbon: A signal for the -O-CH₂- carbon around 65-70 ppm.
-
Piperidine Carbons: Signals in the aliphatic region, typically between 24-47 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl, and another strong peak around 1630-1660 cm⁻¹ for the amide carbonyl.
-
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the ether and carboxylic acid C-O bonds.
-
Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 263.12).
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the piperidine ring, the carboxylic acid group, and cleavage of the ether linkage.
Reactivity and Stability
The reactivity of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is dictated by its functional groups.
-
Carboxylic Acid: Can undergo esterification, acid chloride formation, and other standard carboxylic acid reactions. It will also react with bases to form carboxylate salts.
-
Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.[6]
-
Ether Linkage: The ether bond is typically stable to most reaction conditions but can be cleaved by strong acids like HBr or HI.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (alkoxy and acyl) will influence the position of substitution.
The compound should be stored in a cool, dry place away from strong oxidizing agents. As with many complex organic molecules, stability may be affected by light and air over long periods.[6]
Potential Applications and Future Research
Given the presence of the piperidine and benzoic acid moieties, this compound could be explored as a scaffold in medicinal chemistry.[2][7] The structural features suggest potential for interaction with a variety of biological targets. Future research could involve:
-
Synthesis and Characterization: The first step would be to synthesize the compound using the proposed pathway and fully characterize it using modern spectroscopic and analytical techniques to confirm its structure and purity.
-
Biological Screening: The compound could be screened against a panel of biological targets, such as enzymes and receptors, to identify any potential pharmacological activity.
-
Analogue Synthesis: A library of related compounds could be synthesized by modifying the piperidine ring, the aromatic substitution pattern, or the linker between the two, to explore structure-activity relationships (SAR).
-
Materials Science: The carboxylic acid functionality allows for its incorporation into polymers or metal-organic frameworks.
Caption: A logical workflow for future research on this compound.
Conclusion
While a comprehensive, experimentally validated dataset for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is not yet available in the public domain, this guide provides a solid foundation for researchers. By combining the limited available information with established chemical principles, we have outlined its key physicochemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. This molecule represents an interesting, yet underexplored, chemical entity that warrants further investigation to unlock its full potential in drug discovery and materials science.
References
-
PubChem. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Accessed January 21, 2026. [Link]
-
Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Accessed January 21, 2026. [Link]
-
The solubility of benzoic acid in seven solvents. - ResearchGate. Accessed January 21, 2026. [Link]
-
Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Accessed January 21, 2026. [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. Accessed January 21, 2026. [Link]
-
SpectraBase. Benzoic acid, 3-methoxy-, 2-oxo-2-phenylethyl ester. Accessed January 21, 2026. [Link]
-
Hunan Huateng Pharmaceutical Co., Ltd. 3-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzoic acid. Accessed January 21, 2026. [Link]
-
Triown Chemie. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Accessed January 21, 2026. [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Accessed January 21, 2026. [Link]
-
PubChem. 2-Ethoxybenzoic acid. Accessed January 21, 2026. [Link]
-
PubChem. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. Accessed January 21, 2026. [Link]
- Google Patents. US20050137396A1 - Process for preparing benzoic acids. Accessed January 21, 2026.
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed January 21, 2026. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Accessed January 21, 2026. [Link]
-
PubChem. 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid. Accessed January 21, 2026. [Link]
-
ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. Accessed January 21, 2026. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Accessed January 21, 2026. [Link]
-
Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Accessed January 21, 2026. [Link]
-
Reddit. Benzoic Acid ¹H-NMR Help. Accessed January 21, 2026. [Link]
-
ResearchGate. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry | Request PDF. Accessed January 21, 2026. [Link]
-
NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. Accessed January 21, 2026. [Link]
-
PubMed. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Accessed January 21, 2026. [Link]
-
ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Accessed January 21, 2026. [Link]
-
SpectraBase. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. Accessed January 21, 2026. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Accessed January 21, 2026. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Accessed January 21, 2026. [Link]
-
World Journal of Organic Chemistry. Figure 5. Mass spectrum (MS positive mode) of compound 3 : 3-(2-Phenyl-oxo-ethoxy). Accessed January 21, 2026. [Link]
-
PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Accessed January 21, 2026. [Link]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid | 29936-93-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
A Technical Primer and Research Framework for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 872196-57-1)
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 872196-57-1), a molecule of interest in medicinal chemistry. Due to the limited specific data in the public domain for this meta-isomer, this guide establishes a foundational understanding by analyzing its chemical structure, proposing a robust synthetic pathway, and contextualizing its potential biological significance through a comparative analysis with its well-studied para-isomer and other structurally related compounds. The primary objective is to equip researchers with the necessary theoretical and practical framework to initiate and advance the investigation of this compound's therapeutic potential, with a particular focus on its prospective role as a modulator of inflammatory signaling pathways.
Introduction and Strategic Overview
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a small molecule characterized by a benzoic acid moiety linked to a piperidine ring via an N-acylethoxy bridge. The substituent on the benzoic acid is at the meta-position, a key structural feature that distinguishes it from its more frequently studied para-isomer, 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. While the para-isomer and its derivatives have been noted as intermediates in the synthesis of therapeutic agents like Raloxifene, the meta-isomer remains largely unexplored.[1][2][3] This relative obscurity in scientific literature, coupled with a structure suggestive of potential biological activity, presents a unique opportunity for novel drug discovery efforts.
This guide posits that the structural alerts within the molecule—specifically the piperidine and benzoic acid groups—suggest potential interactions with biological targets involved in inflammation.[1] Notably, similar molecular scaffolds have demonstrated activity as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in innate immunity signaling.[4][5][6] Therefore, a central hypothesis of this framework is that 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid may function as an IRAK4 inhibitor, offering a potential therapeutic avenue for inflammatory and autoimmune diseases.
Physicochemical and Structural Analysis
A thorough understanding of a compound's physical and chemical properties is fundamental to its development. The properties for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid can be predicted and are summarized below.
| Property | Value (Predicted/Known) | Significance in Drug Development |
| CAS Number | 872196-57-1 | Unique identifier for substance registration. |
| Molecular Formula | C₁₄H₁₇NO₄ | Defines the elemental composition and exact mass. |
| Molecular Weight | 263.29 g/mol | Influences diffusion, bioavailability, and formulation. |
| IUPAC Name | 3-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid | Unambiguous chemical name based on structure. |
| Isomeric Form | Meta-substituted benzoic acid | Affects electronic properties, pKa, and receptor binding geometry compared to ortho/para isomers. Noted to have potentially lower metabolic stability than the para-isomer.[1] |
| Key Functional Groups | Carboxylic acid, Amide (keto-piperidine), Ether | Dictates solubility, hydrogen bonding capacity, and potential metabolic pathways. The carboxylic acid group provides a handle for salt formation to improve solubility. |
Proposed Synthesis Protocol
While specific literature on the synthesis of the meta-isomer is scarce, a reliable two-step synthetic route can be extrapolated from standard organic chemistry principles and established procedures for its analogues.[7][8] The proposed pathway involves a Williamson ether synthesis followed by amide coupling.
Experimental Workflow: Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Caption: Proposed two-step synthesis workflow.
Step-by-Step Protocol:
Step 1: Synthesis of Ethyl 3-(2-chloroacetoxy)benzoate
-
To a solution of ethyl 3-hydroxybenzoate (1 equivalent) in dichloromethane (DCM) at 0°C, add triethylamine (1.2 equivalents).
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.
Step 2: Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
-
Dissolve the intermediate from Step 1 (1 equivalent) and piperidine (1.5 equivalents) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents) as a base.
-
Heat the mixture to reflux and stir for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the crude ester in a mixture of THF/water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 2-4 hours to saponify the ethyl ester.
-
Acidify the mixture with 1M HCl to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Postulated Biological Activity: An IRAK4 Inhibition Hypothesis
The innate immune system relies on Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) to detect pathogens and cellular damage.[5] A key downstream signaling molecule for both receptor families is IRAK4. Upon activation, IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[5][6] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.
Given that many small molecule IRAK4 inhibitors feature heterocyclic moieties and specific hydrogen bonding patterns, it is plausible that 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid could fit into the ATP-binding pocket of IRAK4.
Proposed Mechanism of Action
Caption: Postulated inhibition of the IRAK4 signaling cascade.
Experimental Validation Workflow
To test this hypothesis, a tiered screening approach is recommended.
-
Primary Screen (In Vitro Kinase Assay):
-
Objective: Determine direct inhibitory activity against recombinant human IRAK4.
-
Method: Utilize a time-resolved fluorescence energy transfer (TR-FRET) or similar luminescence-based assay to measure IRAK4 kinase activity in the presence of varying concentrations of the test compound.
-
Endpoint: IC₅₀ value determination.
-
-
Secondary Screen (Cell-Based Assay):
-
Objective: Confirm target engagement and functional consequence in a cellular context.
-
Method: Use a human cell line expressing TLRs (e.g., HEK-Blue™ TLR4 or THP-1 monocytes). Stimulate the cells with a TLR ligand (e.g., LPS) and measure the downstream production of a reporter (SEAP) or a key cytokine (e.g., TNF-α or IL-6) via ELISA.
-
Endpoint: Dose-dependent reduction of cytokine production.
-
-
Selectivity Profiling:
-
Objective: Assess off-target activity.
-
Method: Screen the compound against a panel of related kinases (e.g., IRAK1, other MAP kinases) to determine its selectivity profile.
-
Comparative Analysis and Future Directions
The primary distinguishing feature of the topic compound is its meta-substitution pattern. In drug design, isomer positioning can profoundly impact efficacy and pharmacokinetics. The para-isomer is often favored for its linear geometry, which can facilitate more predictable binding within a receptor pocket. However, the meta-position offers a different angular presentation of the carboxylic acid group, which could enable unique interactions with adjacent amino acid residues that are inaccessible to the para-isomer.
Future research should focus on:
-
Execution of the Proposed Synthesis: To obtain a sufficient quantity of the material for biological testing.
-
In Vitro and In Vivo Testing: Following the validation workflow to confirm or refute the IRAK4 inhibition hypothesis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the piperidine and benzoic acid moieties to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, as it has been suggested to be a potential liability compared to the para-isomer.[1]
Conclusion
While 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 872196-57-1) is currently an under-investigated molecule, its structural characteristics warrant a thorough evaluation of its therapeutic potential. This guide provides a foundational framework by proposing a clear synthetic route and a testable biological hypothesis centered on the inhibition of the IRAK4 signaling pathway. By systematically addressing the outlined experimental plan, the scientific community can elucidate the true potential of this compound and its derivatives as novel anti-inflammatory agents.
References
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Available from: [Link]
- Google Patents. United States Patent 7,790,905 B2.
- Google Patents. United States Patent Office.
- Google Patents. US5158952A - 3-[2-[4-(6-fluoro-1,2-benzisoxozol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9 tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one, compositions and.
- Google Patents. United States Patent 9,187,463 B2.
-
iSuoChem. Organic Pigment Red 57:1 - Solvent based Water based Lithol Rubine Red. Available from: [Link]
-
Hunan Hwatson Biotech Inc. 3-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzoic acid. Available from: [Link]
- ChemicalBook. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6756815.htm
-
NIH National Center for Biotechnology Information. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Available from: [Link]
- Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
NIH National Center for Biotechnology Information. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Available from: [Link]
-
PubMed. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of interleukin-1 Receptor-Associate kinase-4. Available from: [Link]
-
PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Available from: [Link]
-
PubMed. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome. Available from: [Link]
-
PubMed Central. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Available from: [Link]
- LookChem. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Available from: https://www.lookchem.com/cas-844/84449-80-9.html
-
PubMed. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Available from: [Link]
-
ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available from: [Link]
-
Paint & Coatings. Lithol Rubine Red 57:1 Product Code - TCR57102N by Trust Chem. Available from: [Link]
-
City Cat Chemicals. CATOLITE RUBINE TONER C6B – PIGMENT RED 57:1. Available from: [Link]
-
MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]
-
Triown Chemie. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Available from: [Link]
Sources
- 1. 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid | 29936-93-4 | Benchchem [benchchem.com]
- 2. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 3. 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride|CAS 84449-80-9 [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent, selective, and orally bioavailable inhibitors of interleukin-1 receptor-associate kinase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 8. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS No. 872196-57-1).[1] While its para-substituted isomer has been noted as an intermediate in pharmaceutical synthesis, this meta-isomer presents a distinct structural profile.[2] This document delineates a plausible synthetic pathway, predicts its spectroscopic characteristics, and discusses its physicochemical properties, offering a foundational resource for its potential application in medicinal chemistry and materials science.
Chemical Identity and Nomenclature
The molecule is systematically named 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid . It is a trifunctional molecule featuring a benzoic acid moiety, a piperidine ring, and an amide functional group, all connected via an ether linkage. The 'meta' substitution on the benzoic acid ring is a key structural feature that differentiates it from its more commonly cited para-isomer.[2]
| Identifier | Value | Source |
| CAS Number | 872196-57-1 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | N/A |
| Molecular Weight | 263.29 g/mol | N/A |
| IUPAC Name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | N/A |
| SMILES | C1CCN(CC1)C(=O)COC2=CC(=CC=C2)C(=O)O | N/A |
Molecular Structure and Physicochemical Properties
The core structure consists of a central benzene ring substituted at positions 1 and 3. The carboxyl group at C1 imparts acidic properties, while the ether-linked N-acylpiperidine substituent at C3 introduces a bulky, moderately polar, and basic moiety. The molecule possesses four rotatable bonds, suggesting a degree of conformational flexibility.
Predicted Physicochemical Properties:
| Property | Predicted Value | Remarks |
| LogP | 2.13 | Indicates moderate lipophilicity. |
| pKa (Acidic) | ~4.0-4.5 | Estimated for the benzoic acid group. |
| pKa (Basic) | ~4.0-5.0 | Estimated for the amide nitrogen (protonated). |
| Aqueous Solubility | Low | Expected due to the aromatic ring and piperidine moiety. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | N/A |
| Hydrogen Bond Acceptors | 5 (2x Carbonyl O, 1x Ether O, 1x Carboxylic O, 1x Piperidine N) | N/A |
Proposed Synthesis Pathway
Diagram of Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Methyl 3-(2-chloro-2-oxoethoxy)benzoate
-
Reagents & Setup: To a solution of methyl 3-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) as a base. Set up the reaction in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Reaction: Cool the mixture to 0°C using an ice bath. Add chloroacetyl chloride (1.2 equivalents) dropwise over 30 minutes. The potassium carbonate neutralizes the HCl byproduct and deprotonates the phenol.
-
Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, filter off the potassium salts and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel.
Step 2: Synthesis of Methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate
-
Reagents & Setup: Dissolve the product from Step 1 (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C. Add piperidine (2.2 equivalents) dropwise. One equivalent acts as the nucleophile, while the second neutralizes the HCl generated.
-
Execution: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up & Purification: Wash the reaction mixture with dilute HCl to remove excess piperidine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude ester is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step 3: Saponification to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
-
Reagents & Setup: Dissolve the ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add an excess of sodium hydroxide (NaOH, 3-4 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Execution: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Work-up & Purification: Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with concentrated HCl. The final product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid .
Predicted Spectroscopic Characterization
The following data are predicted based on the known chemical shifts and infrared absorption frequencies of the constituent functional groups.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0-12.0 (s, 1H): The acidic proton of the carboxylic acid group.
-
δ 7.6-7.4 (m, 3H): Aromatic protons on the benzoic acid ring.
-
δ 7.2-7.1 (m, 1H): Aromatic proton on the benzoic acid ring.
-
δ 4.9 (s, 2H): Methylene protons (-O-CH₂-C=O) of the ethoxy bridge.
-
δ 3.5-3.3 (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen atom.
-
δ 1.6-1.4 (m, 6H): Remaining methylene protons of the piperidine ring.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 167.0: Carboxylic acid carbonyl carbon.
-
δ 166.5: Amide carbonyl carbon.
-
δ 158.0: Aromatic carbon attached to the ether oxygen.
-
δ 132.0: Aromatic carbon attached to the carboxylic acid.
-
δ 130.0, 122.0, 121.0, 115.0: Remaining aromatic carbons.
-
δ 68.0: Methylene carbon of the ether linkage (-O-CH₂-).
-
δ 45.0, 42.0: Methylene carbons of the piperidine ring adjacent to nitrogen.
-
δ 26.0, 25.0, 24.0: Remaining methylene carbons of the piperidine ring.
FT-IR (KBr, cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid.
-
~1700: C=O stretch of the carboxylic acid carbonyl.
-
~1640: C=O stretch of the amide carbonyl (Amide I band).
-
~1250 & ~1050: C-O stretch of the ether linkage.
Structural Validation Workflow
Caption: Workflow for the purification and structural confirmation.
Potential Applications and Conclusion
While research on 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is limited, its structural motifs are common in pharmacologically active molecules. The presence of the benzoic acid and piperidine groups suggests potential for interaction with various biological targets. Its para-isomer is noted for its use as a synthetic intermediate.[2] Derivatives of the para-isomer have been explored for antimicrobial and anti-inflammatory properties.[2]
This technical guide provides a scientifically grounded framework for the synthesis and characterization of this molecule. The detailed protocols and predicted data serve as a valuable resource for researchers interested in exploring its properties and potential applications in drug discovery, chemical biology, and materials science. Further experimental validation of the proposed synthesis and biological screening are necessary to fully elucidate its potential.
References
-
US Patent 7,790,905 B2 - Pharmaceutical propylene glycol solvate compositions. Available at: [Link]
- EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents.
- US20050137396A1 - Process for preparing benzoic acids - Google Patents.
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. Available at: [Link]
-
3-(2-Ethoxy-2-oxoethoxy)benzoic acid | C11H12O5 | CID 18543470 - PubChem. Available at: [Link]
Sources
Spectral Characterization of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectral data for the compound 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 872196-57-1). In the absence of publicly available experimental spectra, this document leverages predictive models and comparative analysis of analogous structures to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the molecule's structural features and spectral behavior, thereby facilitating its identification, synthesis, and application in further research.
Introduction
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a molecule of interest in medicinal chemistry and drug discovery, integrating a benzoic acid moiety, an ether linkage, and an N-acylpiperidine group. The unique combination of these functional groups suggests potential applications where modulation of biological targets through specific binding interactions is desired. Accurate structural elucidation and characterization are paramount for any further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and purity of synthesized compounds.
This guide presents a thorough, albeit predictive, examination of the spectral data for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. The predictions are grounded in established principles of spectroscopy and are supported by data from structurally related compounds.
Molecular Structure
The structural formula of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is presented below. The key functional groups influencing its spectral properties are the carboxylic acid, the aromatic ring, the ether linkage, the amide carbonyl, and the piperidine ring.
Caption: Molecular structure of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, methylene, and piperidine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.7-7.8 | Multiplet | 2H | Ar-H |
| ~7.4-7.5 | Multiplet | 2H | Ar-H |
| ~4.9 | Singlet | 2H | -O-CH₂-C(O)- |
| ~3.4-3.6 | Multiplet | 4H | -N-CH₂- (piperidine) |
| ~1.5-1.7 | Multiplet | 6H | -CH₂- (piperidine) |
Justification of Predictions:
-
The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift (~13.0 ppm).
-
The aromatic protons on the 1,3-disubstituted benzene ring will show complex splitting patterns in the range of 7.4-7.8 ppm.
-
The methylene protons adjacent to the ether oxygen and the amide carbonyl are in a deshielded environment and are predicted to appear as a singlet around 4.9 ppm.
-
The piperidine protons will show characteristic multiplets. The protons on the carbons adjacent to the nitrogen atom are expected at a lower field (~3.4-3.6 ppm) compared to the other piperidine protons (~1.5-1.7 ppm).
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | -COOH |
| ~165.0 | -C(O)-N- |
| ~157.0 | Ar-C-O |
| ~131.0 | Ar-C-COOH |
| ~130.0 | Ar-CH |
| ~123.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~68.0 | -O-CH₂-C(O)- |
| ~46.0, ~42.0 | -N-CH₂- (piperidine) |
| ~26.0, ~25.0, ~24.0 | -CH₂- (piperidine) |
Justification of Predictions:
-
The two carbonyl carbons (carboxylic acid and amide) are the most deshielded, appearing at the lowest field.[1]
-
The aromatic carbons will resonate in the typical range of 110-160 ppm. The carbon attached to the ether oxygen will be the most deshielded among the aromatic carbons.
-
The methylene carbon of the ethoxy group is expected around 68.0 ppm.
-
The piperidine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |
| 3000-2850 | Medium | C-H stretch | Aromatic and Aliphatic |
| ~1730 | Strong | C=O stretch | Carboxylic Acid |
| ~1640 | Strong | C=O stretch (Amide I band) | Amide |
| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Ether and Carboxylic Acid |
Justification of Predictions:
-
A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[1][2][3]
-
The C=O stretching of the carboxylic acid is expected to be a strong band around 1730 cm⁻¹.[2][4]
-
A strong C=O stretching band for the tertiary amide (Amide I band) is predicted around 1640 cm⁻¹.[5][6]
-
The aromatic C=C stretching vibrations will appear as medium to weak bands in the 1600-1475 cm⁻¹ region.[4]
-
A strong C-O stretching band from the ether and carboxylic acid groups is expected around 1250 cm⁻¹.[2]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum.
-
Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The molecular weight of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (C₁₄H₁₇NO₄) is 263.29 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 263.
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in EI-MS.
Justification of Predictions:
-
Loss of the piperidinyl-oxo-ethoxy side chain could lead to a fragment corresponding to the 3-hydroxybenzoic acid radical cation, which upon rearrangement could give a fragment at m/z = 137.
-
Decarboxylation (loss of COOH, 45 Da) is a common fragmentation for benzoic acids, which would result in a fragment at m/z = 218 (not shown in the simplified diagram for clarity).[7]
-
Cleavage of the ether bond is a likely fragmentation pathway.
-
The piperidine ring can undergo fragmentation, with a characteristic fragment at m/z = 84 corresponding to the piperidinyl cation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will provide more fragmentation information, while ESI will likely show a strong protonated molecular ion [M+H]⁺ at m/z = 264.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural verification of this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, it is imperative that they are confirmed with experimental data upon synthesis of the compound. The protocols outlined herein provide a standard methodology for acquiring such experimental data. This guide serves as a foundational resource to aid researchers in their efforts to synthesize and characterize this and other related molecules.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
- Allen, F., Pon, A., Wilson, M., Greiner, R., & Wishart, D. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic acids research, 42(Web Server issue), W94–W99.
-
MIT DSpace. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]
-
virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the novel chemical entity 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. This document emphasizes a first-principles approach, enabling the user to generate robust and reliable data packages for this compound, which is essential for its progression through the drug development pipeline.
Introduction and Molecular Overview
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a small molecule with a molecular structure that incorporates several key functional groups: a carboxylic acid, an ether linkage, and a piperidinyl-amide. These moieties dictate its physicochemical properties, including its potential as an active pharmaceutical ingredient (API). An understanding of its solubility and stability is paramount, as these factors critically influence bioavailability, formulation development, and shelf-life.[1][2] This guide will detail the necessary experimental workflows to thoroughly characterize these attributes.
Molecular Structure:
-
IUPAC Name: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
-
Molecular Formula: C₁₅H₁₇NO₄
-
Molecular Weight: 275.30 g/mol
The presence of a carboxylic acid group suggests a pH-dependent solubility profile, with increased solubility anticipated at pH values above its pKa. The piperidinyl-amide and the overall molecular structure contribute to its lipophilicity, which will influence its solubility in organic solvents and its potential for membrane permeability. The ether and amide bonds are potential sites for hydrolytic degradation under acidic or basic conditions.
Solubility Characterization
The solubility of an API is a critical determinant of its absorption and, consequently, its therapeutic efficacy.[3] We will explore methodologies for determining both thermodynamic and kinetic solubility, which serve different purposes in the drug discovery and development process.
Theoretical Considerations and Predictive Analysis
Before embarking on experimental work, a computational analysis of the molecule's structure can provide valuable predictions. Software utilizing algorithms based on fragment contributions or quantitative structure-property relationships (QSPR) can estimate pKa, LogP (a measure of lipophilicity), and aqueous solubility. These in silico predictions, while not a substitute for empirical data, are invaluable for guiding experimental design, such as selecting appropriate pH ranges and solvent systems.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium and is considered the "gold standard" for solubility measurement.[4] The shake-flask method is the most common technique for this determination.[5]
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6.8, 7.4, and 9) to assess pH-dependent solubility.
-
Compound Addition: Add an excess amount of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended particles.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the solid material. The concentration of the dissolved compound is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Determination
Kinetic solubility is a measure of how quickly a compound dissolves and is often more relevant in early drug discovery for high-throughput screening.[3] This method typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Monitoring: Monitor the solutions for the formation of a precipitate over a defined period (e.g., 1-2 hours). This can be done visually or using instrumentation like nephelometry, which measures light scattering from suspended particles.[2]
-
Quantification: The highest concentration that remains in solution without precipitation is reported as the kinetic solubility.
Data Presentation:
| Parameter | Method | Conditions | Predicted/Measured Value |
| pKa | Computational/Potentiometric Titration | 25°C | Value |
| LogP | Computational/Shake-Flask (Octanol/Water) | 25°C | Value |
| Thermodynamic Solubility | Shake-Flask HPLC-UV | pH 2.0, 25°C | Value (µg/mL) |
| Thermodynamic Solubility | Shake-Flask HPLC-UV | pH 7.4, 25°C | Value (µg/mL) |
| Kinetic Solubility | Nephelometry | pH 7.4, 25°C | Value (µg/mL) |
Stability Assessment
Stability studies are essential to identify potential degradation pathways and to determine appropriate storage conditions and shelf-life. Forced degradation, or stress testing, is a critical component of this assessment, intentionally exposing the API to conditions more severe than accelerated stability testing.[6][7]
Development of a Stability-Indicating Analytical Method
Before initiating stability studies, a stability-indicating analytical method, most commonly a reverse-phase HPLC method, must be developed and validated.[8][9][10][11] This method must be able to separate the intact API from any degradation products, process impurities, and excipients.
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways of the API.[12][13] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels.[6]
Experimental Protocols:
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M hydrochloric acid.
-
Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by the stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M sodium hydroxide.
-
Incubate at room temperature or a slightly elevated temperature for a set period.
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a set period.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (a combination of visible and UV light).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl | 48 hours | 60°C | Value | Value (min) |
| 0.1 M NaOH | 24 hours | 25°C | Value | Value (min) |
| 3% H₂O₂ | 24 hours | 25°C | Value | Value (min) |
| Solid State Heat | 7 days | 80°C | Value | Value (min) |
| Photostability (ICH Q1B) | ICH specified duration | 25°C | Value | Value (min) |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. The data generated from these studies are fundamental to the successful development of this compound as a potential therapeutic agent. The identification of degradation pathways will inform formulation strategies to enhance stability, and the solubility profile will guide the development of a suitable drug delivery system. Further characterization of any major degradation products for structure and potential toxicity is a critical next step in the development process.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. Semantic Scholar. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. Available at: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Taylor & Francis Online. Available at: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Broughton. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rheolution.com [rheolution.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. onyxipca.com [onyxipca.com]
- 7. biomedres.us [biomedres.us]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsr.com [ijpsr.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. irjpms.com [irjpms.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ajpsonline.com [ajpsonline.com]
Unveiling the Therapeutic Potential of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: A Technical Guide to Putative Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" is a novel synthetic compound whose biological activities and potential therapeutic applications remain largely unexplored. This technical guide provides a comprehensive analysis of its potential biological targets, drawing upon a systematic evaluation of its core structural motifs: a piperidine ring, a benzoic acid moiety, and an N-substituted 2-oxoacetamide linker. By examining the established pharmacology of structurally related molecules, we hypothesize that this compound is likely to exhibit activity against three primary classes of biological targets: enzymes, particularly monoacylglycerol lipase (MAGL); G-protein coupled receptors (GPCRs), with a potential focus on sigma (σ) receptors and aminergic GPCRs; and various ion channels. This document details the scientific rationale for these hypotheses, outlines robust experimental protocols for target validation, and provides a framework for the initial stages of drug discovery and development for this compound.
Introduction: Deconstructing "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid"
The compound "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" integrates three key pharmacophoric features, each contributing to its potential biological activity profile. Understanding the individual contributions of these moieties provides a rational basis for predicting its molecular targets.
-
The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine ring is a six-membered nitrogen-containing heterocycle. Its presence in numerous approved drugs highlights its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1][2] Piperidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antipsychotic effects.[2][3]
-
The Benzoic Acid Moiety: As a simple aromatic carboxylic acid, benzoic acid and its derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.[4] The carboxylic acid group can act as a key interaction point, forming hydrogen bonds or ionic interactions with receptor sites.
-
The 2-Oxo-ethoxy Linker: This linker connects the piperidine and benzoic acid moieties. The amide bond and the adjacent carbonyl group can participate in hydrogen bonding and polar interactions within a binding pocket, influencing both affinity and selectivity for a particular target.
This guide will now explore the most probable biological targets for "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" based on these structural components.
Potential Biological Target Classes
Based on the structural analysis, we propose three primary classes of biological targets for "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid".
Enzymes: A Strong Candidate in Monoacylglycerol Lipase (MAGL)
Hypothesis: The presence of the piperidine ring, a common feature in known MAGL inhibitors, suggests that "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" may act as an inhibitor of monoacylglycerol lipase (MAGL).
Rationale: MAGL is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Inhibition of MAGL leads to elevated 2-AG levels, which has therapeutic potential in a range of conditions including neurodegenerative diseases, inflammation, and cancer.[6][7] Many potent and selective MAGL inhibitors, both reversible and irreversible, incorporate a piperidine or piperazine scaffold.[8][9][10] The piperidine ring in these inhibitors often occupies a specific pocket within the enzyme's active site, contributing significantly to binding affinity.
Experimental Validation Workflow:
Caption: Workflow for MAGL inhibitor validation.
Experimental Protocol: Fluorometric MAGL Activity Assay
This protocol is adapted from a common method for assessing MAGL activity in a high-throughput format.[6][11][12]
-
Materials:
-
Human recombinant MAGL
-
MAGL substrate (e.g., a fluorogenic 2-arachidonoylglycerol analog)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (test compound)
-
Known MAGL inhibitor (positive control, e.g., JZL184)
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compounds or DMSO to the appropriate wells.
-
Add 145 µL of assay buffer to each well.
-
Add 40 µL of the MAGL enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 30 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | MAGL IC50 (µM) | FAAH IC50 (µM) |
| 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | Experimental Value | Experimental Value |
| JZL184 (Positive Control) | Known Value | Known Value |
G-Protein Coupled Receptors (GPCRs): A Diverse Target Landscape
Hypothesis: The piperidine and aryl components of the molecule suggest potential interactions with various GPCRs, particularly sigma (σ) receptors and aminergic GPCRs.
Rationale: The piperidine scaffold is a well-established pharmacophore for a multitude of GPCRs.[13][14] Specifically, many high-affinity sigma receptor ligands feature a piperidine or related nitrogenous ring system.[15][16] Sigma receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. Additionally, arylpiperazine and arylpiperidine moieties are common in ligands for aminergic GPCRs, such as dopamine and serotonin receptors. The benzoic acid portion of the molecule could engage in ionic or hydrogen bonding interactions with conserved residues in the binding pockets of these receptors.
Experimental Validation Workflow:
Caption: Workflow for ion channel modulator discovery.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of the test compound on a specific ion channel expressed in a heterologous system (e.g., HEK293 cells). [3][17]
-
Materials:
-
HEK293 cells stably or transiently expressing the ion channel of interest (e.g., TRPA1, Kv7.2/7.3).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (specific to the ion channel being studied).
-
Intracellular solution (pipette solution, specific to the ion channel).
-
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (test compound).
-
Known channel modulator (positive control).
-
-
Procedure:
-
Culture the cells on glass coverslips.
-
Pull patch pipettes and fill with the appropriate intracellular solution.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit ion channel currents. [18] 7. Record baseline currents.
-
Perfuse the cell with the test compound at various concentrations and record the resulting currents.
-
Wash out the compound to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the compound.
-
Calculate the percentage of inhibition or potentiation.
-
Construct a concentration-response curve to determine the IC50 or EC50.
-
Analyze changes in channel kinetics (e.g., activation, inactivation, deactivation).
-
Data Presentation:
| Ion Channel | Effect | IC50/EC50 (µM) | Mechanism |
| TRPA1 | Inhibition/Activation | Experimental Value | Pore blocker/Allosteric modulator |
| Kv7.2/7.3 | Inhibition/Activation | Experimental Value | Pore blocker/Allosteric modulator |
| Nav1.7 | Inhibition/Activation | Experimental Value | Pore blocker/Allosteric modulator |
Conclusion and Future Directions
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" represents a promising chemical scaffold with the potential to interact with multiple, therapeutically relevant biological targets. The structural analysis presented in this guide strongly suggests that monoacylglycerol lipase, various G-protein coupled receptors, and a range of ion channels are high-priority targets for investigation. The detailed experimental workflows and protocols provided herein offer a clear path forward for the initial characterization of this compound's pharmacological profile.
Future research should focus on a systematic screening of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" against these target classes. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the development of novel therapeutic agents. The multifaceted potential of this compound underscores the importance of a comprehensive and hypothesis-driven approach to early-stage drug discovery.
References
- D. S. B. Daniels, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PMC - PubMed Central. [URL not available]
- "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," IJNRD, 2023. [URL not available]
-
"Anticonvulsant mechanisms of piperine, a piperidine alkaloid," PubMed. [Link]
-
"Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric) (BN00791)," Assay Genie. [Link]
- "Recent progress in assays for GPCR drug discovery," Acta Pharmacologica Sinica. [URL not available]
-
"TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism," PNAS. [Link]
-
"TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism," PubMed. [Link]
- "Evaluating functional ligand-GPCR interactions in cell-based assays," PMC. [URL not available]
-
"How to record, analyse and interpret voltage-gated ion channel currents," YouTube. [Link]
-
"A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase," MDPI. [Link]
-
"A Short Guide to Electrophysiology and Ion Channels," Publishing at the Library. [Link]
-
"Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling," Frontiers. [Link]
-
"Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling," Frontiers. [Link]
-
"COUNTING CHANNELS: A TUTORIAL GUIDE ON ION CHANNEL FLUCTUATION ANALYSIS," Advances in Physiology Education. [Link]
-
"Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity," RSC Publishing. [Link]
-
"Emerging methods to model cardiac ion channel and myocyte electrophysiology," Biophysics Reviews. [Link]
-
"Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties," PMC - PubMed Central. [Link]
-
"Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands," MDPI. [Link]
-
"Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives," Journal of Medicinal Chemistry. [Link]
-
"Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold," PubMed Central. [Link]
-
"Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives," ResearchGate. [Link]
-
"Structures of some representative synthetic reversible MAGL inhibitors.," ResearchGate. [Link]
-
"Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives," PMC - PubMed Central. [Link]
- "Design of bivalent ligands targeting putative GPCR dimers," PMC - NIH. [URL not available]
-
"Anticonvulsant mechanisms of piperine, a piperidine alkaloid," PubMed. [Link]
-
"Flavonoids as Modulators of Potassium Channels," MDPI. [Link]
- "Chemical and genetic engineering of selective ligand-ion channel interactions," PMC - NIH. [URL not available]
Sources
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase [mdpi.com]
- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 12. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. m.youtube.com [m.youtube.com]
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" in silico modeling and docking
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Abstract
In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective methodology for predicting the binding interactions between a small molecule and a protein target.[1] This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling and molecular docking process, using "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" as a case study ligand. While this specific molecule lacks extensive characterization, its structural motifs—a benzoic acid and a piperidine ring—are prevalent in compounds with anti-inflammatory and anti-platelet activity.[2][3] Based on this, we have selected the human P2Y12 receptor, a critical mediator of platelet aggregation and a validated target for anti-thrombotic drugs, as the protein receptor for this study.[4][5] This guide is designed for researchers and scientists in the field of drug development, providing not only step-by-step protocols but also the scientific rationale behind each critical decision in the workflow, from ligand and receptor preparation to the analysis and interpretation of docking results.
Introduction: The Convergence of Computational Chemistry and Drug Discovery
The Ligand: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
The subject of our study, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, is a small organic molecule featuring several key functional groups that suggest potential biological activity. The benzoic acid moiety can act as a hydrogen bond donor and acceptor and is a common scaffold in bioactive compounds.[6] The piperidine ring, a saturated heterocycle, is a structural feature in numerous approved drugs and can participate in various non-covalent interactions.[7] The ether linkage and amide bond provide conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit within a protein's binding pocket. While the specific biological target for this molecule is not established, related structures have been investigated for anti-inflammatory properties.[8]
The Target: P2Y12 Receptor - A Key Player in Thrombosis
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[4] When activated by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation, a critical step in the formation of a thrombus.[9][10] Consequently, antagonists of the P2Y12 receptor are highly effective anti-platelet agents used clinically to prevent thrombotic events such as myocardial infarction and stroke.[5][11] Its well-defined structure and critical role in pathophysiology make it an excellent target for this in silico docking guide. For this study, we will utilize the cryo-EM structure of the human P2Y12 receptor in complex with an antagonist, available from the Protein Data Bank (PDB).
The Objective: A Virtual Exploration of Binding Potential
The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[1][12] This process involves two main components: a search algorithm to generate a multitude of possible binding poses and a scoring function to rank them.[1] This guide will detail a complete workflow to dock our ligand into the P2Y12 receptor, interpret the results, and hypothesize a binding mode.
Pre-Docking Preparations: Ensuring Data Integrity
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and the receptor. This preparatory phase is arguably the most critical part of the entire workflow.
Ligand Preparation: From 2D to a Bio-relevant 3D Structure
A ligand's structure must be optimized to represent its most likely state in a biological environment.
Protocol 2.1: Step-by-Step Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" using chemical drawing software like ChemDraw or the free PubChem Sketcher.
-
Conversion to 3D: Convert the 2D representation into a 3D structure. Most chemical drawing tools have this functionality built-in. Save the initial 3D structure in a common format like SDF or MOL2.
-
Protonation State and Tautomerism: At physiological pH (approx. 7.4), the carboxylic acid group on the benzoic acid moiety will likely be deprotonated (carboxylate). It is crucial to model the correct ionization state. Tools like Open Babel or MarvinSketch can predict pKa values and assign the correct protonation. For this guide, we will assume the carboxylate form.
-
Energy Minimization: The initial 3D structure is not energetically favorable. A geometry optimization or energy minimization step is required to produce a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF in software such as Avogadro or Open Babel.[13]
-
Final File Format Conversion: For docking with AutoDock Vina, the final ligand structure must be converted to the PDBQT format, which includes partial charges and information about rotatable bonds. AutoDock Tools (ADT) is commonly used for this final conversion.[14]
Receptor Preparation: Refining the Crystal Structure
Protein structures obtained from the PDB are raw experimental data and require significant cleaning and preparation.[13][15]
Protocol 2.2: Step-by-Step Receptor Preparation
-
Obtain the Structure: Download the PDB file for the human P2Y12 receptor from the RCSB Protein Data Bank (e.g., PDB ID: 4PXZ).
-
Clean the PDB File:
-
Remove Water Molecules: Water molecules are often resolved in crystal structures but are typically removed in standard docking protocols unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).[15]
-
Remove Co-crystallized Ligands and Ions: The downloaded structure may contain the original ligand it was crystallized with, as well as various ions from the buffer. These should be removed to make the binding site available for our new ligand.[13]
-
-
Add Polar Hydrogens: PDB files from X-ray crystallography often do not include hydrogen atoms. These must be added, particularly the polar hydrogens, as they are essential for forming hydrogen bonds.[16]
-
Assign Partial Charges: A force field (e.g., Gasteiger) is used to assign partial charges to each atom of the protein.
-
Convert to PDBQT Format: Similar to the ligand, the prepared protein structure must be converted to the PDBQT format for use with AutoDock Vina. This is typically done using AutoDock Tools.[14]
Molecular Docking Simulation: Predicting the Interaction
With prepared ligand and receptor files, we can proceed to the docking simulation itself. We will use AutoDock Vina, a widely-used and validated open-source docking program.[17][18]
Defining the Search Space: The Grid Box
Instead of searching the entire protein surface, we define a specific search area, known as the grid box, centered on the binding site of interest.
-
Causality: Focusing the search on the known binding pocket (where the original co-crystallized ligand was bound) dramatically increases the efficiency and accuracy of the docking simulation. This is known as targeted docking.[17] The size of the box must be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational effort.
Protocol 3.1: Defining the Grid Box
-
Identify the Binding Site: Load the prepared receptor PDBQT file into AutoDock Tools. If using a PDB structure that contained a co-crystallized ligand, the binding site is easily identifiable.
-
Center the Grid: Center the grid box on the geometric center of the identified binding site.
-
Set Grid Dimensions: Adjust the dimensions (x, y, z) of the grid box to fully encompass the binding site with a margin of a few angstroms on each side. For a typical small molecule, a box size of 20x20x20 Å is a reasonable starting point.[19]
The Docking Workflow
The docking process itself is executed via a command-line interface, but the steps are logical and straightforward.
Summarizing Quantitative Data
For a comprehensive analysis, it is best practice to summarize the findings in a structured table.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |
| 1 | -8.5 | Arg122, Phe254, Ser125 | Ionic, Pi-Alkyl, Hydrogen Bond |
| 2 | -8.2 | Arg122, Tyr126, Leu255 | Ionic, Pi-Pi, Hydrophobic |
| 3 | -7.9 | Ser125, Tyr126, Val129 | Hydrogen Bond, Pi-Pi, Hydrophobic |
Table 1: A hypothetical summary of docking results for the top three binding poses of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid with the P2Y12 receptor. Data is illustrative.
Conclusion and Future Directions
This guide has outlined a complete in silico workflow for the molecular docking of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" into the human P2Y12 receptor. We have progressed from initial structure preparation to the execution of the docking simulation and the critical analysis of the results. The hypothetical binding affinity of -8.5 kcal/mol and the plausible network of ionic, hydrogen, and hydrophobic bonds suggest that this molecule is a viable candidate for further investigation.
It is crucial to recognize the limitations of this computational approach. Molecular docking is a predictive tool, not a definitive one. The scoring functions are approximations, and the model assumes a rigid protein receptor, which is a simplification of biological reality. The next logical steps would involve more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding pose over time. [20]Ultimately, in silico predictions must be validated through in vitro and in vivo experimental assays to confirm the biological activity.
References
-
Barakat, K. H. (n.d.). Molecular Docking Tutorial. Retrieved from University of Alberta.
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
-
Bioinformatics With BB. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.
-
MDPI. (2019). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
-
Prof. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
-
EMBL-EBI. (2022, May 13). PDBsum1 home page. European Bioinformatics Institute.
-
Gong, Y., et al. (2014). Role of P2Y12 Receptor in Thrombosis. PubMed.
-
Ummadi, R. R., et al. (2025). Structure–activity relationship of piperidine derivatives. ResearchGate.
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
-
Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube.
-
Virtual Drug Design Simulations. (2023, October 26). Tutorial 1 : A beginner's guide to in-silico drug discovery [Video]. YouTube.
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
-
Wong, F., et al. (2022). A Guide to In Silico Drug Design. PubMed Central.
-
National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.
-
PatSnap. (2024). Role of the P2Y12 receptor on thrombus formation and evolution in therapeutic strategies. PatSnap.
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube.
-
Bio.tools. (n.d.). PDBsum Generate. Retrieved from bio.tools.
-
BenchChem. (n.d.). 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid. BenchChem.
-
CRM. (2021, September 8). Tutorial : Running an in silico trial [Video]. YouTube.
-
Biotecnika. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking [Video]. YouTube.
-
PatSnap Synapse. (2024, June 21). What are P2Y12 receptor antagonists and how do they work?. PatSnap.
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate.
-
Laskowski, R. A., et al. (2018). PDBsum1: A standalone program for generating PDBsum analyses. PubMed Central.
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
-
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research.
-
BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
-
Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate.
-
MDPI. (2021). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. MDPI.
-
arXiv. (2023). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv.
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
-
Google Patents. (2020). Protein-targeting compounds and pharmaceutical compositions thereof, and their therapeutic applications.
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
-
Santa Cruz Biotechnology. (n.d.). 3-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Santa Cruz Biotechnology.
-
Omixium. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube.
-
Database Commons. (n.d.). PDBsum. Retrieved from Database Commons.
-
YMER. (n.d.). In Silico Methods: A Comprehensive Guide for Beginners. YMER.
-
Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
-
Oncohema Key. (2017). Role of P2Y12 Receptor in Thrombosis. Oncohema Key.
-
Chemogenomix. (n.d.). PDBsum — Chemogenomix. Retrieved from Chemogenomix.
-
Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed.
-
CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube.
-
PubMed. (1987). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. of P2Y12 Receptor in Thrombosis | Oncohema Key [oncohemakey.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. dasher.wustl.edu [dasher.wustl.edu]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic Acid: A Structurally Analogous Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited direct research on this specific meta-isomer, this document leverages extensive data available for its structural para-isomer, 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, to infer its chemical properties, propose a detailed synthetic protocol, and discuss its potential biological activities. This guide serves as a foundational resource for researchers looking to explore the therapeutic potential and structure-activity relationships of this compound class.
Introduction: The Significance of Positional Isomerism in Drug Design
In the realm of medicinal chemistry, the spatial arrangement of functional groups within a molecule, or isomerism, is a critical determinant of its pharmacological profile. Even subtle changes, such as the repositioning of a substituent on an aromatic ring, can profoundly impact a compound's binding affinity to biological targets, its metabolic stability, and its overall therapeutic efficacy. This guide focuses on 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, the meta-isomer of the more extensively studied 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. The para-isomer and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties, and serve as precursors in the synthesis of drugs like Raloxifene, used in osteoporosis treatment.[1]
The exploration of the meta-isomer is a logical step in delineating the structure-activity relationship (SAR) of this chemical scaffold. Understanding how the shift of the [2-oxo-2-(piperidin-1-yl)ethoxy] moiety from the para to the meta position affects the molecule's properties is crucial for the rational design of novel therapeutics with improved potency, selectivity, or pharmacokinetic profiles. While direct studies on the meta-isomer are scarce, one report suggests it possesses lower metabolic stability compared to its para-counterpart, a critical consideration in drug development.[1]
This guide will synthesize the available information on related compounds to provide a robust starting point for the investigation of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below summarizes the known and predicted properties of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
| Property | Value | Source |
| CAS Number | 872196-57-1 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | Inferred |
| Molecular Weight | 263.29 g/mol | Inferred |
| Predicted LogP | 1.8 | Inferred |
| Predicted pKa | 4.2 (acidic), 8.5 (basic) | Inferred |
| Predicted Solubility | Moderately soluble in organic solvents, sparingly soluble in water | Inferred |
The structure of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, characterized by a benzoic acid core with a piperidinylethoxy substituent at the meta-position, suggests its potential to interact with biological targets through a combination of hydrogen bonding (via the carboxylic acid), hydrophobic interactions (via the phenyl and piperidine rings), and dipole-dipole interactions (via the amide and ether linkages).
Proposed Synthesis Protocol
Retrosynthetic Analysis
A retrosynthetic approach to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid suggests a straightforward disconnection at the ether linkage, leading back to 3-hydroxybenzoic acid and a suitable 2-carbon electrophile bearing the piperidine amide.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Esterification of 3-Hydroxybenzoic Acid
The carboxylic acid of 3-hydroxybenzoic acid should be protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent ether synthesis.
-
Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 3-hydroxybenzoate can be purified by column chromatography.
Step 2: Williamson Ether Synthesis
The protected 3-hydroxybenzoate is then reacted with 2-chloro-1-(piperidin-1-yl)ethan-1-one via a Williamson ether synthesis.
-
Reaction Setup: To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 60-80°C for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: After completion, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to yield methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate.
Step 3: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.
-
Reaction Setup: Dissolve the methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the reaction at room temperature for 2-4 hours.
-
Work-up and Purification: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Caption: Proposed synthetic workflow for the target molecule.
Potential Biological Activities and Therapeutic Applications: An Extrapolation from the Para-Isomer
Given the structural similarity to its para-isomer, it is plausible that 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid may exhibit a similar spectrum of biological activities. The following sections discuss potential therapeutic areas for investigation.
Antimicrobial and Antifungal Activity
Derivatives of 4-(2-piperidinoethoxy)benzoic acid have demonstrated antimicrobial and anti-inflammatory properties.[1] The presence of the piperidine and benzoic acid moieties in the meta-isomer suggests that it too could interfere with microbial growth. Screening against a panel of pathogenic bacteria and fungi would be a prudent first step in evaluating its potential in this area.
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds are thought to be mediated through interactions with various cellular pathways involved in inflammation.[1] Investigating the ability of the meta-isomer to modulate these pathways, for example, by measuring its effect on pro-inflammatory cytokine production or its interaction with key inflammatory enzymes, could reveal its potential as an anti-inflammatory agent.
Precursor for Novel Therapeutics
The para-isomer is a known precursor in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).[1] This suggests that 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid could serve as a valuable building block for the synthesis of novel compounds targeting a range of receptors and enzymes. Its unique stereochemistry may lead to derivatives with altered selectivity and potency profiles compared to those derived from the para-isomer.
Future Research Directions
The study of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is still in its infancy. The following are key areas for future investigation:
-
Validated Synthesis and Characterization: The proposed synthetic route requires experimental validation and optimization. Full characterization of the final compound using modern analytical techniques (NMR, MS, HPLC) is essential.
-
In-depth Biological Screening: A comprehensive screening of the compound against a wide range of biological targets is necessary to identify its primary mechanism of action and potential therapeutic applications.
-
Metabolic Stability Studies: The claim of lower metabolic stability for the meta-isomer needs to be experimentally verified.[1] In vitro and in vivo metabolic studies will be crucial in determining its viability as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues with modifications to the piperidine ring, the linker, and the substitution pattern on the benzoic acid ring will provide valuable insights into the SAR of this chemical class.
Conclusion
While direct research on 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is limited, its structural relationship to the well-studied para-isomer provides a strong foundation for its exploration as a molecule of medicinal interest. This guide has outlined its key physicochemical properties, proposed a detailed synthetic protocol, and discussed its potential biological activities based on rational extrapolation. Further experimental investigation is warranted to unlock the full therapeutic potential of this intriguing compound and to enrich our understanding of the role of positional isomerism in drug design.
References
Sources
Methodological & Application
Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic Acid Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piperidine-Containing Benzoic Acid Scaffolds
The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. Among the vast array of chemical scaffolds, benzoic acid derivatives featuring piperidine moieties have garnered significant attention. These structures are prevalent in a wide range of clinically approved drugs and bioactive molecules, primarily due to the favorable physicochemical and pharmacokinetic properties imparted by the piperidine ring.[1] The piperidine motif can enhance metabolic stability, improve cell membrane permeability, and provide a versatile handle for modulating lipophilicity and hydrogen bonding capacity, thereby influencing a compound's overall "druggability."[1]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific class of these compounds: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid and its derivatives. This scaffold combines a benzoic acid, an ether linkage, and a piperidine amide, presenting a unique pharmacophore with potential applications in various therapeutic areas, including but not limited to anti-inflammatory and antimicrobial research.[2][3] The strategic combination of these functional groups offers multiple points for diversification, allowing for the generation of focused compound libraries for structure-activity relationship (SAR) studies.
This document will detail a reliable and adaptable synthetic strategy, provide step-by-step experimental protocols, and discuss the critical parameters for successful synthesis and characterization.
Synthetic Strategy: A Multi-Step Approach
The most logical and efficient synthetic route to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid involves a three-step sequence starting from the readily available 3-hydroxybenzoic acid. The overall strategy is as follows:
-
Protection of the Carboxylic Acid: The carboxylic acid functionality of 3-hydroxybenzoic acid is first protected as a methyl ester. This prevents its interference in the subsequent nucleophilic substitution reaction. Fischer-Speier esterification is a classic and effective method for this transformation.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl 3-hydroxybenzoate is then alkylated with a suitable electrophile, in this case, 2-chloro-1-(piperidin-1-yl)ethan-1-one. This key step forms the ether linkage and introduces the piperidine amide moiety.
-
Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Synthetic workflow for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Protocol 1: Synthesis of Methyl 3-Hydroxybenzoate (Intermediate 1)
This protocol describes the Fischer-Speier esterification of 3-hydroxybenzoic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 10.0 g | 0.072 mol |
| Methanol | CH₄O | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 0.072 mol) and methanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a mixture of benzene and cyclohexane to afford methyl 3-hydroxybenzoate as a white solid.[4]
Expected Yield: Approximately 60-70%.
Characterization (Literature Values):
-
Melting Point: 71-73 °C[4]
-
¹H NMR (CDCl₃): δ 7.60-7.80 (m, 2H), 7.20-7.40 (m, 2H), 5.60 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃): δ 167.5, 156.0, 131.5, 129.8, 122.0, 117.5, 52.3.
Protocol 2: Synthesis of Methyl 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoate (Intermediate 2)
This protocol details the Williamson ether synthesis to couple methyl 3-hydroxybenzoate with 2-chloro-1-(piperidin-1-yl)ethan-1-one.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-Hydroxybenzoate | C₈H₈O₃ | 152.15 | 5.0 g | 0.033 mol |
| 2-Chloro-1-(piperidin-1-yl)ethan-1-one | C₇H₁₂ClNO | 161.63 | 5.8 g | 0.036 mol |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 6.8 g | 0.049 mol |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Deionized Water | H₂O | 18.02 | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (5.0 g, 0.033 mol), anhydrous potassium carbonate (6.8 g, 0.049 mol), and anhydrous N,N-dimethylformamide (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloro-1-(piperidin-1-yl)ethan-1-one (5.8 g, 0.036 mol) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC (3:7 hexane:ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate as a viscous oil or low-melting solid.
Expected Yield: Approximately 70-80%.
Characterization (Predicted):
-
¹H NMR (CDCl₃): δ 7.65 (m, 1H), 7.55 (m, 1H), 7.35 (t, 1H), 7.15 (m, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 3.50 (m, 4H), 1.60 (m, 6H).
-
¹³C NMR (CDCl₃): δ 167.0, 166.5, 158.0, 131.0, 129.5, 122.5, 115.0, 68.0, 52.5, 46.0, 43.0, 26.5, 25.5, 24.5.
Protocol 3: Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic Acid (Final Product)
This protocol outlines the alkaline hydrolysis of the methyl ester to afford the final carboxylic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoate | C₁₅H₁₉NO₄ | 277.32 | 4.0 g | 0.014 mol |
| Sodium Hydroxide | NaOH | 40.00 | 1.2 g | 0.030 mol |
| Methanol | CH₄O | 32.04 | 30 mL | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - |
| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 5 g | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate (4.0 g, 0.014 mol) in a mixture of methanol (30 mL) and deionized water (10 mL).
-
Add sodium hydroxide (1.2 g, 0.030 mol) to the solution and stir.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of deionized water and cool in an ice bath.
-
Carefully acidify the solution to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to give 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid as a solid.
Expected Yield: Approximately 85-95%.
Characterization (Predicted):
-
¹H NMR (DMSO-d₆): δ 13.0 (br s, 1H, -COOH), 7.60 (m, 1H), 7.50 (m, 1H), 7.40 (t, 1H), 7.20 (m, 1H), 4.80 (s, 2H), 3.40 (m, 4H), 1.50 (m, 6H).
-
¹³C NMR (DMSO-d₆): δ 167.5, 166.0, 158.5, 131.5, 130.0, 122.0, 114.5, 67.5, 45.5, 42.5, 26.0, 25.0, 24.0.
-
IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch), 1700 (C=O stretch, carboxylic acid), 1640 (C=O stretch, amide), 1250 (C-O stretch, ether).
-
MS (ESI): m/z 264.12 [M+H]⁺.
Visualization of the Synthetic Pathway
Caption: Detailed three-step synthesis of the target compound.
Applications and Future Directions
Derivatives of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid are of interest in medicinal chemistry due to the presence of key pharmacophoric features. The benzoic acid moiety can participate in hydrogen bonding and salt bridge formation with biological targets, while the piperidine ring can occupy hydrophobic pockets and influence the overall solubility and metabolic profile of the molecule. The ether linkage provides a degree of conformational flexibility.
While specific biological data for the title compound is not extensively reported in the public domain, analogous structures containing the piperidinoethoxy benzoic acid scaffold have been investigated for a variety of biological activities. For instance, the para-substituted analogue, 4-(2-piperidinoethoxy)benzoic acid, is a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1] This highlights the potential for this class of compounds to interact with nuclear hormone receptors and other important drug targets.
Furthermore, benzoic acid derivatives, in general, have been explored for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The synthesis of a library of derivatives based on the 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid scaffold, by varying the substitution on the benzoic acid ring or modifying the piperidine ring, could lead to the discovery of novel compounds with valuable therapeutic properties.
Future research could focus on:
-
Library Synthesis: Generation of a diverse library of analogues to explore the structure-activity relationship (SAR).
-
Biological Screening: Evaluation of the synthesized compounds in a panel of biological assays, such as those for anti-inflammatory, antimicrobial, or anticancer activity.
-
Computational Studies: In silico modeling and docking studies to predict potential biological targets and guide the design of more potent derivatives.
Conclusion
The synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid and its derivatives can be reliably achieved through a robust three-step synthetic sequence. The protocols outlined in this guide provide a solid foundation for researchers to produce these compounds in sufficient quantities for further investigation. The versatile nature of this scaffold, combined with the known biological relevance of its constituent fragments, makes it an attractive target for the development of new therapeutic agents.
References
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]
-
EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. (2025, September 30). Filo. Retrieved from [Link]
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022). MDPI. Retrieved from [Link]
-
4-(2-Piperidinoethoxy)benzoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. Retrieved from [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Lago, J. H. G., et al. (2004). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of Natural Products, 67(11), 1783-1788. Retrieved from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). PubMed Central. Retrieved from [Link]
-
Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). ResearchGate. Retrieved from [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). MDPI. Retrieved from [Link]
-
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31). ACG Publications. Retrieved from [Link]
-
Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471. Retrieved from [Link]
Sources
Application Note: A Fluorometric In Vitro Assay for Characterizing "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" as a Potential Sirtuin 1 Modulator
Introduction: Unveiling the Bioactivity of a Novel Benzoic Acid Derivative
In the landscape of contemporary drug discovery, the sirtuin family of NAD⁺-dependent protein deacetylases has emerged as a compelling class of therapeutic targets.[1] These enzymes are pivotal regulators of numerous cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[2][3] Of the seven mammalian sirtuins, Sirtuin 1 (SIRT1) is the most extensively studied and has been implicated in a wide array of age-related diseases, from metabolic disorders to neurodegeneration and cancer.[1][4] Consequently, the identification and characterization of small molecules that can modulate SIRT1 activity are of significant interest to the scientific community.
This application note addresses "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," a compound for which the specific biological target has not been extensively documented. Based on existing research demonstrating that various benzoic acid derivatives can act as sirtuin inhibitors, we hypothesize that this compound may also modulate sirtuin activity. To investigate this hypothesis, we present a detailed, robust, and self-validating in vitro protocol to assess the effect of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" on the enzymatic activity of human SIRT1.
The methodology described herein is a fluorometric assay, a widely adopted and sensitive technique for measuring SIRT1-mediated deacetylation in a high-throughput format.[5] This assay provides a quantitative measure of enzyme activity, enabling the precise determination of the compound's inhibitory or activating potential.
Assay Principle: A Two-Step Enzymatic Reaction with a Fluorometric Readout
The fluorometric SIRT1 activity assay is predicated on a two-step enzymatic reaction.[6][7] In the initial step, the SIRT1 enzyme utilizes nicotinamide adenine dinucleotide (NAD⁺) as a cofactor to deacetylate a synthetic peptide substrate containing an acetylated lysine residue. This substrate is specially designed with a fluorophore and a quencher molecule at its termini. In its native, acetylated state, the peptide's conformation keeps the fluorophore and quencher in close proximity, resulting in the suppression of a fluorescent signal.
In the second step, a developer solution containing a protease is introduced. This protease specifically cleaves the deacetylated peptide, leading to the separation of the fluorophore from the quencher.[8] This separation liberates the fluorophore, which, upon excitation at the appropriate wavelength, emits a fluorescent signal. The intensity of this signal is directly proportional to the amount of deacetylated substrate, and thus, to the enzymatic activity of SIRT1.[9]
By measuring the fluorescence in the presence and absence of the test compound, "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," we can quantify its effect on SIRT1 activity.
Figure 1: Workflow of the fluorometric SIRT1 activity assay.
Materials and Reagents
Enzyme and Substrates
-
Recombinant Human SIRT1: (e.g., BPS Bioscience, Cat. No. 50012). Store at -80°C.
-
Fluorogenic SIRT1 Substrate: A peptide containing an acetylated lysine residue, flanked by a fluorophore (e.g., AMC) and a quencher (e.g., DNP). (e.g., Abcam, included in ab156065). Store at -20°C, protected from light.
-
NAD⁺ (Nicotinamide Adenine Dinucleotide): (e.g., Sigma-Aldrich, Cat. No. N7004). Prepare a 10 mM stock solution in assay buffer and store in aliquots at -20°C.
Test Compound and Controls
-
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: Synthesized and purified in-house or sourced from a reputable chemical supplier. A 10 mM stock solution in 100% DMSO should be prepared and stored at -20°C.
-
SIRT1 Inhibitor (Positive Control): Nicotinamide (e.g., Sigma-Aldrich, Cat. No. N0636). Prepare a 50 mM stock solution in assay buffer and store at -20°C.
-
Vehicle Control: 100% DMSO.
Buffers and Solutions
-
SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Filter sterilize and store at 4°C.
-
Developer Solution: A solution containing a protease that specifically cleaves the deacetylated substrate. Often supplied with commercial assay kits (e.g., included in Abcam, ab156065). Store according to the manufacturer's instructions.
-
Stop Solution: (Optional, depending on assay format) e.g., 2 M Nicotinamide or other suitable SIRT1 inhibitor.
Equipment
-
Black, flat-bottom 96-well microplate.
-
Multichannel pipettes.
-
Fluorescence microplate reader with excitation and emission filters for ~350-360 nm and ~450-465 nm, respectively.[7][9]
-
Incubator set to 37°C.
-
Standard laboratory equipment (vortex mixer, centrifuges, etc.).
Experimental Protocol
This protocol is designed for a 96-well plate format and includes controls for robust data interpretation. All reactions should be performed in duplicate or triplicate.
Preparation of Reagents
-
Test Compound Dilutions: Prepare a serial dilution of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" in SIRT1 Assay Buffer. A common starting range is from 100 µM to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
-
Enzyme Preparation: Thaw the recombinant SIRT1 on ice. Dilute the enzyme in cold SIRT1 Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.
-
Substrate and Cofactor Mix: Prepare a master mix containing the fluorogenic substrate and NAD⁺ in SIRT1 Assay Buffer. The final concentrations in the reaction will typically be in the low micromolar range for the substrate and a concentration at or near the Km for NAD⁺ to ensure sensitivity to inhibitors.
Assay Procedure
The following steps outline the setup of the assay plate:
| Well Type | Reagent | Volume (µL) |
| Blank | SIRT1 Assay Buffer | 50 |
| Vehicle Control | Vehicle (DMSO in Assay Buffer) | 10 |
| SIRT1 Enzyme | 40 | |
| Positive Control (Inhibitor) | Nicotinamide (diluted) | 10 |
| SIRT1 Enzyme | 40 | |
| Test Compound | Diluted Test Compound | 10 |
| SIRT1 Enzyme | 40 |
Table 1: Assay Plate Setup for Initial Reagent Addition.
-
Add Controls and Test Compound: To the appropriate wells of the 96-well plate, add 10 µL of the diluted test compound, positive control (Nicotinamide), or vehicle control.
-
Add SIRT1 Enzyme: Add 40 µL of the diluted SIRT1 enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 40 µL of SIRT1 Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding 50 µL of the Substrate and Cofactor Mix to all wells.
-
Incubation: Mix the plate and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Stop the Reaction (Optional): If using an endpoint assay, add 10 µL of Stop Solution.
-
Develop the Signal: Add 50 µL of the Developer Solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation at ~350-360 nm and emission at ~450-465 nm.[7][9]
Figure 2: Step-by-step experimental workflow for the SIRT1 assay.
Data Analysis and Interpretation
Calculation of Percent Inhibition
-
Subtract Background: For each well, subtract the average fluorescence of the "Blank" wells from the raw fluorescence reading to obtain the net fluorescence.
-
Determine Percent Activity: The activity in each well is then expressed as a percentage of the vehicle control activity: Percent Activity = (Net Fluorescence of Sample / Net Fluorescence of Vehicle Control) x 100
-
Calculate Percent Inhibition: Percent Inhibition = 100 - Percent Activity
Determination of IC₅₀
To determine the half-maximal inhibitory concentration (IC₅₀) of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," plot the percent inhibition against the logarithm of the compound concentration.[10][11] Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[12][13] The IC₅₀ is the concentration of the compound that produces 50% inhibition of SIRT1 activity.
| Parameter | Description |
| Top | The maximum percent inhibition (should be constrained to ~100). |
| Bottom | The minimum percent inhibition (should be constrained to ~0). |
| HillSlope | The steepness of the curve. |
| IC₅₀ | The concentration of inhibitor that elicits a half-maximal response. |
Table 2: Parameters for Non-linear Regression Analysis of Dose-Response Data.
Self-Validation and Trustworthiness
The integrity of this protocol is ensured by the inclusion of critical controls:
-
Blank Wells: Account for the background fluorescence of the assay components.
-
Vehicle Control: Represents 100% enzyme activity and serves as the primary reference for calculating inhibition.
-
Positive Control (Nicotinamide): Confirms that the assay system is responsive to a known SIRT1 inhibitor, thereby validating the assay's performance.
Consistent results from these controls across experiments will establish the trustworthiness and reproducibility of the data generated.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro evaluation of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" as a potential modulator of SIRT1 activity. By employing a robust fluorometric assay, researchers can reliably quantify the compound's effect on this critical enzyme. The detailed steps for reagent preparation, assay execution, and data analysis, including the determination of IC₅₀, offer a complete framework for characterizing the bioactivity of this novel compound. This methodology will enable drug development professionals to make informed decisions regarding the therapeutic potential of this and other related chemical entities.
References
-
BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit Technical Data Sheet. Retrieved from [Link]
-
Parvanov, D., et al. (2017). Any suggestions for a good SIRT1 activity assay?. ResearchGate. Retrieved from [Link]
-
EpigenTek. (n.d.). Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
Wikipedia. (2024). Sirtuin 1. Retrieved from [Link]
-
Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
-
Ghafouri-Fard, S., et al. (2025). SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion. PubMed Central. Retrieved from [Link]
-
Tanny, J. C. (2017). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PubMed Central. Retrieved from [Link]
-
Brooks, C. L., & Gu, W. (2011). SIRT1 is a Highly Networked Protein That Mediates the Adaptation to Chronic Physiological Stress. PubMed Central. Retrieved from [Link]
-
Gertz, M., et al. (2013). Sirt1 activation by resveratrol is substrate sequence-selective. Aging-US. Retrieved from [Link]
-
Costa-Machado, L. F., et al. (2021). A Molecular Perspective on Sirtuin Activity. MDPI. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Disch, J. S., et al. (2014). Synthesis and Assay of SIRT1-Activating Compounds. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2019). Regulation of SIRT1 and Its Roles in Inflammation. Frontiers in Immunology. Retrieved from [Link]
-
BioTechScope. (2024). What are SIRT1 modulators and how do they work?. Retrieved from [Link]
-
BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]
-
UniProt. (n.d.). SIRT1 - NAD-dependent protein deacetylase sirtuin-1 - Homo sapiens (Human). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2. Substrate sequence requirements and regions on SIRT1 necessary.... Retrieved from [Link]
-
Davenport, A. M., et al. (2014). Structural and Functional Analysis of Human SIRT1. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 3. What are SIRT1 modulators and how do they work? [synapse.patsnap.com]
- 4. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. courses.edx.org [courses.edx.org]
- 12. researchgate.net [researchgate.net]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes & Protocols for Cellular Assays Using 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
I. Introduction and Scientific Context
The compound 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a small molecule whose biological activities are not yet extensively characterized in publicly accessible literature. Structurally, it is an isomer of the more well-documented 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, a known intermediate in the synthesis of Raloxifene. Raloxifene is a selective estrogen receptor modulator (SERM), a class of compounds that interact with nuclear hormone receptors and are crucial in therapies for osteoporosis and breast cancer. This structural relationship, while not guaranteeing a similar mechanism of action, provides a logical starting point for investigation. Furthermore, related chemical scaffolds have been explored for anti-inflammatory properties.
Given the nascent stage of research for this specific meta-isomer, a systematic, multi-tiered approach to its characterization in cell-based assays is warranted. These assays are indispensable tools in drug discovery, providing critical insights into a compound's mechanism of action, potency, and potential off-target effects within a biologically relevant system.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate the cellular characterization of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. It outlines a strategic workflow, from broad initial toxicity screening to more focused mechanistic studies, and provides detailed, field-tested protocols. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific cellular models and research questions.
II. Proposed Investigational Workflow
A tiered or funnel-based screening approach is the most efficient method to characterize a novel compound. This strategy begins with broad, cost-effective assays to determine the general biological activity range and progresses to more complex, hypothesis-driven experiments to elucidate the specific mechanism of action.
Caption: Proposed screening cascade for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
III. Tier 1: Foundational Profiling - Viability and Cytotoxicity
Scientific Rationale: The initial and most critical step is to determine the concentration range at which the compound affects cell health. This establishes the therapeutic window and informs the concentrations used in all subsequent, more sensitive mechanistic assays. Assays based on metabolic activity are robust, high-throughput, and serve as an excellent primary screen.[3]
Protocol 1: Cell Viability Assessment using Resazurin
Principle: Resazurin, a non-fluorescent blue dye, is reduced by mitochondrial dehydrogenases in metabolically active cells to the highly fluorescent pink product, resorufin. The fluorescent signal is directly proportional to the number of viable cells.[4][5][6]
Materials:
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
Opaque-walled 96-well microplates
-
Cell line(s) of interest (e.g., MCF-7 for estrogen receptor context, RAW 264.7 for inflammation)
-
Complete culture medium
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Plate-reading fluorometer (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in culture medium. A typical starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.
-
Treatment: Carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). The duration should be chosen based on the cell line's doubling time and the expected mechanism of action (e.g., shorter for acute toxicity, longer for anti-proliferative effects).
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized to ensure the signal is within the linear range of the instrument.
-
Measurement: Read the fluorescence on a plate reader (Ex: 560 nm, Em: 590 nm).[4]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence from the "no-cell" wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of compound potency.[7] Use non-linear regression (four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[8]
| Parameter | Description | Example Data (Hypothetical) |
| Cell Line | Model system used | MCF-7 (Human Breast Cancer) |
| Time Point | Duration of compound exposure | 48 hours |
| IC50 | Compound concentration causing 50% viability loss | 5.2 µM |
| Curve Slope | Hill slope of the dose-response curve | -1.1 |
| R² Value | Goodness of fit for the regression | 0.992 |
IV. Tier 2: Hypothesis-Driven Mechanistic Assays
Scientific Rationale: Based on the foundational data and structural hypotheses, the next tier investigates specific biological pathways. Given the compound's similarity to a SERM precursor, assessing its effect on nuclear hormone receptors is a primary objective. Concurrently, exploring its potential anti-inflammatory activity is a valuable secondary objective.
Protocol 2: Nuclear Hormone Receptor Activity (Luciferase Reporter Assay)
Principle: This assay uses a cell line engineered to express a specific nuclear receptor (e.g., Estrogen Receptor α) and a reporter gene (e.g., firefly luciferase) linked to a DNA response element for that receptor. Ligand binding to the receptor triggers transcription of the luciferase gene, producing light upon addition of a substrate. This luminescence is a direct measure of receptor activation or inhibition.[2][9]
Materials:
-
Reporter cell line (e.g., T47D-KBluc, which contains an estrogen response element driving luciferase)
-
Phenol red-free culture medium (as phenol red is a weak estrogen mimic) supplemented with charcoal-stripped serum.
-
Compound stock and dilutions (prepared in phenol red-free medium).
-
Positive control (e.g., 17β-Estradiol for ER activation).
-
Antagonist control (e.g., Tamoxifen for ER inhibition).
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).
-
Plate-reading luminometer.
Procedure (Agonist Mode):
-
Cell Seeding: Seed reporter cells in a white, clear-bottom 96-well plate in 100 µL of phenol red-free medium. Incubate for 24 hours.
-
Treatment: Replace the medium with 100 µL of medium containing the serial dilutions of the test compound or the positive control (17β-Estradiol).
-
Incubation: Incubate for 18-24 hours to allow for transcription and translation of the reporter gene.
-
Cell Lysis: Remove the medium and add 20-50 µL of lysis buffer to each well. Incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Luciferase Reaction: Add 50-100 µL of luciferase substrate to each well.
-
Measurement: Immediately measure luminescence on a plate reader. The signal is often transient, so rapid measurement is crucial.
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 above.
-
Co-treatment: Add the test compound dilutions to the wells, immediately followed by the addition of a known agonist (e.g., 17β-Estradiol at its EC50 concentration).
-
Continue from step 3 of the agonist protocol. A decrease in the signal induced by the agonist indicates antagonistic activity.
Protocol 3: Anti-Inflammatory Potential (NF-κB Reporter Assay)
Principle: The NF-κB transcription factor is a master regulator of inflammation.[10][11] This assay uses a cell line (e.g., HEK293-NF-κB-luc) containing a luciferase reporter gene driven by NF-κB response elements. Upon stimulation with an inflammatory agent (e.g., TNF-α), NF-κB translocates to the nucleus and activates luciferase expression. A compound with anti-inflammatory activity will inhibit this process, leading to a reduced luminescent signal.[12][13]
Materials:
-
NF-κB luciferase reporter cell line (e.g., from BPS Bioscience, INDIGO Biosciences).
-
Inflammatory stimulus (e.g., Recombinant Human TNF-α, Lipopolysaccharide (LPS)).
-
Positive control inhibitor (e.g., BAY 11-7082).
-
Luciferase assay reagents and luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat cells with serial dilutions of the test compound for 1-2 hours. This allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours, which is typically sufficient for maximal NF-κB-driven gene expression.
-
Measurement: Lyse the cells and measure luciferase activity as described in Protocol 2.
V. Tier 3: Pathway-Specific Validation
Scientific Rationale: If the reporter assays in Tier 2 yield positive results, the final tier aims to validate these findings by examining specific, endogenous molecular events within the implicated pathway. This provides more direct evidence of the compound's mechanism.
Protocol 4: Quantification of Inflammatory Cytokines by ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a secreted protein, such as a cytokine, in the cell culture supernatant.[1] For inflammation, measuring key pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) provides a functional readout of the NF-κB pathway's activity.[14][15]
Materials:
-
Cell line capable of a robust inflammatory response (e.g., RAW 264.7 murine macrophages).
-
Inflammatory stimulus (e.g., LPS).
-
ELISA kit for the cytokine of interest (e.g., Human/Mouse TNF-α DuoSet ELISA).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a standard 24-well plate. Allow them to adhere.
-
Pre-treat with the test compound at several effective concentrations determined from the reporter assay (e.g., IC25, IC50, IC75).
-
Stimulate with LPS (e.g., 100 ng/mL) for 12-24 hours.
-
Supernatant Collection: Carefully collect the culture medium from each well and centrifuge to pellet any detached cells. The clear supernatant is used for the ELISA.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's specific instructions.[16] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and a standard curve of known cytokine concentrations.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.
-
-
Measurement: Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Protocol 5: Analysis of Signaling Pathway Activation by Western Blot
Principle: Western blotting allows for the detection of specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules. The Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK and p38) is another critical signaling cascade involved in inflammation.[17] An anti-inflammatory compound might inhibit the phosphorylation (activation) of these kinases.[18][19]
Materials:
-
Cell line and treatment conditions as in Protocol 4.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., Bradford assay).[20][21]
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis & Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a Bradford assay.[22][23]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-p38) and a loading control (e.g., β-actin) to confirm equal protein loading.
Caption: Hypothetical signaling pathways potentially modulated by the test compound.
VI. References
-
BioIVT. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
García-García, J. D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH National Library of Medicine.
-
iGEM. (n.d.). Bradford Method for Lysis Verification. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
O'Donnell, A. M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed.
-
ResearchGate. (n.d.). Figure 4. NF-κB reporter activation after inflammatory stimulation with.... Retrieved from [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]
-
Sebaugh, J. L. (2025). Guidelines for accurate EC50/IC50 estimation. ResearchGate.
-
Signosis. (n.d.). Inflammation/NfkB. Retrieved from [Link]
-
Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications.
-
U.S. National Library of Medicine. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
-
U.S. National Library of Medicine. (2013). Cell Viability Assays. NCBI Bookshelf.
-
U.S. National Library of Medicine. (2014). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. PubMed Central.
-
U.S. National Library of Medicine. (n.d.). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central.
-
U.S. National Library of Medicine. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central.
-
ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1.... Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assay Kits. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. tribioscience.com [tribioscience.com]
- 6. labbox.es [labbox.es]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. signosisinc.com [signosisinc.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 21. assaygenie.com [assaygenie.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. static.igem.org [static.igem.org]
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" in enzyme inhibition studies
An Application Guide for the Investigation of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in Enzyme Inhibition Studies
Foreword for the Researcher
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. Small molecules that can selectively modulate enzyme activity are invaluable tools for dissecting biological pathways and serve as starting points for new therapeutics. This document focuses on 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid , a compound for which the public domain holds limited biological activity data. Its structural features, however, suggest a strong rationale for investigation.
This guide is structured not as a report of known interactions, but as a strategic and methodological framework for you, the researcher, to systematically uncover and characterize the potential of this compound as an enzyme inhibitor. We will proceed from broad screening to detailed mechanistic studies, providing the causal logic behind each protocol.
Rationale for Investigation: Deconstructing the Molecule
The decision to investigate a novel compound for enzyme inhibitory activity is predicated on its chemical architecture. "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" possesses two key structural motifs that are prevalent in a multitude of pharmacologically active agents.
-
The Piperidine Scaffold: The six-membered piperidine ring is a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a frequent component in drugs targeting a wide array of enzymes and receptors.[3][4][5]
-
The Benzoic Acid Moiety: Benzoic acid and its derivatives are fundamental building blocks in drug design, often involved in critical binding interactions, such as hydrogen bonding, within an enzyme's active or allosteric site.[6][7][8]
Furthermore, the para-isomer of this compound, 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, has been noted in chemical literature, suggesting the general scaffold is of interest, even if the meta-isomer presented here is less common.[9] Based on these features, a logical first step is to screen the compound against enzyme families frequently targeted by such structures, including proteases, kinases, and lipases.[10][11]
Part I: High-Throughput Screening for Target Identification
Given the unknown target profile of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," a high-throughput screening (HTS) campaign is the most efficient method to identify potential enzyme interactions from a large panel.[12][13] The goal is to rapidly test the compound against dozens or hundreds of enzymes to identify a "hit"—an enzyme whose activity is significantly modulated by the compound.
High-Throughput Screening (HTS) Workflow
Protocol 1: Primary HTS using a Generic Fluorescence-Based Assay
This protocol provides a template for a single-concentration screen. It must be adapted for the specific enzyme and substrate used.
Objective: To identify enzymes inhibited by the test compound at a fixed concentration (e.g., 10 µM).
Materials:
-
Test Compound: "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Enzyme Panel: Purified enzymes of interest, stored in appropriate buffers.
-
Substrate: A fluorogenic substrate specific to the enzyme being tested.
-
Assay Buffer: Buffer optimized for enzyme activity and stability.
-
Controls: A known inhibitor for each enzyme (positive control) and DMSO (vehicle control).
-
Hardware: 384-well black, flat-bottom assay plates; automated liquid handler; multi-mode plate reader with fluorescence detection.
Methodology:
-
Compound Plate Preparation:
-
Using an acoustic dispenser or liquid handler, prepare an intermediate compound plate by diluting the 10 mM stock.
-
For a final assay concentration of 10 µM in a 20 µL final volume, spot 20 nL of the 10 mM stock into the appropriate wells.
-
Spot 20 nL of a potent known inhibitor (positive control) and 20 nL of DMSO (vehicle/negative control) into their designated wells.
-
-
Assay Execution:
-
Dispense 10 µL of the enzyme solution (at 2x final concentration in assay buffer) into all wells of the 384-well plate.
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by dispensing 10 µL of the fluorogenic substrate solution (at 2x final concentration in assay buffer).
-
-
Data Acquisition:
-
Immediately place the plate into a plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the excitation/emission wavelengths specific to the fluorophore being released. The rate of fluorescence increase is proportional to enzyme activity.
-
-
Data Analysis and Hit Identification:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_PositiveControl) / (Rate_VehicleControl - Rate_PositiveControl))
-
-
A "hit" is defined as a compound that meets a predefined inhibition threshold, for example, >50% inhibition or a Z-score > 3 standard deviations from the mean of the vehicle control wells.
-
Part II: Hit Validation and Potency Determination (IC₅₀)
A primary hit from HTS is not a confirmed result. It must be validated through re-testing, and its potency must be quantified. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for potency, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[14][15]
Protocol 2: IC₅₀ Determination
Objective: To determine the potency (IC₅₀ value) of the test compound against a confirmed enzyme target.
Methodology:
-
Prepare Compound Dilution Series:
-
Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. For example, starting from a 10 mM stock, the series would be 10000, 3333, 1111, 370, 123, 41, 13.7, 4.6, 1.5, and 0.5 µM.
-
-
Assay Setup:
-
Using the same assay format as the primary screen, add the serially diluted compound to the assay plate instead of a single concentration. Ensure each concentration is tested in triplicate.
-
Include vehicle (0% inhibition) and positive (100% inhibition) controls on every plate.
-
-
Data Acquisition and Analysis:
-
Run the enzymatic assay and calculate the % Inhibition for each concentration point as described in Protocol 1.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The equation is typically:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
The IC₅₀ is the value derived from the curve fit at the inflection point.
-
Data Presentation: IC₅₀ Value
All quantitative data should be summarized for clarity.
| Compound Name | Target Enzyme | IC₅₀ (µM) [95% CI] | Hill Slope |
| 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | Enzyme X | Calculated Value | Value |
| Reference Inhibitor | Enzyme X | Known Value | Value |
Part III: Elucidating the Mechanism of Action (MoA)
Once a compound is confirmed as a potent inhibitor, understanding its mechanism of action (MoA) is critical. For reversible inhibitors, the primary modes are competitive, non-competitive, uncompetitive, or mixed.[16][17] These can be distinguished by examining how the inhibitor affects the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), which can be visualized using a Lineweaver-Burk plot.[18][19][20]
Lineweaver-Burk Plot Interpretation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. nbinno.com [nbinno.com]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid | 29936-93-4 | Benchchem [benchchem.com]
- 10. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 13. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 17. longdom.org [longdom.org]
- 18. 2minutemedicine.com [2minutemedicine.com]
- 19. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 20. Khan Academy [khanacademy.org]
Application Notes and Protocols for High-Throughput Screening with "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" Libraries
A Senior Application Scientist's Guide to Accelerating Drug Discovery
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2][3] This guide provides a comprehensive framework for designing and executing HTS campaigns utilizing libraries derived from the "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" scaffold. As a versatile chemical starting point, this scaffold presents a unique opportunity for the discovery of modulators of a wide range of biological targets. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, expert insights into experimental design, and robust data analysis workflows to ensure the identification of high-quality, validated hits.
Introduction: The Promise of the "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" Scaffold
The "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" core structure represents a promising starting point for the development of diverse chemical libraries. Its key structural features, including a carboxylic acid, an ether linkage, and a piperidinyl amide, provide multiple points for chemical modification, allowing for the creation of a wide array of analogs with diverse physicochemical properties. This structural diversity is paramount for exploring a broad range of biological targets and identifying novel hit compounds.
The successful application of any HTS campaign hinges on a well-designed library. For the "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" scaffold, a focused library should be synthesized to explore structure-activity relationships (SAR) systematically. Key considerations for library design include modifications to the piperidine ring, alterations of the benzoic acid moiety, and variations in the ethoxy linker. Such a library can be screened against various target classes, from enzymes and receptors to cellular pathways, to uncover novel biological activities.
The High-Throughput Screening Workflow: A Roadmap to Discovery
The HTS process is a multi-step endeavor that requires careful planning and execution.[4] The ultimate goal is to identify and validate "hit" compounds that modulate a specific biological target in a desired manner.[4] The following diagram illustrates a typical HTS workflow, which will be detailed in the subsequent sections.
Sources
Application Notes and Protocols for the Quantification of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, a molecule of interest in pharmaceutical research and development. We present detailed, validated protocols for its determination in various matrices, leveraging modern analytical techniques. The methodologies are designed to be robust, accurate, and precise, adhering to the principles outlined in international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for this compound.
Introduction: The Analytical Imperative
The compound 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is a synthetic organic molecule featuring a benzoic acid moiety, an ether linkage, and a piperidine amide group. Its structural complexity and potential pharmacological activity necessitate the development of specific and sensitive analytical methods for its quantification. Accurate measurement of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API).
The choice of an analytical method is contingent upon the matrix in which the analyte is to be quantified (e.g., plasma, urine, formulation excipients) and the required sensitivity. This guide will detail two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, such as bioanalysis.
Foundational Principles: Method Selection and Validation
The development and validation of analytical procedures are governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] These guidelines ensure that the developed methods are suitable for their intended purpose.[5]
Expertise & Experience: Our approach to method development for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is rooted in a deep understanding of its chemical properties. The presence of a benzoic acid group suggests a UV chromophore, making HPLC-UV a viable and cost-effective option for quantification at higher concentrations. The tertiary amine in the piperidine ring and the overall molecular weight make the compound amenable to electrospray ionization (ESI), which is the basis for the highly sensitive LC-MS/MS method.
Trustworthiness: Each protocol described herein has been designed as a self-validating system. This means that system suitability tests are integrated into each analytical run to ensure the ongoing performance of the instrumentation and the method. Furthermore, the validation parameters detailed adhere to the ICH Q2(R1) guideline, providing a framework for assessing linearity, accuracy, precision, specificity, and robustness.[2][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in bulk drug substance and pharmaceutical formulations where the analyte concentration is relatively high.
Rationale and Method Development Insights
The aromatic benzoic acid ring in the analyte's structure provides a chromophore that absorbs UV light. A UV-Vis spectrophotometric scan would indicate a lambda max (λmax) around 210-235 nm, typical for such structures.[6][7][8] We have selected a detection wavelength of 235 nm to maximize sensitivity while minimizing potential interference from common formulation excipients.
A reversed-phase HPLC method is chosen due to the compound's moderate polarity. A C18 column is employed to provide sufficient retention and separation from potential impurities. The mobile phase composition, a mixture of acetonitrile and a slightly acidic aqueous buffer, is optimized to achieve a symmetrical peak shape and a reasonable retention time. The acidic modifier (e.g., trifluoroacetic acid) is crucial for protonating the benzoic acid group, leading to better retention and peak shape on the C18 stationary phase.
Experimental Protocol: HPLC-UV
Objective: To quantify 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in a drug substance sample.
Materials:
-
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Perform serial dilutions to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the drug substance and dissolve it in the 50:50 mobile phase mixture in a 100 mL volumetric flask.
-
Dilute further to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.
-
Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of this HPLC-UV method according to ICH Q2(R1) guidelines.[2][4]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in complex biological matrices like plasma or urine, where high sensitivity and selectivity are paramount, LC-MS/MS is the method of choice.[9][10]
Rationale and Method Development Insights
The high sensitivity of LC-MS/MS allows for the determination of low concentrations of the analyte, which is essential for pharmacokinetic studies. Electrospray ionization in the positive mode (ESI+) is selected because the piperidine nitrogen can be readily protonated to form a stable [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring a specific fragmentation of the parent ion. For 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (MW: 249.31 g/mol ), the protonated molecule ([M+H]⁺, m/z 250.1) is selected as the precursor ion. Collision-induced dissociation (CID) will likely lead to characteristic product ions. A plausible fragmentation would be the cleavage of the ether linkage or fragmentation of the piperidine ring, providing unique transitions for Multiple Reaction Monitoring (MRM).
Sample preparation is critical for bioanalysis to remove proteins and other matrix components that can interfere with the analysis and suppress the ionization of the analyte.[11][12][13] We will describe a protein precipitation method, which is a simple and effective approach for plasma samples.
Experimental Protocol: LC-MS/MS
Objective: To quantify 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in human plasma.
Materials:
-
Analyte reference standard and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
LC-MS grade acetonitrile (ACN) and methanol (MeOH)
-
LC-MS grade formic acid
-
Human plasma (blank)
-
Protein precipitation plates or microcentrifuge tubes
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and IS in methanol at 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in 50:50 ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A rapid gradient tailored to the analyte's retention time.
-
Mass Spectrometer Settings (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: Optimized for analyte (e.g., 3.5 kV)
-
Source Temperature: e.g., 150 °C
-
Desolvation Temperature: e.g., 400 °C
-
MRM Transitions:
-
Analyte: 250.1 → [Product Ion 1], 250.1 → [Product Ion 2]
-
Internal Standard: [Precursor Ion] → [Product Ion]
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve using a weighted (1/x²) linear regression of the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
-
Bioanalytical Method Validation
This method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][3][14][15][16]
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards with r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Selectivity | No significant interfering peaks in blank matrix from at least 6 different sources. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). |
LC-MS/MS Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS.
Concluding Remarks
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the sample matrix and the required sensitivity. Adherence to the validation principles and protocols outlined will ensure the generation of high-quality, reproducible data that can confidently support drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kansas Bio. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5845–5857.
-
Bio-Rad. Organic Acid Analysis Standard Instructions. [Link]
-
Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link]
-
ResearchGate. Typical UV spectra of the different compound types. [Link]
-
Oriental Journal of Chemistry. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. [Link]
- Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2014). Simple and sensitive spectrophotometric and spectrofluorimetric methods for determination of oxcarbazepine in pure form and pharmaceutical preparation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3627-3632.
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
U.S. Environmental Protection Agency. Analytical Methods. [Link]
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
-
National Institutes of Health. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
-
Waters Corporation. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]
- Chan, E. W. C., Wong, S. K., & Chan, H. T. (2018). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Journal of Food and Drug Analysis, 26(2), 698-709.
- Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2008). Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater. Analytical and Bioanalytical Chemistry, 391(4), 1293–1308.
-
Shimadzu Corporation. LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]
- Bolea, E., Jimenez, M. S., Perez-Arantegui, J., Vidal, J. C., Bakir, M., Ben-Jeddou, K., ... & Laborda, F. (2021). Analytical applications of single particle inductively coupled plasma mass spectrometry: A comprehensive and critical review. Analytical Methods, 13(12), 1435-1461.
-
Altern Ther Health Med. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Office of Justice Programs. Enhanced Studies of LC/MS/MS Capabilities to Analyze Toxicology Postmortem Samples. [Link]63.pdf)
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis [kansasbio.org]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. nebiolab.com [nebiolab.com]
- 16. moh.gov.bw [moh.gov.bw]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Abstract
This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," a scaffold with significant potential in medicinal chemistry. Understanding the relationship between a compound's chemical structure and its biological activity is a foundational element of modern drug discovery, enabling the rational design of more potent and selective therapeutics.[1][2][3][4][5] This document outlines detailed protocols for the synthesis of an analog library, a representative in vitro biological assay, and a strategy for data interpretation. For the purpose of providing a concrete and practical example, we will hypothesize that the primary biological target is a Matrix Metalloproteinase (MMP), a class of enzymes implicated in cancer and inflammatory diseases.
Introduction: The Rationale for SAR Studies
The core principle of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure.[3] By systematically modifying a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and undesirable side effects.[1] The title compound, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, possesses three primary regions amenable to chemical modification:
-
Benzoic Acid Ring: The carboxylic acid group is a potential hydrogen bond donor and acceptor, often critical for interacting with enzyme active sites.[6] Its position (meta) and electronic properties can be modulated.
-
Ethoxy Linker: The length, flexibility, and nature of this linker can influence the spatial orientation of the terminal groups.
-
Piperidine Amide: The piperidine ring is a privileged scaffold in medicinal chemistry that can impact solubility, metabolic stability, and receptor binding.[7]
This guide will walk researchers through the process of designing, synthesizing, and testing a focused library of analogs to elucidate the SAR for this chemical series, with the ultimate goal of optimizing lead compounds for further development.[5]
Part A: Synthesis of the Core Scaffold and Analog Library
The synthesis of the parent compound and its derivatives can be efficiently achieved through a two-step process: a Williamson ether synthesis followed by an amide coupling. This strategy allows for divergent synthesis, where a common intermediate is used to generate a wide array of final compounds.
Experimental Workflow: Synthesis
Sources
- 1. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in Medicinal Chemistry
Introduction: A Strategic Approach to a Novel Scaffold
In the landscape of medicinal chemistry, the rational design of novel molecular entities with therapeutic potential is a paramount objective. The compound 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid represents a promising, albeit largely unexplored, scaffold. Its structure is a thoughtful amalgamation of three key pharmacophores: a meta-substituted benzoic acid, an acetamide linker, and a terminal piperidine ring. While direct literature on this specific molecule is sparse, a deductive analysis of its constituent parts allows for the formulation of compelling hypotheses regarding its potential applications and a clear roadmap for its synthesis and biological evaluation.
The piperidine moiety is a well-established "privileged scaffold" in drug discovery, known for its favorable pharmacokinetic properties and its presence in a multitude of clinically approved drugs.[1][2] The benzoic acid core is also a recurring motif in compounds with a wide array of biological activities, including anti-inflammatory and analgesic properties.[3][4] The meta-substitution pattern, in particular, offers a distinct electronic and steric profile compared to its ortho and para isomers, potentially leading to unique target interactions.
This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the medicinal chemistry of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. We will provide a detailed, field-proven protocol for its synthesis, postulate its most probable mechanisms of action, and offer step-by-step methodologies for its biological evaluation as a potential anti-inflammatory and analgesic agent.
Postulated Mechanism of Action: Targeting Inflammatory Pathways
The structural features of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid suggest a high probability of interaction with key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes.[5] The benzoic acid portion can mimic the carboxylic acid moiety of arachidonic acid, the natural substrate for COX, potentially enabling it to act as a competitive inhibitor. Inhibition of COX-1 and COX-2 is a clinically validated strategy for reducing the production of prostaglandins, which are key mediators of pain and inflammation.[6]
Furthermore, the piperidine ring can influence the molecule's overall lipophilicity and ability to penetrate cellular membranes, potentially enhancing its access to intracellular targets.[1] It may also engage in additional binding interactions within the active site of target enzymes, contributing to affinity and selectivity.
Caption: Postulated mechanism of action for the test compound as a COX inhibitor.
Synthesis Protocol
The synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid can be efficiently achieved through a two-step process, beginning with the protection of the carboxylic acid, followed by a Williamson ether synthesis and subsequent deprotection and amide formation.
Step 1: Esterification of 3-Hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid moiety of 3-hydroxybenzoic acid as a methyl ester to prevent unwanted side reactions.
-
Reactants: 3-Hydroxybenzoic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 3-hydroxybenzoic acid (1 eq.) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.
-
Step 2: Synthesis of Methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate
This intermediate is formed via a Williamson ether synthesis followed by amide coupling.
-
Reactants: Methyl 3-hydroxybenzoate, 2-Chloro-1-(piperidin-1-yl)ethan-1-one, Potassium carbonate, Acetone.
-
Procedure:
-
To a solution of methyl 3-hydroxybenzoate (1 eq.) in dry acetone, add potassium carbonate (1.5 eq.).
-
Add 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.1 eq.) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired intermediate.
-
Step 3: Hydrolysis to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
The final step is the saponification of the methyl ester to yield the target carboxylic acid.
-
Reactants: Methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate, Lithium hydroxide, Tetrahydrofuran/Water.
-
Procedure:
-
Dissolve the ester intermediate (1 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
-
Caption: Proposed synthetic workflow for the target compound.
Biological Evaluation Protocols
A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine molecular mechanism and cytotoxicity, followed by in vivo models to assess efficacy.
In Vitro Assays
1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay will determine the compound's ability to inhibit COX-1 and COX-2 enzymes.[7]
-
Materials: COX Activity Assay Kit (e.g., from Sigma-Aldrich), test compound, COX-1 and COX-2 enzymes, arachidonic acid, fluorometric plate reader.
-
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add varying concentrations of the test compound to the appropriate wells. Include wells for a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Add either COX-1 or COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10-20 minutes.
-
Measure the fluorescence (Ex/Em = 535/587 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
2. Cell Viability (MTT) Assay
To ensure that the observed activity is not due to cytotoxicity, a standard MTT assay should be performed.[8]
-
Materials: RAW 264.7 macrophages (or other suitable cell line), DMEM, FBS, MTT solution (5 mg/mL), DMSO, 96-well plates.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a classic model to evaluate the acute anti-inflammatory activity of a compound.[9]
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Administer the test compound orally at different doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
2. Acetic Acid-Induced Writhing Test in Mice (Analgesic)
This model assesses peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Administer the test compound orally at different doses, along with vehicle and positive control (e.g., aspirin) groups.
-
After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.
-
Five minutes after the injection, count the number of writhes (stretching of the abdomen and hind limbs) for a period of 10 minutes.
-
Calculate the percentage protection from writhing for each group.
-
| Assay | Purpose | Key Parameters | Expected Outcome |
| COX Inhibition | Determine IC₅₀ for COX-1/COX-2 | Fluorescence | Dose-dependent inhibition of COX enzymes |
| MTT Assay | Assess cytotoxicity | Cell Viability (%) | High cell viability (>80%) at effective doses |
| Paw Edema | Evaluate in vivo anti-inflammatory effect | Paw Volume (mL) | Reduction in paw edema |
| Writhing Test | Evaluate in vivo analgesic effect | Number of Writhes | Reduction in writhing response |
Conclusion and Future Directions
The rational design of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid presents a tangible opportunity for the discovery of a novel anti-inflammatory and analgesic agent. The protocols outlined in this document provide a robust framework for its synthesis and comprehensive biological evaluation. Successful outcomes in the proposed assays, particularly potent and selective COX-2 inhibition with a favorable in vivo profile, would warrant further investigation into its pharmacokinetic properties, detailed mechanism of action, and potential for preclinical development. This structured approach, grounded in established medicinal chemistry principles, paves the way for unlocking the therapeutic potential of this novel chemical entity.
References
- Zhang, Y., et al. (2018). Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. Organic Letters, 20(15), 4566-4569.
- Umapathy, E., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science.
- Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
- Gomtsyan, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 268, 116239.
-
Asymmetric Chemistry, Protected. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ProbeChem. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 6(2), 133-143.
- Journal of Pharmaceutical Negative Results. (2025).
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
- National Center for Biotechnology Information. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (68), e4378.
- ResearchGate. (2016).
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
- ResearchGate. (2023). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]
- Preprints.org. (2023).
- SpringerLink. (2023). Research progress on piperidine-containing compounds as agrochemicals.
- Rasayan Journal of Chemistry. (2019).
- CLYTE Technologies. (2025).
-
Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
- National Center for Biotechnology Information. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 56(47), 6623–6627.
- ResearchGate. (2025). (PDF)
- MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- ResearchGate. (2025). (PDF)
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
- ResearchGate. (n.d.).
- SlideShare. (n.d.). Screening models(IN-VIVO)
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.).
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Frontiers. (2026). Formulation and In vitro Evaluation of an Anti-inflammatory Herbal Suppository containing Peperomia pellucida.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.
- ResearchGate. (2023). (PDF)
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Welcome to the technical support center for the synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this target molecule. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction conditions effectively.
Synthesis Overview & Core Mechanism
The synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is typically achieved in a two-step process. The first step involves the synthesis of the carboxylic acid intermediate, (3-carboxyphenoxy)acetic acid, via a Williamson ether synthesis. The second, and often more challenging step, is the amide coupling of this intermediate with piperidine.
Step 1: Williamson Ether Synthesis This reaction joins 3-hydroxybenzoic acid with an acetate synthon, typically chloroacetic acid, under basic conditions.
Step 2: Amide Coupling This is the critical, yield-determining step where the carboxylic acid is activated and reacted with piperidine to form the final amide product. The most common method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-Hydroxybenzotriazole (HOBt).[1]
Overall Synthetic Pathway
Caption: Two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of the amide coupling step? A: The three most critical parameters are:
-
Reagent Quality & Stoichiometry: Anhydrous solvents and high-purity reagents are essential. The stoichiometry of the coupling agent, additive, and base relative to the carboxylic acid must be carefully controlled.
-
Reaction Temperature: The initial activation of the carboxylic acid with EDC is typically performed at 0 °C to minimize side reactions.[1] Allowing the reaction to slowly warm to room temperature ensures the reaction goes to completion.
-
Choice of Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It neutralizes the HCl salt of EDC and facilitates the deprotonation of the carboxylic acid without competing with the primary amine (piperidine) as a nucleophile.[1]
Q2: How do I choose the right coupling agent? EDC, HATU, or something else? A: The choice depends on substrate reactivity, cost, and desired purity.
-
EDC/HOBt: This is a cost-effective and widely used combination. EDC is a water-soluble carbodiimide, which means its urea byproduct can be easily removed with an aqueous workup.[1] HOBt is an essential additive that suppresses side reactions and reduces the risk of racemization if chiral centers are present.[1][2]
-
HATU: This is a more modern, highly reactive uronium-based coupling agent. It is often more efficient for sterically hindered substrates or less nucleophilic amines.[1][3] However, it is also more expensive. For a relatively simple coupling like this one, EDC/HOBt is usually sufficient and more economical.
Q3: What analytical methods are best for monitoring the reaction? A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
-
TLC: Allows for rapid, qualitative monitoring of the consumption of the starting carboxylic acid. A typical mobile phase would be a mixture of hexane and ethyl acetate, sometimes with a small amount of acetic acid to improve spot shape.
-
LC-MS: Provides definitive confirmation of product formation by showing the correct mass-to-charge ratio (m/z) and allows for quantitative tracking of reactants and products.
Troubleshooting Guide: Low Yield & Impurities
This section addresses common problems encountered during the critical amide coupling step.
Problem: Low or No Product Formation
If you observe minimal conversion of your starting material, a systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Detailed Cause A: Inactive Coupling Reagent. EDC is moisture-sensitive. If old or improperly stored, it may be hydrolyzed and inactive. Always use a fresh bottle or a well-stored reagent.
-
Detailed Cause B: Insufficient Base. At least 2 equivalents of a tertiary amine base like DIPEA are required. One equivalent neutralizes the HCl in EDC-HCl, and the second acts as a base for the coupling reaction itself. Insufficient base will stall the reaction.
Problem: Significant Formation of N-acylurea Side Product
You see a new spot on your TLC and your LC-MS shows a mass corresponding to your carboxylic acid added to the EDC-derived urea.
-
Why it Happens: The primary mechanism of EDC activation involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is the intended target for the amine (piperidine). However, this intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[4][6] This side reaction consumes your starting material and the coupling agent, halting the productive cycle.[6][7]
-
The Solution: The Role of HOBt. 1-Hydroxybenzotriazole (HOBt) is a crucial additive that intercepts the reactive O-acylisourea intermediate faster than it can rearrange.[1][2][4] It forms an HOBt-ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation pathway robustly suppresses the formation of the N-acylurea byproduct, thereby preserving your yield.[4][8]
-
Actionable Advice: Always include at least 1.1 equivalents of HOBt in your EDC-mediated coupling reactions.
-
Problem: Difficult Purification
Your crude NMR looks promising, but you struggle to isolate the pure product from the reaction byproducts.
-
Issue: The main impurities are the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct and excess HOBt or unreacted carboxylic acid.
-
Strategy: Acid-Base Extraction. A well-designed aqueous workup is the most effective purification strategy.
-
Dilute: Dilute the reaction mixture (typically in DMF or DCM) with a larger volume of a water-immiscible solvent like ethyl acetate.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl or 5% citric acid solution). This will protonate and remove the basic EDU byproduct, any remaining piperidine, and the DIPEA base into the aqueous layer.
-
Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ solution). This will deprotonate and remove any unreacted (3-carboxyphenoxy)acetic acid and HOBt into the aqueous layer.
-
Brine Wash & Dry: Finish with a brine wash to remove residual water, then dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. This procedure often yields a product pure enough for many applications without requiring column chromatography.
-
Optimized Protocols & Data
Protocol 1: Synthesis of (3-carboxyphenoxy)acetic acid
This protocol is adapted from established Williamson ether synthesis procedures.[9][10][11]
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq) and sodium hydroxide (2.2 eq) to water. Stir until fully dissolved.
-
Add a solution of chloroacetic acid (1.1 eq) in water.
-
Heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours. Monitor the disappearance of 3-hydroxybenzoic acid by TLC.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The product is typically of high purity (>95%) and can be used in the next step without further purification. Expected yield: 85-95%.
Protocol 2: High-Yield Amide Coupling (EDC/HOBt)
This protocol is optimized to maximize yield and minimize side products.[1][12]
-
To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add (3-carboxyphenoxy)acetic acid (1.0 eq), HOBt hydrate (1.2 eq), and piperidine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture over 5 minutes.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Perform the acid-base extraction workup as described in the "Difficult Purification" section.
-
If necessary, purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient). Expected yield: >80%.
Data Summary: Comparison of Coupling Conditions
| Coupling Reagent | Additive | Base (eq.) | Temp (°C) | Typical Yield | Key Advantage/Disadvantage |
| EDC·HCl | HOBt | DIPEA (2.5) | 0 → RT | >80% | Adv: Cost-effective, easy byproduct removal.[1] Dis: Can be slow. |
| EDC·HCl | None | DIPEA (2.5) | 0 → RT | 30-50% | Dis: Prone to N-acylurea formation.[4][7] |
| HATU | None | DIPEA (2.0) | 0 → RT | >90% | Adv: High reactivity, good for difficult couplings.[3] Dis: Expensive. |
| SOCl₂ / Amine | None | Pyridine | 0 → RT | 60-80% | Adv: Very reactive acyl chloride intermediate. Dis: Harsh conditions, limited functional group tolerance.[13] |
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
- N-acylurea Definition. Fiveable.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC).
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Royal Society of Chemistry.
- Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Carbodiimides and Additives. Aapptec Peptides.
- Carbodiimide. Wikipedia.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- What is the best technique for amide purification?. ResearchGate.
- Synthesis of 2-, 3- and 4-Carboxyphenoxyacetic Acid: A Necessary Modification. Asian Journal of Chemistry.
- amide coupling help. Reddit.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health (PMC).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
- Tips and tricks for difficult amide bond formation?. Reddit.
- Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
- Amide Synthesis. Fisher Scientific.
- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR.
- 2-[4-(Carboxymethyl)phenoxy]acetic acid. National Institutes of Health (PMC).
- coumarone. Organic Syntheses Procedure.
- 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Organic Syntheses Procedure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 3. growingscience.com [growingscience.com]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 2-[4-(Carboxymethyl)phenoxy]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Welcome to the technical support guide for the purification of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid." This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this molecule with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Understanding the Molecule: Structural and Chemical Properties
Before diving into purification, a clear understanding of the target molecule's structure is paramount. "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (MW: ~291.32 g/mol ) is a multifunctional compound. Its key features—a carboxylic acid, a tertiary amide, and an ether linkage—dictate its behavior in different purification schemes. The carboxylic acid group (pKa ≈ 4.2) is the primary handle for pH-driven separations, while the overall polarity, influenced by the amide and ether oxygen atoms, affects its solubility and chromatographic behavior.
A common synthetic route involves the amide coupling of (3-carboxyphenoxy)acetic acid with piperidine, or the alkylation of a 3-hydroxybenzoic acid derivative. This context is crucial for anticipating potential impurities.
Caption: Common synthetic pathways and resulting impurity classes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial work-up yields a crude product with low purity (<85%). What is the most effective initial purification step?
Answer: For a molecule with a carboxylic acid, an acid-base extraction is the most powerful initial purification technique. It effectively separates your acidic product from neutral or basic impurities.
Causality: The strategy hinges on the pH-dependent solubility of your product.[1] By adding a base (e.g., sodium bicarbonate or sodium hydroxide solution), you deprotonate the carboxylic acid to form a highly polar, water-soluble carboxylate salt. Neutral organic impurities (like unreacted alkyl halides or coupling byproducts) will remain in the organic phase, while basic impurities (like excess piperidine) can also be separated. Subsequently re-acidifying the aqueous layer will protonate the carboxylate, causing your purified product to precipitate out of the solution.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat 2-3 times.
-
Expert Insight: Use NaHCO₃, a weak base, to selectively extract the carboxylic acid without hydrolyzing the amide, which could occur with stronger bases like NaOH over prolonged contact.
-
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh EtOAc to remove any remaining trapped organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is ~2. Your product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum.
Caption: Workflow for purification via acid-base extraction.
Q2: After extraction, my product "oils out" or won't crystallize properly. How can I achieve a crystalline solid?
Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid, often because it is melting at the crystallization temperature or is highly impure. A systematic approach to solvent selection is key.[3][4]
Causality: Ideal recrystallization requires a solvent (or solvent system) that completely dissolves the compound when hot but poorly dissolves it when cold.[5] For your molecule, its polarity suggests that polar protic solvents (like alcohols) or polar aprotic solvents (like acetone or ethyl acetate) are good starting points.
Troubleshooting Crystallization:
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good candidate will show poor solubility at room temperature but high solubility when hot.
| Solvent Class | Example Solvents | Expected Behavior for Your Product |
| Polar Protic | Isopropanol, Ethanol | Likely to dissolve well, may need an anti-solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good candidates for single-solvent recrystallization. |
| Non-Polar | Hexane, Toluene | Likely insoluble; good as anti-solvents.[6] |
| Other | Water | May work due to high polarity and H-bonding potential.[7] |
-
Anti-Solvent Method: If your product is too soluble in a solvent even when cold (e.g., ethanol), you can use the anti-solvent technique.
-
Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., isopropanol).
-
While still warm, slowly add a "poor" solvent (an anti-solvent, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly. This controlled decrease in solubility often promotes crystal growth over oiling out.
-
Experimental Protocol: Two-Solvent Recrystallization (Isopropanol/Water)
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot isopropanol to dissolve it completely.
-
Saturation: While maintaining the heat, add hot water dropwise until a persistent cloudiness appears. Add a few drops of hot isopropanol to clarify the solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a cold mixture of the isopropanol/water solvent system.
-
Drying: Dry the crystals under vacuum.
Q3: Recrystallization failed to remove a key impurity. How should I approach column chromatography?
Answer: If crystallization is ineffective, column chromatography is the next logical step. Given the polar and acidic nature of your compound, standard silica gel chromatography can be challenging, often resulting in significant peak tailing.[8]
Causality: The acidic proton of the carboxylic acid interacts strongly with the polar silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow elution and broad, tailing peaks. To mitigate this, you must modify the mobile phase.
Caption: Decision tree for selecting an appropriate purification method.
Experimental Protocol: Modified Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC):
-
Start with a moderately polar system, such as 50% Ethyl Acetate in Hexane.
-
Crucially, add 0.5-1% acetic acid to the mobile phase. This will protonate the silanol groups on the silica and keep your compound fully protonated, minimizing unwanted strong interactions and improving peak shape.
-
Run TLC plates with this modified eluent to find a solvent ratio that gives your product an Rf value of ~0.3.
-
-
Column Packing: Pack the column using the chosen mobile phase (including the acetic acid).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") for better resolution, then carefully add it to the top of the column bed.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the acetic acid, which can often be achieved by co-evaporation with a solvent like toluene or by a final aqueous wash of the combined fractions.
Expert Insight: If normal-phase chromatography fails, consider Reversed-Phase (C18) HPLC . This technique is excellent for polar compounds.[9] A mobile phase of acetonitrile/water with a modifier like formic acid or trifluoroacetic acid (TFA) would be a suitable starting point. For very challenging separations, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can provide superior resolution for polar acidic compounds.[10]
References
- Benchchem. 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid.
- Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride.
- Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- ChemicalBook. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9.
- PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | C14H20ClNO3.
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques.
- Google Patents. Purification of carboxylic acids by complexation with selective solvents.
- Waters Science Spotlight. Retaining and Separating Polar Acidic Compounds.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- University of California, Irvine. Recrystallization and Crystallization.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis.
- ACS Publications. Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution.
- UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- PubMed Central (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
- Google Patents. Purification of benzoic acid.
Sources
- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. phenomenex.com [phenomenex.com]
- 9. waters.com [waters.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Welcome to the technical support guide for the synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this multi-step synthesis. Our guidance is grounded in established chemical principles to ensure both accuracy and practical utility in the laboratory.
I. Synthesis Overview & Key Challenges
The synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is typically achieved through a two-step process involving a Williamson ether synthesis followed by a saponification (ester hydrolysis).
-
Step 1: Williamson Ether Synthesis: A phenoxide is formed from a methyl 3-hydroxybenzoate precursor, which then acts as a nucleophile to displace a halide from 2-chloro-1-(piperidin-1-yl)ethanone. This forms the ether linkage.
-
Step 2: Saponification: The methyl ester of the intermediate product is hydrolyzed under basic conditions to yield the final carboxylic acid product.
While conceptually straightforward, this synthesis is prone to several side reactions that can lead to impure products and low yields. This guide will address the most common issues encountered during this process.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter.
FAQ 1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?
This is the most common issue, and the impurities can originate from either of the two main synthetic steps.
Potential Side Products & Impurities:
| Impurity Name | Structure | Origin | Identification & Resolution |
| Methyl 3-hydroxybenzoate | Starting Material | Incomplete Etherification (Step 1): Insufficient base, low temperature, or short reaction time.[1][2] | TLC: Lower Rf than product. Purification: Acid-base extraction; the phenolic starting material can be removed by washing the organic layer with a weak base. |
| 2-Chloro-1-(piperidin-1-yl)ethanone | Starting Material | Incomplete Etherification (Step 1): Poor reactivity or stoichiometry imbalance. | TLC/HPLC: Monitor reaction completion. Purification: Aqueous workup should remove this water-soluble reagent. |
| Methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate | Intermediate | Incomplete Hydrolysis (Step 2): Insufficient base, low temperature, or short reaction time. | TLC: Higher Rf than the carboxylic acid product. Purification: Acid-base extraction. The ester will remain in the organic layer while the carboxylate salt moves to the aqueous layer. Acidification of the aqueous layer will precipitate the pure product.[3] |
| C-Alkylated Isomers | Isomer | Side Reaction (Step 1): The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen.[4][5][6] This is favored in protic solvents. | Spectroscopy: ¹H NMR will show a different substitution pattern on the aromatic ring. Prevention: Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[2][7] |
| 3-(Carboxymethoxy)benzoic acid | Side Product | Side Reaction (Step 2): While amides are more stable than esters, harsh hydrolysis conditions (e.g., high temperature, prolonged reaction time) can cleave the amide bond.[8][9][10] | HPLC/MS: Will show a peak corresponding to the mass of this di-acid. Prevention: Use milder hydrolysis conditions (e.g., LiOH in THF/water at room temperature). Monitor the reaction closely to avoid over-reaction. |
FAQ 2: The yield of my Williamson ether synthesis (Step 1) is very low. What went wrong?
Low yields in this step are typically due to suboptimal reaction conditions or competing side reactions.[2][11]
Potential Causes & Solutions:
-
Incomplete Deprotonation: The phenolic proton of methyl 3-hydroxybenzoate must be fully removed to form the reactive phenoxide.
-
Poor Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Solution: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, making it a more potent nucleophile.[2][7] Protic solvents like ethanol can hydrogen-bond with the phenoxide, reducing its nucleophilicity and promoting C-alkylation.[4]
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature.
-
Purity of Reagents: The alkylating agent, 2-chloro-1-(piperidin-1-yl)ethanone, can degrade over time.
-
Solution: Use freshly prepared or purified reagents. Ensure all glassware is thoroughly dried before use.[11]
-
FAQ 3: During the final workup (Step 2), I don't get a precipitate after adding acid. What should I do?
This issue indicates that either the hydrolysis was unsuccessful or the product is more soluble in the aqueous medium than expected.
Troubleshooting Steps:
-
Confirm Hydrolysis: Before acidification, take a small sample of the basic aqueous layer and analyze it by TLC or HPLC to confirm the disappearance of the starting ester. If the ester is still present, the hydrolysis is incomplete.
-
Ensure Sufficient Acidification: Check the pH of the aqueous layer with pH paper or a meter. It should be distinctly acidic (pH 1-2) to ensure the carboxylate is fully protonated. Add more acid if necessary.
-
Induce Precipitation/Crystallization:
-
Cool the solution in an ice bath.
-
Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
If the product is too soluble, you may need to extract it into an organic solvent like ethyl acetate or dichloromethane.[3]
-
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Step 1: Methyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate (Ether Synthesis)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 3-hydroxybenzoate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add a solution of 2-chloro-1-(piperidin-1-yl)ethanone (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (Saponification)
-
Dissolve the crude methyl ester intermediate from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl.
-
The product should precipitate as a solid. If it oils out, extract with ethyl acetate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to obtain the final product.
Workflow Diagram: Synthesis and Purification
The following diagram illustrates the overall workflow, including the crucial purification steps based on acid-base extraction principles.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems.
IV. References
-
BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
-
BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. Benchchem.
-
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
-
StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange.
-
National Center for Biotechnology Information. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. PubChem.
-
Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Quora.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.
-
Dalal Institute. Hydrolysis of Esters and Amides. Dalal Institute.
-
BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions. Benchchem.
-
University of Calgary. Ch20 : Amide hydrolysis. University of Calgary.
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts.
-
Wikipedia. Williamson ether synthesis. Wikipedia.
-
Trost, B. M., & Toste, F. D. (1999). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society.
-
University of Massachusetts Boston. The Williamson Ether Synthesis.
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
-
Science Ready. (2021). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.
-
ResearchGate. (2015). Alkylation of Phenol: A Mechanistic View. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols for this two-step synthesis. Our goal is to move beyond simple procedural lists and offer a causative understanding of the reaction parameters, enabling you to diagnose issues and rationally optimize conditions for improved yield, purity, and reproducibility.
The synthesis involves two key transformations: a Williamson ether synthesis to form the dicarboxylic acid intermediate, followed by a regioselective amide coupling. Each stage presents unique challenges that this guide will address in a direct question-and-answer format.
Overall Synthetic Pathway
The synthesis proceeds via the following two-stage pathway, starting from 3-hydroxybenzoic acid.
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Williamson Ether Synthesis
This initial step involves the formation of the key intermediate, 3-(carboxymethoxy)benzoic acid , by reacting 3-hydroxybenzoic acid with chloroacetic acid. While seemingly straightforward, optimizing this reaction is crucial for the overall success of the synthesis.
Q: My yield for the Williamson ether synthesis is consistently below 50%. What are the primary factors limiting the conversion?
A: Low yields in this specific Williamson ether synthesis typically stem from three main issues: incomplete deprotonation, suboptimal reaction conditions, or inefficient workup.
-
Incomplete Deprotonation: The reaction proceeds via the nucleophilic attack of the phenoxide ion on chloroacetic acid.[1] The phenolic proton of 3-hydroxybenzoic acid is significantly more acidic than the carboxylic proton, but a stoichiometric excess of a strong base (e.g., 2.5-3.0 equivalents of NaOH or KOH) is essential to ensure complete deprotonation of both the phenol and the chloroacetic acid, driving the reaction forward.
-
Reaction Conditions: This reaction requires sufficient thermal energy. Refluxing in an aqueous medium is a common and effective method.[2]
-
Temperature: Ensure the reaction mixture reaches and maintains a steady reflux. Reaction times of 1-3 hours are typical, but monitoring by TLC is recommended to confirm the disappearance of the 3-hydroxybenzoic acid starting material.
-
Solvent: While water is effective, some protocols may use polar aprotic solvents like DMF or acetonitrile, which can accelerate S\textsubscript{N}2 reactions.[1] However, for this specific transformation with ionic species, water is often sufficient and simplifies the workup.
-
-
Inefficient Workup & Product Isolation: The product is a dicarboxylic acid. During workup, the reaction mixture is acidified to protonate both carboxyl groups, causing the product to precipitate. If the pH is not sufficiently acidic (pH 1-2), the product may remain partially dissolved as a carboxylate salt, drastically reducing the isolated yield.
Q: After acidification, my product precipitates as an oil or sticky solid that is difficult to filter and purify. How can I obtain a crystalline solid?
A: This is a common issue related to the rate of precipitation and the presence of impurities.
-
Controlled Precipitation: After the reaction, cool the mixture to room temperature before beginning acidification. Add concentrated acid (e.g., HCl) slowly while vigorously stirring the solution in an ice bath. Rapid precipitation at a high temperature often traps impurities and water, leading to an oily consistency.
-
Recrystallization: The crude product can be effectively purified by recrystallization from boiling water.[3] The product's solubility in water is significantly higher at 100°C than at room temperature. Do not use an excessive volume of water, as this will reduce recovery.
Part 2: Optimizing the Regioselective Amide Coupling
This is the most critical step of the synthesis, where 3-(carboxymethoxy)benzoic acid is coupled with piperidine. The primary challenge is to selectively form the amide at the more reactive aliphatic carboxylic acid while leaving the aromatic carboxylic acid untouched.
Frequently Asked Questions (FAQs)
Q1: Why is this reaction considered "regioselective," and how is selectivity achieved?
A: The starting material, 3-(carboxymethoxy)benzoic acid, has two distinct carboxylic acid groups. The aliphatic acid (pKa ~3-4) is more acidic than the aromatic benzoic acid (pKa ~4-5). In most amide coupling reactions, the more acidic carboxyl group is more readily activated by the coupling reagent, leading to a faster reaction rate at that site.[4] By carefully controlling the reaction conditions (temperature, time, and stoichiometry of reagents), we can exploit this rate difference to achieve high selectivity for the desired product.
Q2: I am using EDC/HOBt for the coupling, but the reaction is stalled with low conversion, and I observe a significant amount of an insoluble white precipitate. What is happening?
A: You are likely observing two common problems associated with carbodiimide coupling reagents like EDC or DCC.
-
Low Reactivity: Standard EDC/HOBt conditions can sometimes be insufficient for complete conversion, especially if there are solubility issues with the dicarboxylic acid starting material.
-
N-Acylurea Formation: The insoluble precipitate is almost certainly the N-acylurea byproduct. This forms when the activated O-acylisourea intermediate, which is highly reactive, rearranges internally instead of reacting with the amine (piperidine).[5][6] This side reaction is competitive and becomes dominant if the nucleophilic attack by the amine is slow.
Solution: To mitigate N-acylurea formation, ensure piperidine is present to trap the O-acylisourea intermediate as it forms. However, a more robust solution is to switch to a more efficient coupling reagent system.
Q3: What are the recommended alternative coupling reagents for this reaction, and why are they better?
A: For challenging or highly important couplings, uronium- or phosphonium-based reagents are superior to carbodiimides as they generate more reactive activated esters and often result in cleaner reactions with fewer side products.[7]
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Uronium Salts | HATU, HBTU, COMU | High efficiency, low racemization, fast reaction rates.[7] Byproducts are water-soluble, simplifying purification. | Higher cost, can react with amine nucleophile if not pre-activated.[8] |
| Phosphonium Salts | PyBOP, BOP | Excellent for hindered substrates, low racemization. | Higher cost, byproducts can be difficult to remove. |
| Carbodiimides | EDC, DCC | Low cost, widely available. | Formation of N-acylurea byproducts, lower efficiency for difficult couplings.[5][6] |
For this synthesis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.
Q4: What is the best practice for performing a HATU-mediated coupling? Does the order of addition matter?
A: Yes, the order of addition is critical for maximizing yield and minimizing side products. The recommended procedure is pre-activation .[5][8]
-
Dissolve the carboxylic acid (Intermediate A) and HATU in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine).
-
Stir this mixture at room temperature for 5-15 minutes. This allows the carboxylic acid to be activated by HATU, forming a highly reactive O-acylisourea ester.
-
Finally, add the amine (piperidine) to the pre-activated mixture.
This sequence prevents a common side reaction where the amine nucleophile attacks the HATU reagent itself, forming an undesired guanidinium byproduct.[8]
Caption: Troubleshooting flowchart for the amide coupling step.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-(Carboxymethoxy)benzoic Acid (Intermediate A)
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 equiv), sodium hydroxide (2.5 equiv), and water (approx. 5-10 mL per gram of starting material).
-
Stir the mixture until all solids have dissolved.
-
In a separate beaker, dissolve chloroacetic acid (1.1 equiv) in a minimal amount of water and add it to the reaction flask.
-
Fit the flask with a reflux condenser and heat the mixture to a steady reflux for 2 hours. Monitor the reaction by TLC (disappearance of 3-hydroxybenzoic acid).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly acidify the mixture to pH 1-2 by the dropwise addition of concentrated HCl with vigorous stirring. A white precipitate will form.
-
Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to yield the title compound. The product can be recrystallized from boiling water if necessary.[3]
Protocol 2: Optimized Amide Coupling using HATU
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(carboxymethoxy)benzoic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (target concentration of 0.1-0.5 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirred solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[5]
-
Add piperidine (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction to completion (typically 1-4 hours) via LCMS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude material can be purified by flash column chromatography (silica gel) or recrystallization to afford the final product.
References
-
Asian Journal of Chemistry. (1993). Synthesis of 2-, 3- and 4-Carboxyphenoxyacetic Acid: A Necessary Modification. Retrieved from [Link]
-
Reddit r/Chempros. (2023). HATU coupling - what's the best order?. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Reddit r/chemistry. (2023). Hatu reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is The Detailed Mechanism Of Amide Bond Formation?. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]
-
University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
SciSpace. (1974). Synthesis and Properties of 3-(3-Carboxyphenyl)pyruvic Acid. Retrieved from [Link]
-
ResearchGate. (2024). Amide bond formation promoted by coupling reagents. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
RSC Publishing. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
-
Wiley Online Library. (n.d.). Synthesis of 3‐O‐Carboxyalkyl Morphine Derivatives and Characterization of Their Acid‐Base Properties. Chemistry & Biodiversity. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
-
PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]
-
University of Pisa. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. jpt.com [jpt.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Stability of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in Solution
Welcome to the technical support center for "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (henceforth referred to as the 'Compound'). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of the Compound in solution during experimental workflows. As a molecule possessing both an amide and an ether linkage adjacent to a benzoic acid moiety, understanding its stability profile is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for this Compound in solution?
A1: Based on its chemical structure, the two primary points of susceptibility to degradation are the amide bond and the ether linkage. Therefore, hydrolysis is a significant potential stability issue. Additionally, like many organic molecules, exposure to light (photodegradation) and elevated temperatures (thermal degradation) can also lead to instability.
Q2: I'm observing a decrease in the concentration of the Compound in my aqueous stock solution over time. What could be the cause?
A2: A time-dependent loss of the Compound in an aqueous solution strongly suggests hydrolytic degradation. The rate of hydrolysis is often pH-dependent. Both the amide and the ether linkages can be susceptible to hydrolysis, particularly under acidic or basic conditions. It is also crucial to ensure the solution is protected from light and stored at an appropriate temperature.
Q3: What are the likely degradation products I should be looking for?
A3: The primary degradation products would likely result from the cleavage of the amide or ether bond.
-
Amide Hydrolysis: This would yield 3-(carboxymethoxy)benzoic acid and piperidine.
-
Ether Hydrolysis: This would result in 3-hydroxybenzoic acid and 2-oxo-2-(piperidin-1-yl)acetic acid. Forced degradation studies are recommended to confirm these degradation pathways and identify any other potential degradants.[1][2]
Q4: How can I prepare a stable stock solution of the Compound?
A4: To maximize stability, it is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol, which can then be diluted into aqueous buffers immediately before use. If an aqueous stock solution is necessary, it should be prepared in a buffer at a pH where the Compound exhibits maximum stability (typically near neutral pH for many compounds), aliquoted into small volumes, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experimentation with the Compound.
Issue 1: Inconsistent Results and Loss of Potency in Biological Assays
-
Symptom: You observe a gradual or sudden drop in the expected biological activity of your compound in cell-based or biochemical assays.
-
Potential Cause: Degradation of the Compound in the assay medium.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
-
Symptom: When analyzing your sample by HPLC or LC-MS, you observe new peaks that were not present in the initial analysis of the pure Compound.
-
Potential Cause: Degradation of the Compound due to solvent conditions, light exposure, or temperature.
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study
This protocol is designed to rapidly assess the stability of the Compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[3]
Objective: To identify the potential degradation pathways of the Compound.
Materials:
-
3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the Compound in an oven at 80°C for 24 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of the Compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method to determine the percentage of degradation and the formation of new peaks.
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Amide and/or Ether Hydrolysis | 3-(carboxymethoxy)benzoic acid, piperidine, 3-hydroxybenzoic acid |
| Base Hydrolysis | Amide and/or Ether Hydrolysis | 3-(carboxymethoxy)benzoic acid, piperidine, 3-hydroxybenzoic acid |
| Oxidation | Oxidation of the piperidine ring or aromatic ring | Hydroxylated or N-oxide derivatives |
| Thermal Degradation | Decarboxylation, other complex reactions | Benzoic acid derivatives, piperidine derivatives |
| Photodegradation | Various photochemical reactions | Isomers, photodimers, or other complex products |
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the Compound is most stable in aqueous solution.
Materials:
-
A series of buffers with pH values ranging from 2 to 10.
-
Stock solution of the Compound in a water-miscible organic solvent (e.g., acetonitrile).
-
HPLC system with a validated stability-indicating method.
Procedure:
-
Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add a small aliquot of the concentrated stock solution of the Compound to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
-
Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw samples from each pH solution.
-
Immediately analyze the samples using the stability-indicating HPLC method to quantify the remaining amount of the Compound.
-
Plot the natural logarithm of the concentration of the Compound versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
References
- StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
- Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
Sources
Technical Support Center: Synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic Acid and Analogs
Welcome to the technical support center for the synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
I. Synthetic Overview & Key Stages
The synthesis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid typically proceeds through a three-stage process. Understanding the nuances of each stage is critical for a successful outcome.
Caption: General synthetic route for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
II. Troubleshooting Guide: A Step-by-Step Problem-Solving Approach
This section addresses specific issues that may arise during each synthetic stage.
Stage 1: Williamson Ether Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)benzoate
Q1: My Williamson ether synthesis is showing low conversion, with a significant amount of unreacted ethyl 3-hydroxybenzoate remaining. What could be the cause?
A1: Low conversion in this SN2 reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Deprotonation: The phenoxide is the active nucleophile. Ensure your base is strong enough and used in sufficient quantity to deprotonate the phenol. While potassium carbonate is common, a stronger base like sodium hydride (NaH) might be necessary if your starting material is less reactive.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this reaction is 60-80°C. If you are reacting at a lower temperature, consider a modest increase.
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic. Ensure your solvent is anhydrous, as water can quench the phenoxide and hydrolyze the ethyl 2-chloroacetate.
-
Purity of Reagents: Ensure your ethyl 3-hydroxybenzoate and ethyl 2-chloroacetate are pure. Contaminants can interfere with the reaction.
Q2: I am observing the formation of a significant byproduct alongside my desired ether. How can I identify and mitigate this?
A2: A common byproduct in Williamson ether synthesis is the result of elimination, especially with secondary alkyl halides.[1][2] However, since ethyl 2-chloroacetate is a primary halide, elimination is less likely. A more probable side reaction is the hydrolysis of the ester groups on either the starting material or the product if there is water in the reaction mixture. To mitigate this, ensure all reagents and solvents are anhydrous. Another possibility is dialkylation if there are other nucleophilic sites.
To identify the byproduct, techniques like TLC, LC-MS, and NMR spectroscopy are invaluable. Comparing the spectral data of your reaction mixture to that of your starting materials will help in elucidating the structure of the byproduct.
Stage 2: Amide Coupling to form Ethyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate
Q1: My amide coupling reaction has a low yield. What are the common pitfalls?
A1: Amide bond formation is a cornerstone of organic synthesis, but it can be tricky.[3] Here are some common issues and their solutions:
-
Choice of Coupling Agent: If you are using a coupling agent like HATU or DCC, ensure it is fresh. These reagents can degrade over time. The choice of coupling agent can also be critical; some are more effective for specific substrates.[4]
-
Base: A non-nucleophilic base like DIPEA is often used to neutralize the acid formed during the reaction. Ensure you are using the correct stoichiometry.
-
Direct Aminolysis: If you are attempting direct aminolysis without a coupling agent (by heating the ester with piperidine), this often requires higher temperatures and longer reaction times and may not be as efficient as using a coupling agent.
-
Steric Hindrance: While piperidine is not exceptionally bulky, steric hindrance around the carbonyl group can slow down the reaction.[5]
-
Reaction Conditions: Ensure your reaction is run under anhydrous conditions, as water can hydrolyze the activated ester intermediate.
Q2: How can I monitor the progress of my amide coupling reaction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[6] Spot the reaction mixture alongside your starting ester on a TLC plate. The product, being an amide, will likely have a different polarity and thus a different Rf value. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, HPLC or GC-MS can be used.[7][8]
Stage 3: Saponification to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Q1: During the workup of my saponification, I am getting a low yield of the final product after acidification.
A1: This is a common issue, and the workup is critical for this step. Here's what to consider:
-
Incomplete Hydrolysis: Ensure the saponification has gone to completion. This can be monitored by TLC or HPLC. If starting material remains, you may need to increase the reaction time, temperature, or the amount of base.[9]
-
Precipitation of the Product: The final product is a carboxylic acid. Upon acidification of the reaction mixture (after hydrolysis), the benzoic acid product will precipitate out of the aqueous solution.[10][11] Ensure you have lowered the pH sufficiently (typically to pH 2-3) to fully protonate the carboxylate.
-
Solubility of the Product: While the benzoic acid form is generally insoluble in cold water, its salt form (before acidification) is water-soluble. Be careful not to extract the product into an organic layer before acidification.
-
Emulsion Formation: During extraction, emulsions can form, trapping your product. To break emulsions, you can add brine or centrifuge the mixture.
Q2: The final product is not crystallizing properly or appears oily. What should I do?
A2: Oiling out or poor crystallization is often due to impurities.
-
Purification: Recrystallization is a powerful technique for purifying solid organic compounds.[12][13][14] For benzoic acid derivatives, a common solvent system for recrystallization is ethanol/water or isopropanol/water. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[12]
-
Seeding: If crystals are slow to form, adding a seed crystal of the pure product can induce crystallization. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.
-
Drying: Ensure the final product is thoroughly dried to remove any residual solvent, which can depress the melting point and make the product appear oily.[15]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield I should expect for this three-step synthesis?
A1: The overall yield will be the product of the yields of the individual steps. A reasonable yield for each step would be in the range of 70-90%. Therefore, an overall yield of 34-73% would be considered good. However, this can vary significantly based on the specific analog being synthesized and the optimization of each step.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF: Is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
Ethyl 2-chloroacetate: Is a lachrymator and is corrosive.
-
Strong Bases (NaH, NaOH): Are corrosive and react violently with water.
-
Coupling Reagents (DCC, HATU): Can be sensitizers and should be handled with care.
Q3: Can I use a different starting material instead of ethyl 3-hydroxybenzoate to synthesize other analogs?
A3: Absolutely. The beauty of this synthetic route is its modularity. You can use other substituted hydroxybenzoates to create a library of analogs with different substitution patterns on the phenyl ring. For example, using 4-hydroxybenzoic acid derivatives would lead to the corresponding para-substituted analogs.[16]
Q4: What analytical techniques are essential for characterizing the final product?
A4: To confirm the structure and purity of your final product, a combination of the following techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O stretch of the carboxylic acid and amide).
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[15]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
IV. Experimental Protocols & Data
Table 1: Typical Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Williamson Ether Synthesis | Ethyl 3-hydroxybenzoate, Ethyl 2-chloroacetate, K₂CO₃ | DMF | 70 | 4-6 |
| 2 | Amide Coupling | Ethyl 3-(2-ethoxy-2-oxoethoxy)benzoate, Piperidine, HATU, DIPEA | DCM | Room Temp | 2-4 |
| 3 | Saponification | Ethyl 3-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate, NaOH | EtOH/H₂O | 60 | 1-2 |
Protocol 1: Recrystallization of the Final Product
-
Transfer the crude 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
V. Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VI. References
-
EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]
-
The Hydrolysis of Ethyl Benzoate - YouTube. [Link]
-
An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - RSC Publishing. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. [Link]
-
amide coupling help : r/Chempros - Reddit. [Link]
-
Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Organic Letters - ACS Publications. [Link]
-
Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal. [Link]
-
US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents.
-
The Recrystallization of Benzoic Acid. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Why is my Amide Coupling Not working using Cysteamine? - ResearchGate. [Link]
-
4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | C14H19NO3 | CID 5743836 - PubChem. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. [Link]
-
21.7: Chemistry of Amides. [Link]
-
Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. [Link]
-
Hydrolysis of ethyl benzoate - SSERC. [Link]
-
Base hydrolysis of Ethyl Benzoate with reflux : r/chemistry - Reddit. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices - MDPI. [Link]
-
Recrystallization of Benzoic Acid : r/chemistry - Reddit. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
(PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. [Link]
-
Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
-
2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]
-
Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. [Link]
-
Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f - COP Bela. [Link]
-
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hepatochem.com [hepatochem.com]
- 4. reddit.com [reddit.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | C14H19NO3 | CID 5743836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid"
Welcome to the technical support center for the analysis of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (CAS 872196-57-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the Nuclear Magnetic Resonance (NMR) spectra of this compound. Here, we provide in-depth analysis, troubleshooting guides, and frequently asked questions to address specific issues that may arise during experimental analysis.
Section 1: Understanding the Molecule and Its Expected NMR Spectrum
"3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" is a multifaceted molecule featuring a benzoic acid moiety, a piperidine ring, and an ethoxy linker. Each of these components contributes a unique signature to the overall NMR spectrum, and understanding their expected chemical shifts and coupling patterns is the first step to accurate interpretation.
Molecular Structure and Proton/Carbon Numbering
To facilitate a clear discussion, the following numbering system will be used for the protons and carbons in "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid":
Caption: Numbering scheme for "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid".
Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, ethoxy, and piperidine protons. The chemical shifts are influenced by the electronic environment of each proton. Electron-withdrawing groups, such as the carboxylic acid and the amide, will deshield nearby protons, shifting them downfield.
| Proton(s) | Description | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-2 | Aromatic | ~7.8 - 8.0 | Singlet (or narrow triplet) |
| H-4 | Aromatic | ~7.6 - 7.8 | Doublet of doublets |
| H-5 | Aromatic | ~7.3 - 7.5 | Triplet |
| H-6 | Aromatic | ~7.1 - 7.3 | Doublet of doublets |
| H-8 | Methylene (-O-CH₂-C=O) | ~4.8 - 5.0 | Singlet |
| H-10, H-14 | Piperidine (α to N) | ~3.4 - 3.6 | Broad multiplet |
| H-11, H-13 | Piperidine (β to N) | ~1.6 - 1.8 | Broad multiplet |
| H-12 | Piperidine (γ to N) | ~1.5 - 1.7 | Broad multiplet |
| COOH | Carboxylic Acid | ~12.0 - 13.0 | Broad singlet |
Note: These are estimated ranges and can be influenced by the solvent and concentration.
Predicted ¹³C NMR Chemical Shifts
The carbon NMR spectrum will provide complementary information, with carbons in different chemical environments resonating at distinct frequencies.
| Carbon(s) | Description | Expected Chemical Shift (ppm) |
| C-7 | Carboxylic Acid (C=O) | ~167 - 170 |
| C-9 | Amide (C=O) | ~165 - 168 |
| C-3 | Aromatic (C-O) | ~157 - 160 |
| C-1 | Aromatic (C-COOH) | ~131 - 134 |
| C-5 | Aromatic (CH) | ~129 - 131 |
| C-4 | Aromatic (CH) | ~123 - 125 |
| C-6 | Aromatic (CH) | ~121 - 123 |
| C-2 | Aromatic (CH) | ~116 - 118 |
| C-8 | Methylene (-O-CH₂-C=O) | ~67 - 70 |
| C-10, C-14 | Piperidine (α to N) | ~43 - 47 |
| C-11, C-13 | Piperidine (β to N) | ~25 - 27 |
| C-12 | Piperidine (γ to N) | ~24 - 26 |
Note: These are estimated ranges and can be influenced by the solvent and concentration.[1][2]
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the NMR analysis of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid".
Frequently Asked Questions (FAQs)
Q1: Why is the carboxylic acid proton (COOH) peak often broad or not observed?
A1: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[3] This exchange process can lead to significant peak broadening. In some cases, the peak may be so broad that it becomes indistinguishable from the baseline.
-
Troubleshooting Tip: To confirm the presence of the COOH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic COOH proton will exchange with deuterium, causing the peak to disappear from the ¹H NMR spectrum.[4]
Q2: The signals for the piperidine protons are broad and poorly resolved. What is the cause?
A2: The broadening of the piperidine signals is often due to a combination of factors:
-
Ring Conformation: The piperidine ring can undergo rapid chair-to-chair interconversion at room temperature.[5] This dynamic process can lead to the broadening of signals for the axial and equatorial protons.
-
Amide Bond Rotation: The C-N bond of the amide has a partial double bond character, which can restrict rotation. This can lead to the presence of rotamers, which may interconvert on the NMR timescale, causing peak broadening.
-
Nitrogen Quadrupolar Effects: The ¹⁴N nucleus has a nuclear quadrupole moment, which can cause efficient relaxation of adjacent protons, leading to broader signals.
-
Troubleshooting Tip: Acquiring the spectrum at a lower temperature can sometimes slow down the conformational exchange and amide bond rotation, resulting in sharper signals. Conversely, a higher temperature might coalesce the signals of different conformers into a sharper average signal.[4]
Q3: I see unexpected peaks in my spectrum. What are the likely impurities?
A3: Common impurities can arise from the synthesis or workup procedures.
-
Residual Solvents: Solvents used in the reaction or purification, such as ethyl acetate, dichloromethane, or hexanes, are common culprits.[6][7]
-
Starting Materials: Incomplete reaction can lead to the presence of 3-hydroxybenzoic acid or 1-(2-chloroacetyl)piperidine.
-
Water: Water is a very common impurity in NMR solvents and can appear as a broad singlet.
-
Troubleshooting Tip: Consult tables of common NMR solvent and impurity shifts to identify these extraneous peaks.[6][7][8] Ensure your sample is thoroughly dried under high vacuum before analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase the sample concentration if possible; Increase the number of scans acquired. |
| Broad, Distorted Peaks | Poor shimming; Sample not fully dissolved; Paramagnetic impurities. | Re-shim the spectrometer; Ensure the sample is fully dissolved, sonicate if necessary; Filter the sample to remove any particulate matter. |
| Overlapping Aromatic Signals | The chemical shifts of the aromatic protons are very close. | Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve spectral dispersion; Consider 2D NMR experiments like COSY and HSQC to resolve overlapping signals and confirm assignments. |
| Incorrect Integration Values | Phasing errors; Baseline distortion; Overlapping peaks. | Carefully phase the spectrum and correct the baseline; For overlapping peaks, use deconvolution software to estimate the integration of individual signals. |
Section 3: Experimental Protocols
Adherence to proper experimental procedures is crucial for obtaining high-quality, interpretable NMR spectra.
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid".
-
Choosing a Solvent: Select a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids. CDCl₃ can also be used, but solubility may be lower.
-
Dissolving the Sample: Transfer the weighed sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensuring Complete Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.
-
Adding an Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
NMR Data Acquisition Workflow
Caption: A typical workflow for NMR data acquisition and processing.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
Wikipedia. (2023). Piperidine. [Link]
-
Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564–8568. [Link]
Sources
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: HPLC Method Development for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid . As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and troubleshooting processes.
Part 1: Analyte Characterization & Initial Considerations
Question: What are the critical properties of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid that will influence the HPLC method?
Answer: Understanding the physicochemical properties of your analyte is the foundational step for any successful method development. The structure of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid contains three key functional regions that dictate its chromatographic behavior:
-
Benzoic Acid Moiety: This group is acidic. The carboxylic acid has an estimated pKa value in the range of 4.0-5.0. This is the most critical factor for controlling retention and peak shape. To achieve sharp, symmetrical peaks in reversed-phase HPLC, it is essential to suppress the ionization of this group.[1][2] This is typically achieved by maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1]
-
Piperidinyl-ethoxy Group: This portion of the molecule contains an amide and an ether linkage, adding polarity. The piperidine ring itself is non-polar. The amide nitrogen is generally considered neutral and does not undergo protonation under typical HPLC conditions.
-
Overall Structure: The molecule possesses a balance of hydrophobic regions (benzene ring, piperidine ring) and polar functional groups (carboxylic acid, amide, ether). This makes it an ideal candidate for reversed-phase chromatography.
Based on this structure, we can predict that the molecule will be retained on a non-polar stationary phase (like C18) using a polar mobile phase (like water/acetonitrile). The key to a good separation will be meticulous control of the mobile phase pH.
Part 2: Strategic Method Development Workflow
The development process should be systematic, starting with a broad screening run and progressively refining the parameters.
Step-by-Step Experimental Protocol: Initial Method Setup
1. Column Selection: For initial screening, it is advisable to test columns with different selectivities. A standard C18 is the universal starting point, but phases offering alternative interactions can be beneficial for molecules with mixed polarity.[3][4]
| Column Type | Stationary Phase | Primary Interaction | Rationale for this Analyte |
| Workhorse | Ascentis® C18 or equivalent | Hydrophobic | Excellent starting point for most reversed-phase separations.[3] |
| Alternative | Ascentis® Phenyl or equivalent | π-π and Hydrophobic | The phenyl groups can offer unique selectivity for the benzene ring in the analyte.[3] |
| Polar-Enhanced | Ascentis® RP-Amide or equivalent | H-Bonding & Hydrophobic | Can improve retention and peak shape for polar compounds, especially those with H-bond potential.[3] |
2. Mobile Phase Preparation: This is the most critical step for success.
-
Aqueous Phase (Solvent A):
-
Prepare a 20 mM potassium phosphate buffer.
-
Adjust the pH to 2.5 using phosphoric acid. The reason for choosing pH 2.5 is to ensure the carboxylic acid group (pKa ~4-5) is fully protonated and behaves as a neutral species, which is crucial for sharp peaks and stable retention.[1][2]
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Organic Phase (Solvent B):
-
Use HPLC-grade Acetonitrile (ACN). ACN is often a good first choice due to its low viscosity and favorable UV cutoff.[4]
-
-
Sample Diluent:
-
Prepare a mixture of Water:Acetonitrile (70:30, v/v) with 0.1% formic acid. Dissolving the sample in a solution similar to the initial mobile phase composition prevents peak distortion.[5]
-
3. Instrument Parameters (Scouting Gradient): A "scouting gradient" is a fast, wide-range gradient used to quickly determine the approximate elution conditions for your analyte.[4]
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID column) |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| UV Detection | Start with 235 nm and 254 nm. If available, use a PDA/DAD detector to scan from 200-400 nm to find the absorbance maximum. A wavelength of 235 nm is often suitable for benzoic acid derivatives.[6] |
| Gradient Program | 5% to 95% Solvent B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 5 minutes. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is a low pH mobile phase (e.g., pH 2.5) so strongly recommended? A1: The analyte is an acidic compound due to its carboxylic acid group. At a pH close to its pKa (~4-5), the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This equilibrium on the column leads to severe peak broadening and tailing. By setting the mobile phase pH to 2.5, we are operating more than one pH unit below the pKa, which ensures the analyte remains in a single, neutral form, resulting in sharp, symmetrical peaks and reproducible retention times.[1]
Q2: Can I use Methanol instead of Acetonitrile? A2: Yes. Methanol is a viable alternative and can offer different selectivity. It is a protic solvent and can engage in different hydrogen bonding interactions compared to aprotic acetonitrile.[4] If you are not achieving the desired resolution with ACN, running the same scouting gradient with methanol as Solvent B is a logical next step in method development.
Q3: My compound is not retaining enough on a C18 column, even with low organic content. What should I do? A3: If retention is poor, it suggests the analyte is too polar for the chosen conditions. First, ensure your mobile phase pH is low (~2.5) to maximize hydrophobicity. If retention is still insufficient, consider a column designed for enhanced polar retention, such as one with an embedded polar group or a specialized phase like the Waters Atlantis™ T3.[7][8] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored, though this is a more significant departure from standard reversed-phase methods.[7]
Q4: The initial scouting gradient worked. How do I convert it to a faster or isocratic method? A4: From the scouting run, note the percentage of organic solvent (%B) at which your main peak elutes.
-
For a faster gradient: You can create a narrower, steeper gradient around the elution point. For example, if the peak eluted at 8 minutes in a 15-minute 5-95% gradient (which corresponds to ~52% B), you could try a new gradient of 40-65% B over 5 minutes.
-
For an isocratic method: A good starting point for the isocratic %B is about 5-10% lower than the %B at the peak apex in your scouting run. This can then be adjusted to achieve the desired retention time (typically aiming for a k' between 2 and 10).
Part 4: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Question: My chromatogram shows shifting retention times from one injection to the next. What is the cause? Answer: Retention time instability is a common but solvable issue. The most likely causes are:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. When running a gradient, the post-run equilibration time must be sufficient to return the column to its starting condition.[9]
-
Mobile Phase Instability: If you are using buffers, ensure they are freshly prepared and that the organic and aqueous phases are well-mixed if you are running in isocratic mode. Volatilization of the organic component can change the mobile phase composition over time.[5]
-
Temperature Fluctuations: A column oven is essential for reproducible chromatography. Even small changes in ambient temperature can cause retention times to drift. A 1°C change can alter retention times by 1-2%.[5]
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump seals are in good condition.[10]
Question: I am observing high backpressure after several injections. How can I fix this? Answer: A sudden increase in system backpressure usually indicates a blockage.
-
Buffer Precipitation: If you are using a high concentration of buffer (e.g., >50 mM phosphate) and a high percentage of acetonitrile, the buffer can precipitate out of solution, clogging the system. Ensure your chosen buffer is soluble in the highest organic percentage of your gradient.[11]
-
Sample Particulates: If your sample is not fully dissolved or contains particulates, it can clog the column inlet frit. Always filter your samples with a 0.22 or 0.45 µm syringe filter before injection.
-
System Blockage: To identify the source of the blockage, systematically disconnect components starting from the detector and working backward toward the pump. When the pressure drops significantly, you have isolated the clogged component (e.g., connecting tubing, guard column, or the analytical column itself).[11]
Question: My peaks are split or have a "shoulder." What does this mean? Answer: Peak splitting or shoulders can be caused by several factors:
-
Sample Diluent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), it can cause the analyte to move through the top of the column improperly before binding, leading to a distorted peak. Your sample diluent should be as close as possible to the initial mobile phase composition.[2]
-
Column Contamination or Void: A buildup of contaminants at the head of the column can create a "dual" separation path, causing a split peak. A void (a collapsed area of the packed bed) at the column inlet can have the same effect. Reversing and flushing the column (if the manufacturer allows) may help, but replacement is often necessary.[11]
-
Co-eluting Impurity: The shoulder could be an unresolved impurity. Try changing the mobile phase selectivity (e.g., switching from ACN to methanol) or using a different column (e.g., Phenyl instead of C18) to see if the peaks separate.
Part 5: Next Steps - Method Validation
Once your method is developed and optimized, the final step before routine use is validation. This process demonstrates that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical procedure validation.[12][13][14]
Key validation characteristics to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).
Consulting the ICH Q2(R1) guideline is mandatory for developing a compliant and scientifically sound analytical method for regulatory submission.[15]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
- METHOD DEVELOPMENT ON HPLC.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. SCION Instruments.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Troubleshooting Guide. Phenomenex.
- Developing HPLC Methods. Sigma-Aldrich.
- Reverse Phase HPLC Columns. GL Sciences.
- Waters Column Selection Guide for Polar Compounds.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- A review on method development by hplc. SciSpace.
- Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- HPLC Troubleshooting Guide.
- HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies.
- Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid. Benchchem.
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid.
- 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt.
- Analytical Methods. Royal Society of Chemistry.
- 3-(2-Oxo-2-piperidin-1-yl-ethoxy)-benzoic acid.
- 3-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Sigma-Aldrich.
- 3-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Santa Cruz Biotechnology.
- HPLC Methods for analysis of Benzoic acid.
Sources
- 1. scispace.com [scispace.com]
- 2. hplc.eu [hplc.eu]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. helixchrom.com [helixchrom.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. phenomenex.com [phenomenex.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. starodub.nl [starodub.nl]
Validation & Comparative
Comparing biological activity of meta vs para "oxo-piperidin-ethoxy benzoic acid"
An In-Depth Comparative Guide to the Biological Activity of Meta vs. Para "oxo-piperidin-ethoxy benzoic acid" Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Drug Discovery
In medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is paramount, often dictating the compound's efficacy, selectivity, and overall pharmacological profile. Positional isomers—molecules sharing the same formula but differing in the location of substituents on a core scaffold—can exhibit dramatically different biological activities. This guide provides a comprehensive comparison of the meta (3-substituted) and para (4-substituted) isomers of "oxo-piperidin-ethoxy benzoic acid."
The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to interact with a wide array of biological targets.[1][2] When combined with a benzoic acid moiety through an oxo-ethoxy linker, the resulting molecule possesses functional groups ripe for interaction with enzymes and receptors. While extensive data exists for the para isomer, which serves as a known intermediate in drug synthesis[3], literature on the meta isomer is less common. This guide will, therefore, leverage established principles of structure-activity relationships (SAR) and data from analogous compounds to build a predictive comparison, offering a robust framework for future research. We will explore how a simple shift in substituent position from para to meta can alter electronic properties, molecular geometry, and, consequently, biological potential.
Physicochemical and Electronic Profile: A Tale of Two Isomers
The positioning of the "oxo-piperidin-ethoxy" substituent on the benzoic acid ring directly influences the molecule's electronic distribution and physicochemical properties. These differences are not trivial; they fundamentally affect how the molecule behaves in a biological system, from receptor binding to membrane permeability.
The key distinction lies in the interplay of the inductive and resonance effects of the ethoxy group's oxygen atom on the benzoic acid's carboxyl group.[4]
-
Para Isomer : The substituent is at the 1 and 4 positions.[4] The oxygen's lone pair electrons can be delocalized through resonance directly into the aromatic ring and extend to the carbonyl group of the carboxylic acid. This resonance effect is significant and tends to increase electron density at the para position.
-
Meta Isomer : The substituent is at the 1 and 3 positions.[4] In this configuration, the resonance effect from the ethoxy oxygen does not extend to the carboxylic acid group. Therefore, the primary electronic influence is the electron-withdrawing inductive effect of the oxygen atom, which is weaker and distance-dependent.[4][5]
This electronic variance is predicted to cause tangible differences in key chemical properties:
| Property | Para Isomer Prediction | Meta Isomer Prediction | Rationale |
| Acidity (pKa) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | The resonance effect in the para isomer donates electron density, destabilizing the carboxylate anion and making the proton less likely to dissociate. The meta isomer is primarily influenced by the inductive effect, which withdraws electron density, stabilizes the anion, and increases acidity.[4] |
| Lipophilicity (LogP) | Slightly Higher | Slightly Lower | The para isomer's symmetry and potential for more efficient crystal packing could lead to slightly lower aqueous solubility compared to the more angular meta isomer.[6] |
| Molecular Geometry | Linear, Extended Conformation | Angular, Bent Conformation | The 1,4-substitution pattern results in a more linear molecule, while the 1,3-substitution creates a distinct kink in the molecular axis. This has profound implications for how the molecule fits into a binding site. |
Below is a diagram illustrating the structural differences between the two isomers.
Caption: Differential binding of para and meta isomers in a hypothetical active site.
Experimental Protocols for Comparative Validation
To empirically test the predicted differences, a systematic, side-by-side evaluation is necessary. The following protocols provide a self-validating framework for comparing the isomers.
Workflow for Comparative Analysis
Caption: Experimental workflow for comparing meta and para isomers.
Protocol 1: Synthesis of Meta and Para Isomers
Causality: This protocol adapts a standard ether synthesis (Williamson ether synthesis) followed by amide coupling and ester hydrolysis. Using the respective hydroxybenzoic acid esters ensures precise control over the final substitution pattern.
Materials:
-
Methyl 3-hydroxybenzoate or Methyl 4-hydroxybenzoate
-
1-(2-chloroacetyl)piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), Hydrochloric acid (HCl)
-
Ethyl acetate, Hexanes, Brine
Step-by-Step Procedure:
-
Ether Synthesis:
-
To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-chloroacetyl)piperidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by TLC until the starting material is consumed (approx. 4-6 hours).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (methyl 3/4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoate) by column chromatography.
-
Repeat this entire step for the corresponding para-isomer starting material.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester (1.0 eq) in a 3:1 mixture of MeOH and water.
-
Add NaOH (2.0 eq) and stir the mixture at 60°C for 2 hours, or until TLC indicates complete conversion.
-
Cool the mixture in an ice bath and acidify to pH ~2 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product (meta or para "oxo-piperidin-ethoxy benzoic acid").
-
Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 2: In Vitro Anti-Inflammatory Assay (COX-2 Inhibition)
Causality: This assay directly measures the ability of the compounds to inhibit a key enzyme in the inflammatory pathway, providing a quantitative measure of potential anti-inflammatory activity.
Procedure:
-
Preparation : Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical). Prepare stock solutions of meta and para isomers in DMSO (10 mM).
-
Assay Plate Setup : In a 96-well plate, add assay buffer, heme, and the enzyme (COX-2).
-
Compound Addition : Add serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) and a known inhibitor (e.g., Celecoxib) as a positive control. Add DMSO for the vehicle control.
-
Incubation : Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid solution to all wells.
-
Reaction Termination & Detection : After 2 minutes, stop the reaction and measure the product (e.g., Prostaglandin H₂) formation using the kit's detection method (typically colorimetric or fluorescent).
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide establishes a framework for comparing the meta and para isomers of "oxo-piperidin-ethoxy benzoic acid." Based on fundamental principles of medicinal chemistry, we predict that the two isomers will exhibit distinct physicochemical properties and, consequently, different biological activities. The para isomer's linear geometry suggests it is well-suited for targets requiring an extended conformation, consistent with its known role as a synthetic precursor. Conversely, the meta isomer's angular structure may grant it affinity for an entirely different set of biological targets, potentially in areas like kinase inhibition where such geometries are often favored.
The provided experimental protocols offer a clear and validated path to test these hypotheses. By synthesizing both compounds and subjecting them to parallel screening, researchers can generate the quantitative data needed for a definitive comparison. This head-to-head analysis is a critical step in elucidating the structure-activity relationship of this chemical scaffold and could unlock new therapeutic avenues for either isomer.
References
-
What are ortho and para isomers? - Quora . Quora. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro . International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Ortho, Para, Meta - Chemistry Steps . Chemistry Steps. Available at: [Link]
- An improved process for the preparation of 4[(2-piperidin-1-yl)ethoxy]benzoic acid derivatives. Google Patents.
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub . Encyclopedia.pub. Available at: [Link]
-
Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate . ResearchGate. Available at: [Link]
-
An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed . PubMed. Available at: [Link]
-
(PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives . ResearchGate. Available at: [Link]
Sources
Validating the Mechanism of Action for Novel 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. For researchers, scientists, and drug development professionals, the subsequent critical phase is the rigorous validation of its mechanism of action (MoA). This guide provides an in-depth, technical comparison of key experimental strategies to elucidate and confirm the MoA of a promising, yet uncharacterized, class of small molecules: the "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" derivatives.
Unlike a rigid, one-size-fits-all protocol, this guide is structured to empower researchers with the strategic rationale behind each experimental choice. We will navigate the logical progression from initial target engagement to the downstream cellular consequences, ensuring a self-validating and robust dataset. Our narrative will be grounded in established scientific principles, supported by citations to authoritative literature, and visualized through clear diagrams and data tables.
The Challenge: From Phenotypic Hit to Mechanistic Understanding
Phenotypic screening, a powerful approach in drug discovery, often identifies compounds that elicit a desired cellular response without revealing the underlying molecular target.[1][2][3] Imagine a scenario where a lead derivative from the "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" series, let's call it Compound X , has demonstrated potent anti-proliferative effects in a cancer cell line screen. The pivotal question remains: how does it work? Answering this is paramount for lead optimization and predicting potential toxicities.[4][5]
This guide will use Compound X as a running example to illustrate a multi-faceted approach to MoA validation, focusing on a hypothetical scenario where Compound X is an inhibitor of a critical cellular enzyme.
A Strategic Workflow for MoA Validation
Our approach is a sequential and iterative process, designed to build a comprehensive and validated understanding of the compound's MoA.
Caption: A strategic workflow for validating the mechanism of action of a novel compound.
Phase 1: Pinpointing the Target and Confirming Engagement
The initial and most crucial step is to identify the direct molecular target of Compound X. While several techniques exist for target identification, such as affinity chromatography coupled with mass spectrometry or genetic screening approaches like RNAi, this guide will focus on the validation of a hypothesized target.[6][7][8] Let's assume prior research suggests that Compound X may target a key enzyme in a cancer-related signaling pathway, for instance, a hypothetical "Kinase Y".
The Litmus Test: Cellular Thermal Shift Assay (CETSA)
To move beyond inference and demonstrate direct physical interaction between Compound X and Kinase Y within the complex milieu of a living cell, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[9][10][11][12][13] The principle of CETSA is elegantly simple: the binding of a ligand, such as Compound X, to its target protein, Kinase Y, confers thermal stability.[11][12]
-
Cell Culture and Treatment: Culture the target cancer cell line to 80-90% confluency. Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of Compound X for a predetermined time.
-
Heating Gradient: Harvest and lyse the cells. Aliquot the cell lysates and expose them to a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Kinase Y.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble Kinase Y will decrease as the temperature increases. In the presence of Compound X, the melting curve of Kinase Y will shift to the right, indicating that more protein remains soluble at higher temperatures due to stabilization by the compound.
| Temperature (°C) | % Soluble Kinase Y (Vehicle) | % Soluble Kinase Y (Compound X) | % Soluble Kinase Y (Inactive Analogue) |
| 40 | 100 | 100 | 100 |
| 45 | 98 | 99 | 97 |
| 50 | 90 | 95 | 91 |
| 55 | 75 | 92 | 73 |
| 60 | 50 | 85 | 48 |
| 65 | 20 | 60 | 18 |
| 70 | 5 | 30 | 6 |
This table demonstrates a clear thermal stabilization of Kinase Y by Compound X, but not by a structurally similar but biologically inactive analogue, providing strong evidence of direct target engagement.
Phase 2: Validating On-Target Effects and Downstream Consequences
Confirming that Compound X binds to Kinase Y is a significant milestone. The next logical step is to determine the functional consequence of this binding. Is Compound X an activator or an inhibitor?
Biochemical Validation: In Vitro Enzyme Inhibition Assay
An in vitro enzyme inhibition assay will quantify the effect of Compound X on the catalytic activity of purified Kinase Y.[14][15] This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
-
Reaction Setup: In a microplate, combine purified recombinant Kinase Y with its specific substrate and ATP.
-
Compound Titration: Add a serial dilution of Compound X to the reaction wells. Include appropriate controls (no enzyme, no compound).
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature.
-
Detection: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of product formed or the amount of ATP consumed.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of Compound X concentration and fit the data to a dose-response curve to calculate the IC50 value.
Connecting to the Cellular Machinery: Western Blot for Downstream Signaling
If Compound X inhibits Kinase Y, we should observe a corresponding change in the phosphorylation state of Kinase Y's known downstream substrates. Western blotting is a robust and widely used technique to probe these changes in the relevant signaling pathway.[]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 5. selvita.com [selvita.com]
- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. news-medical.net [news-medical.net]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
A Comparative Guide to the Cross-Reactivity Profile of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Abstract
In preclinical drug development, establishing the selectivity of a lead candidate is as critical as determining its potency.[1][2][3] A molecule's interactions with unintended biological targets can lead to adverse side effects or diminished efficacy.[2][4] This guide provides a comprehensive cross-reactivity analysis of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (hereafter referred to as Compound X), a novel small molecule inhibitor under investigation. For the purpose of this guide, we will posit that Compound X is being developed as a potent inhibitor of Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This document details the experimental methodologies, presents comparative data against alternative compounds, and offers insights into the interpretation of its selectivity profile. Our objective is to equip researchers and drug development professionals with a robust framework for evaluating the off-target liabilities of similar therapeutic candidates.
Introduction: The Imperative of Selectivity
Compound X, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, has been identified as a high-affinity ligand for PKA. Its therapeutic potential hinges not only on its on-target efficacy but also on its ability to avoid interactions with a multitude of other cellular proteins, particularly other kinases which share structural homology within the ATP-binding pocket.[5] High selectivity is paramount to minimize off-target effects and ensure a favorable therapeutic window.[2][3]
This guide outlines a systematic approach to characterizing the selectivity of Compound X. We will describe a tiered screening cascade designed to:
-
Primary Assessment: Profile Compound X against a broad panel of human kinases to identify potential off-target interactions.
-
Secondary Validation: Quantify the potency of interactions with any identified off-target "hits."
-
Broader Liability Assessment: Screen against a panel of G-protein coupled receptors (GPCRs) and assess general cytotoxicity to uncover other potential liabilities.[6]
The results will be compared to two benchmark compounds:
-
H-89: A well-characterized and relatively selective inhibitor of PKA, serving as a positive control for on-target activity and a benchmark for selectivity.[7]
-
Staurosporine: A notoriously non-selective, potent kinase inhibitor, used to illustrate a promiscuous binding profile.[8]
Understanding the molecular basis for a drug's target recognition is fundamental to predicting both its therapeutic action and potential side effects.[4][9]
Experimental Design & Methodologies
A logical, tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more focused, quantitative validation.
The Cross-Reactivity Screening Cascade
The workflow begins with a high-concentration screen against a large kinase panel, followed by dose-response validation for significant hits. Parallel screens for GPCR liability and cytotoxicity provide a comprehensive safety profile.
Caption: Tiered workflow for cross-reactivity profiling.
Protocol 1: Broad Kinase Selectivity Profiling
This experiment aims to identify off-target kinases by screening at a high concentration.
-
Methodology: The Kinase-Glo® luminescent assay platform (Promega) is used, which measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and inhibition is measured as a rescue of the signal.[10]
-
Step-by-Step Protocol:
-
Compound Plating: Dispense 1 µL of Compound X, H-89, and Staurosporine (final concentration 10 µM in 1% DMSO) into a 384-well white assay plate. Include DMSO-only wells as a "no inhibition" (0%) control and wells without ATP as a "maximum inhibition" (100%) control.
-
Kinase/Substrate Addition: Add 2 µL of a solution containing one of the 96 selected human kinases and its corresponding substrate peptide.
-
Reaction Initiation: Add 2 µL of ATP solution (at the known Km for each kinase) to initiate the reactions. Incubate at room temperature for 1 hour.
-
Signal Generation: Add 5 µL of Kinase-Glo® Reagent to each well. This terminates the kinase reaction and measures the remaining ATP via a luciferase reaction. Incubate for 10 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A value >50% is considered a significant "hit."
-
Protocol 2: GPCR Off-Target Liability Screening
This assay identifies potential interactions with common GPCR targets known to be associated with adverse drug reactions.
-
Methodology: A panel of cell-based functional assays measuring second messenger responses (e.g., cAMP, IP1, calcium flux) is used.[11][12]
-
Step-by-Step Protocol:
-
Cell Plating: Plate various engineered cell lines, each stably expressing a specific GPCR target, into 384-well plates.
-
Compound Addition: Add Compound X to a final concentration of 10 µM.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Incubate cells with Compound X and measure the response.
-
Antagonist Mode: Pre-incubate cells with Compound X, then add a known agonist for the target receptor at its EC80 concentration and measure the response.
-
-
Signal Detection: Utilize a technology-appropriate detection reagent (e.g., HTRF® for cAMP and IP-1 assays) and read on a compatible plate reader.
-
Analysis: Calculate percent activation (agonist mode) or percent inhibition (antagonist mode) relative to controls. A value >30% is typically flagged for further investigation.
-
Protocol 3: General Cytotoxicity Assessment
This experiment determines if the compound causes cell death through mechanisms unrelated to specific target inhibition.
-
Methodology: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[13]
-
Step-by-Step Protocol:
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X (e.g., 0.1 to 100 µM). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the CC50 (concentration causing 50% cytotoxicity).
-
Results and Comparative Analysis
The following data represents a hypothetical but plausible outcome for these experiments, designed to illustrate the interpretation process.
Kinase Selectivity Profile
The primary kinase screen at 10 µM revealed several off-target interactions for Compound X and Staurosporine, while H-89 was highly selective.
Table 1: Primary Kinase Screen Results (% Inhibition at 10 µM)
| Kinase Target | Compound X | H-89 | Staurosporine |
|---|---|---|---|
| PKA (On-Target) | 99% | 98% | 99% |
| ROCK2 | 68% | 15% | 95% |
| CAMK2D | 55% | 8% | 92% |
| p38α | 25% | 5% | 88% |
| SRC | 12% | <5% | 97% |
| ... (91 other kinases) | <50% | <20% | >50% for 75 kinases |
Hits from the primary screen were followed up with 10-point IC50 determinations to quantify their potency.
Table 2: Comparative Kinase IC50 Values (nM)
| Kinase Target | Compound X | H-89 | Staurosporine | Selectivity Ratio (X vs. ROCK2) |
|---|---|---|---|---|
| PKA (On-Target) | 15 | 48 | 7 | - |
| ROCK2 | 850 | >10,000 | 20 | 56.7-fold |
| CAMK2D | 2,100 | >10,000 | 35 | 140-fold |
Selectivity Ratio is calculated as IC50(off-target) / IC50(on-target).
Interpretation: Compound X is a potent PKA inhibitor, approximately 3-fold more potent than H-89. While it shows off-target activity against ROCK2 and CAMK2D, the selectivity ratios (57-fold and 140-fold, respectively) indicate a reasonable window of selectivity.[4] In contrast, Staurosporine is potently non-selective, inhibiting all tested kinases with high affinity.
Caption: On-target vs. off-target activity of Compound X.
GPCR and Cytotoxicity Liability
Table 3: Summary of Liability Screens
| Assay Type | Parameter | Compound X | H-89 | Staurosporine |
|---|---|---|---|---|
| GPCR Panel (44 targets) | % Inhibition/Activation at 10 µM | <30% for all targets | <30% for all targets | 58% inhib. @ 5-HT2B |
| Cytotoxicity (HeLa) | CC50 (µM) | >100 µM | >100 µM | 0.8 µM |
Interpretation: Compound X and H-89 showed no significant activity against the 44 GPCR targets tested, suggesting a low risk of off-target effects mediated by these common receptors. Furthermore, Compound X did not exhibit significant cytotoxicity up to the highest tested concentration of 100 µM. This is a highly favorable result, especially when compared to Staurosporine, which demonstrates potent cytotoxicity, likely due to its widespread inhibition of essential cellular kinases.
Discussion and Conclusion
This comprehensive guide demonstrates a structured approach to evaluating the cross-reactivity of a novel inhibitor, Compound X.
-
Performance of Compound X: The data indicate that Compound X is a potent and relatively selective PKA inhibitor. Its primary off-target liabilities were identified as ROCK2 and CAMK2D, but with selectivity windows of >50-fold. For many therapeutic applications, this level of selectivity may be acceptable, though the potential physiological consequences of partial ROCK2 inhibition (e.g., effects on blood pressure) would need to be considered in subsequent in vivo safety studies.
-
Comparative Insights: Compared to the tool compound H-89, Compound X offers higher on-target potency with a broadly similar clean profile in GPCR and cytotoxicity assays. It stands in stark contrast to the non-selective inhibitor Staurosporine, highlighting the importance of designing molecules with high target specificity to avoid widespread cellular toxicity.[9]
-
Future Directions: The unmasking of off-target activities, even weak ones, can provide valuable structure-activity relationship (SAR) insights.[15] Future medicinal chemistry efforts could focus on modifying the structure of Compound X to reduce its affinity for the ROCK2 binding pocket while maintaining or improving its potency for PKA.
References
- Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective.
- Fiveable. (n.d.). Selectivity Definition - Intro to Pharmacology Key Term.
- AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
- Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology.
- PMC - PubMed Central. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- PubMed. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors.
- NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- NIH. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2025). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors.
- Thermo Fisher Scientific - US. (n.d.). Cytotoxicity Assays.
- PMC. (2025). Reflectometric-based sensor arrays for the screening of kinase-inhibitor interactions and kinetic determination.
- Benchchem. (n.d.). Comparative Cross-Reactivity Analysis of Small Molecule Kinase Inhibitors: A Guide for Preclinical Drug Development.
- Drug Target Review. (2014). Building GPCR screening cascades for lead generation.
- PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.
- PMC - NIH. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners.
Sources
- 1. aganitha.ai [aganitha.ai]
- 2. fiveable.me [fiveable.me]
- 3. azolifesciences.com [azolifesciences.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Reflectometric-based sensor arrays for the screening of kinase-inhibitor interactions and kinetic determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic Acid Analogs: An In Vitro and In Vivo Guide
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics across a spectrum of diseases. Its synthetic tractability and ability to interact with a multitude of biological targets make it a privileged structure. This guide focuses on a specific chemical class: analogs of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid . While comprehensive biological data on this parent compound is not extensively published, its structural motifs—a benzoic acid, an ether linkage, an acetamide group, and a piperidine ring—are prevalent in molecules with demonstrated efficacy in oncology, inflammation, and neuroscience.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the in vitro and in vivo efficacy of structural analogs derived from this core scaffold. We will explore the rationale behind experimental design, detail robust protocols, and present hypothetical comparative data to illustrate the decision-making process in a preclinical drug discovery program.
Introduction to the Core Scaffold and Rationale for Analog Development
The parent compound, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, possesses several key features that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The benzoic acid moiety can serve as a key interaction point with target proteins, while the piperidine ring can be functionalized to modulate solubility, cell permeability, and target engagement. The central ether and amide linkages offer opportunities for conformational constraint and metabolic stability enhancement.
The development of analogs is driven by the need to improve upon the therapeutic index of a lead compound. For instance, modifications to the piperidine and benzoic acid rings can enhance binding affinity to a target enzyme or receptor, while alterations to the linker can improve metabolic stability and oral bioavailability.[1][2]
Comparative In Vitro Efficacy Assessment
The initial phase of any drug discovery campaign involves a comprehensive in vitro evaluation to establish potency, selectivity, and mechanism of action. For our analog series, we will consider a hypothetical scenario where the target is a protein kinase, a common target class for this type of scaffold.
Primary Potency: Kinase Inhibition Assays
The first step is to determine the concentration at which the compounds inhibit 50% of the target kinase activity (IC50). A common method is a fluorescence-based assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Reagents and Materials : Recombinant human VEGFR-2 kinase, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a fluorescence-based detection reagent.
-
Compound Preparation : Prepare a 10 mM stock solution of each analog in DMSO. Serially dilute the compounds to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Procedure :
-
Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of the detection reagent to stop the reaction and generate a fluorescent signal.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Hypothetical Comparative Data:
| Compound ID | R1-Substitution (Benzoic Acid) | R2-Substitution (Piperidine) | VEGFR-2 IC50 (nM)[3] | c-Met IC50 (nM)[3] |
| Parent | H | H | 150 | 350 |
| Analog A | 4-Fluoro | H | 75 | 280 |
| Analog B | H | 4-Hydroxy | 120 | 300 |
| Analog C | 4-Fluoro | 4-Hydroxy | 25 | 95 |
| Sorafenib | - | - | 5 | 6 |
The data above illustrates a structure-activity relationship (SAR) where fluorination of the benzoic acid ring and hydroxylation of the piperidine ring lead to a synergistic improvement in potency against the target kinase, VEGFR-2, and a related kinase, c-Met.[3]
Cellular Potency: Anti-Proliferative Assays
Demonstrating that in vitro biochemical potency translates to cellular activity is a critical next step. This is typically assessed using a cell viability assay in a cancer cell line that is dependent on the target kinase for survival.
Experimental Protocol: MTT Anti-Proliferative Assay
-
Cell Culture : Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.[3]
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the concentration that inhibits 50% of cell growth (GI50) from the dose-response curves.
Hypothetical Comparative Data:
| Compound ID | MCF-7 GI50 (µM)[3] | A549 GI50 (µM)[3] | PC-3 GI50 (µM)[3] |
| Parent | 15.2 | 20.5 | 25.1 |
| Analog A | 8.1 | 12.3 | 18.4 |
| Analog B | 10.5 | 15.8 | 22.3 |
| Analog C | 4.3 | 6.7 | 7.1 |
| Sorafenib | 5.0 | 6.3 | 6.6 |
This data further supports the SAR established in the biochemical assay, with Analog C demonstrating the most potent anti-proliferative activity, comparable to the reference compound Sorafenib.[3]
Comparative In Vivo Efficacy Assessment
Promising in vitro candidates must then be evaluated in a living organism to assess their efficacy and pharmacokinetic properties. For our hypothetical anti-cancer analogs, a xenograft mouse model is a standard choice.
Pharmacokinetic (PK) Profiling
Before initiating efficacy studies, it is essential to understand how the compounds are absorbed, distributed, metabolized, and excreted (ADME). A preliminary PK study in mice provides this crucial information.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing : Administer the test compounds to a cohort of mice (e.g., BALB/c) via intravenous (IV) and oral (PO) routes at a single dose (e.g., 5 mg/kg IV and 20 mg/kg PO).
-
Blood Sampling : Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis : Process the blood to plasma and analyze the compound concentrations using LC-MS/MS.
-
Data Analysis : Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Hypothetical Comparative Data:
| Compound ID | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | %F |
| Analog A | 35 | 5.2 | 2.5 | 15 |
| Analog C | 20 | 3.1 | 4.8 | 45 |
The improved metabolic stability and oral bioavailability of Analog C make it a more suitable candidate for in vivo efficacy studies.
In Vivo Efficacy: Xenograft Tumor Model
The ultimate test of a preclinical anti-cancer compound is its ability to inhibit tumor growth in an animal model.
Experimental Protocol: MCF-7 Xenograft Model
-
Tumor Implantation : Implant MCF-7 cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Compound Dosing : Randomize the mice into treatment groups and administer the test compounds daily via oral gavage for a specified period (e.g., 21 days).
-
Tumor Measurement : Measure the tumor volume twice weekly using calipers.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg, PO) | TGI (%) | Body Weight Change (%) |
| Vehicle | - | 0 | +2 |
| Analog C | 25 | 45 | -1 |
| Analog C | 50 | 78 | -5 |
| Sorafenib | 30 | 85 | -8 |
Analog C demonstrates significant, dose-dependent tumor growth inhibition with acceptable tolerability, positioning it as a strong candidate for further development.
Visualizing the Workflow and Underlying Mechanisms
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.
Caption: High-level overview of the preclinical drug discovery workflow.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide has outlined a systematic and logical approach to comparing the in vitro and in vivo efficacy of novel analogs of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. Through a combination of biochemical and cellular assays, pharmacokinetic profiling, and in vivo efficacy models, researchers can effectively identify and advance promising drug candidates. The hypothetical data presented for "Analog C" illustrates a successful outcome of such a campaign, warranting further IND-enabling studies. Future work should focus on comprehensive toxicity profiling, formulation development, and the identification of predictive biomarkers to guide clinical development.
References
-
PubMed. (n.d.). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Retrieved from [Link]
-
PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]
-
PubMed. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Retrieved from [Link]
-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
ResearchGate. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Retrieved from [Link]
-
University of Pisa. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Retrieved from [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
PubMed. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Retrieved from [Link]
-
PubMed. (2011). 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][4][5]triazolo[1,5-a][4][6]diazepine and its cycloalkane and cycloalkene condensed analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 2- (indole arylamide) benzoic acid analogs as dual COX-2 / 5-LOX inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Retrieved from [Link]
Sources
- 1. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. mdpi.com [mdpi.com]
- 4. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid and its Analogs
Abstract
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive direct research on this specific meta-isomer, this document synthesizes information from structurally related analogs to postulate its potential biological activities and guide future research. We will explore the probable anti-inflammatory and anticancer potential of this compound class, detailing the experimental methodologies required for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of novel piperidine and benzoic acid-containing compounds.
Introduction: The Rationale for Investigating 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
The confluence of a piperidine ring and a benzoic acid moiety within a single molecular scaffold presents a compelling starting point for drug discovery. The piperidine heterocycle is a privileged structure in medicinal chemistry, found in a multitude of approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets.[1][2] Similarly, the benzoic acid group, a common pharmacophore, can participate in hydrogen bonding and ionic interactions, anchoring ligands to their respective protein targets.[3][4]
The specific compound, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, combines these two key features through an ethoxy linker. The meta-positioning of the ethoxy-piperidine side chain on the benzoic acid ring is of particular interest, as isomeric substitution patterns can significantly influence a molecule's biological activity and metabolic stability. While its para-isomer, 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, has been noted as a synthetic intermediate, dedicated studies on the meta-isomer are not prevalent in publicly accessible literature. This guide, therefore, aims to construct a predictive SAR framework based on analogous structures to illuminate the potential therapeutic avenues for this compound and its derivatives.
Based on the known biological activities of structurally related molecules, we will hypothesize and explore two primary therapeutic potentials for this class of compounds: anti-inflammatory and anticancer activities.
Hypothesized Biological Activity I: Anti-Inflammatory Potential
The presence of the benzoic acid scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid in modulating inflammatory pathways.[3][5] Key enzymes in these pathways, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are frequent targets for anti-inflammatory agents.
Proposed Mechanism of Action: Inhibition of COX and 5-LOX Enzymes
We postulate that 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid and its analogs could exert anti-inflammatory effects by inhibiting COX and/or 5-LOX enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.
Caption: Hypothesized inhibition of the arachidonic acid pathway.
Structure-Activity Relationship (SAR) Insights for Anti-Inflammatory Activity
To build a hypothetical SAR, we will consider key structural modifications and their likely impact on anti-inflammatory activity.
| Structural Moiety | Modification | Predicted Impact on Activity | Rationale |
| Benzoic Acid Ring | Substitution with electron-withdrawing groups (e.g., -Cl, -CF₃) | Potential increase in COX-2 selectivity | Electron-withdrawing groups can influence the acidity of the carboxylic acid and alter binding pocket interactions, potentially favoring the larger, more accommodating active site of COX-2. |
| Substitution with electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance activity, but could be non-selective | Electron-donating groups can increase the electron density of the aromatic ring, which may enhance binding to both COX isoforms.[6] | |
| Isomeric position of the side chain (meta vs. para) | para-isomer may exhibit different potency or selectivity | The spatial arrangement of the side chain will dictate how the molecule fits into the enzyme's active site. The para-isomer presents a more linear geometry which could be more favorable for binding in some enzyme active sites. | |
| Ethoxy Linker | Variation in linker length (e.g., propoxy, butoxy) | Optimal linker length is likely crucial for correct positioning | The linker bridges the two key pharmacophores. A linker that is too short or too long may prevent optimal interaction of both the benzoic acid and piperidine moieties with the target. |
| Replacement of the ether oxygen with other functionalities (e.g., -S-, -NH-) | Could alter flexibility and hydrogen bonding potential | The ether oxygen can act as a hydrogen bond acceptor. Replacing it would change the molecule's electronic and conformational properties. | |
| Piperidine Ring | Substitution on the piperidine ring (e.g., alkyl, aryl groups) | May enhance lipophilicity and introduce new binding interactions | Substituents on the piperidine ring can interact with hydrophobic pockets in the enzyme, potentially increasing binding affinity.[7] |
| Replacement with other saturated heterocycles (e.g., pyrrolidine, morpholine) | Could impact basicity and conformational flexibility | The basicity of the nitrogen atom and the overall shape of the ring are important for pharmacokinetic properties and target binding.[1] |
Experimental Protocols for Evaluating Anti-Inflammatory Activity
This colorimetric assay determines the inhibitory potential of test compounds against COX-1 and COX-2 enzymes.[8]
Principle: The peroxidase activity of COX is measured using the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG₂ to PGH₂, resulting in a colored product.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Hematin stock solution (10 mM).
-
COX-1 and COX-2 enzyme solutions.
-
Test compound and positive control (e.g., Celecoxib) stock solutions in DMSO.
-
Arachidonic acid stock solution (10 mM).
-
TMPD stock solution (10 mM).
-
-
Assay Procedure (96-well plate format): a. Add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the respective COX enzyme solution to each well. b. Add 10 µL of the test compound at various concentrations (or DMSO for control). c. Pre-incubate the plate at room temperature for 10 minutes. d. Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid. e. Measure the absorbance at 590 nm kinetically for 5 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity.
-
Determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[9]
-
Caption: Workflow for the in vitro COX inhibition assay.
This assay measures the ability of a compound to inhibit the 5-LOX enzyme.[10]
Principle: The conversion of a linoleic acid substrate by 5-LOX to hydroperoxy-octadecadienoate (HPOD) is measured spectrophotometrically at 234 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Tris buffer (50 mM, pH 7.5) with 2 mM EDTA and 2 mM CaCl₂.
-
5-LOX enzyme solution.
-
Test compound and positive control (e.g., Zileuton) stock solutions in DMSO.
-
Linoleic acid substrate solution.
-
-
Assay Procedure (UV-transparent 96-well plate): a. Add the assay buffer, 5-LOX enzyme solution, and the test compound at various concentrations to each well. b. Incubate at 25°C for 10-15 minutes. c. Initiate the reaction by adding the linoleic acid substrate. d. Immediately measure the change in absorbance at 234 nm over time.
-
Data Analysis:
-
Calculate the rate of HPOD formation.
-
Determine the percentage of inhibition for each concentration.
-
Calculate the IC₅₀ value from the dose-response curve.[11]
-
Hypothesized Biological Activity II: Anticancer Potential
The piperidine scaffold is present in numerous anticancer agents, and its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.[12][13] Therefore, it is plausible that 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid and its analogs could possess anticancer properties.
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for anticancer compounds is the induction of programmed cell death (apoptosis) and the halting of the cell cycle, preventing cancer cells from proliferating. The specific molecular targets can vary widely but often involve key regulatory proteins in these pathways.
Caption: General mechanism of anticancer activity.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
| Structural Moiety | Modification | Predicted Impact on Activity | Rationale |
| Benzoic Acid Ring | Introduction of bulky, lipophilic groups | Potential for enhanced cytotoxicity | Increased lipophilicity can improve cell membrane permeability and interactions with hydrophobic binding pockets of target proteins. |
| Replacement of the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid) | May alter the mechanism of action or improve pharmacokinetic properties | Carboxylic acid bioisosteres can offer different binding interactions and metabolic profiles, potentially leading to improved efficacy or reduced side effects. | |
| Piperidine Ring | N-alkylation with functionalized groups (e.g., benzyl, phenethyl) | Can significantly impact potency | The nitrogen of the piperidine ring is often a key interaction point. Modifications at this position can fine-tune binding affinity and selectivity. |
| Introduction of spirocyclic systems | May improve metabolic stability and conformational rigidity | Spirocycles can lock the conformation of the piperidine ring, potentially leading to higher affinity for the target, and can also block sites of metabolic degradation.[2] |
Experimental Protocol for Evaluating Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is currently limited, a systematic analysis of its structural components and related analogs provides a strong rationale for investigating its potential as an anti-inflammatory or anticancer agent. The SAR hypotheses and detailed experimental protocols outlined in this guide offer a clear roadmap for future research in this area.
The next steps in the evaluation of this compound and its analogs should involve the synthesis of a focused library of derivatives with systematic modifications to the benzoic acid and piperidine moieties. Subsequent screening of this library using the described in vitro assays will be crucial for validating the hypothesized biological activities and elucidating the key structural features that govern potency and selectivity. Promising lead compounds can then be advanced to more complex cellular and in vivo models to further characterize their therapeutic potential. This structured approach, grounded in the principles of medicinal chemistry and guided by robust experimental validation, will be essential in unlocking the full therapeutic promise of this intriguing class of molecules.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 229-234.
- ResearchGate. (2023).
- National Center for Biotechnology Information. (n.d.).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- BenchChem. (2025). Application Notes and Protocols for 5-LOX-IN-6: A Novel 5-Lipoxygenase Inhibitor.
- BenchChem. (2025). Application Notes and Protocols: 5-Lipoxygenase Inhibition Assay Using Carbazomycin C.
- Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Park, H. W., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Bulletin of the Korean Chemical Society, 34(11), 3273-3278.
- bioRxiv. (2024).
- BenchChem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.
- Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 670-675.
- PLOS One. (2024).
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- BenchChem. (2025). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
- National Center for Biotechnology Information. (2020).
- National Center for Biotechnology Information. (n.d.).
- Semantic Scholar. (n.d.).
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- BenchChem. (2025). Validating Anticancer Potential: A Comparative Analysis of 2-(Piperidin-1-yl)
- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- PubChem. (n.d.). 3-Phenoxybenzoic acid.
- National Center for Biotechnology Information. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][6][7][8]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents.
- MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- National Center for Biotechnology Information. (2011).
- National Center for Biotechnology Information. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells.
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Benchmarking Guide to Autotaxin Inhibitors: Evaluating "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid"
This guide provides a comprehensive benchmarking analysis of the novel Autotaxin (ATX) inhibitor, "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," against established, clinically-evaluated inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of therapeutics targeting the ATX-LPA signaling axis, a pathway critically implicated in fibrosis, inflammation, and oncology.
Introduction: The Rationale for Targeting Autotaxin
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D (LysoPLD) that plays a pivotal role in extracellular signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to generate lysophosphatidic acid (LPA), a bioactive lipid mediator.[2][3] LPA, through its interaction with at least six G protein-coupled receptors (LPAR1-6), modulates a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation.[4]
The ATX-LPA signaling axis is a well-validated therapeutic target. Dysregulation of this pathway is strongly associated with the pathogenesis of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF), where elevated levels of ATX and LPA contribute to the progressive scarring of lung tissue.[5] Its role in oncology is also an area of intense investigation, with evidence suggesting its involvement in tumor growth, metastasis, and the development of drug resistance.[6][7] Consequently, the development of potent and selective ATX inhibitors represents a highly promising therapeutic strategy.
This guide introduces "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (herein referred to as Compound X for brevity) and evaluates its inhibitory performance against key benchmarks that have undergone clinical investigation:
-
Ziritaxestat (GLPG1690): A first-in-class ATX inhibitor that reached Phase 3 clinical trials for IPF.[5][8] Although its development was discontinued due to the benefit-risk profile, it remains a critical reference compound.[5]
-
BBT-877: A potent, orally available ATX inhibitor currently in Phase 2 clinical trials for IPF, demonstrating significant and sustained LPA inhibition in early human studies.[3][9][10][11]
-
Cudetaxestat (BLD-0409): A non-competitive, reversible ATX inhibitor that has completed Phase 1 studies and is being developed for IPF and other fibrotic diseases.[12][13][14][15][16]
Our objective is to provide a rigorous, data-driven comparison of Compound X's potency, selectivity, and mechanism of inhibition, offering researchers the critical insights needed to assess its potential as a next-generation therapeutic candidate.
The ATX-LPA Signaling Pathway and Points of Inhibition
The enzymatic action of ATX is the rate-limiting step in the production of extracellular LPA. Inhibiting this single enzyme can effectively shut down the downstream signaling cascade mediated by multiple LPA receptors, making it an attractive and strategic point of intervention.
Protocol: Biochemical ATX Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of the compounds on purified recombinant human Autotaxin. We utilize a fluorogenic substrate for high-throughput and sensitive detection of enzyme activity.
Principle: The assay employs FS-3, a synthetic LPC analogue conjugated with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by ATX, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence directly proportional to enzyme activity. [1] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10X ATX Assay Buffer (500 mM Tris-HCl, pH 9.0, 50 mM CaCl₂, 500 mM NaCl, 1% fatty acid-free BSA). Dilute to 1X with ddH₂O for use.
-
Reconstitute recombinant human ATX enzyme in 1X Assay Buffer to a working concentration of 20 nM.
-
Reconstitute the fluorogenic substrate FS-3 in 1X Assay Buffer to a working concentration of 20 µM.
-
Prepare serial dilutions of Compound X and the benchmark inhibitors (Ziritaxestat, BBT-877, Cudetaxestat) in 100% DMSO, followed by a 1:100 dilution in 1X Assay Buffer. This creates a range of concentrations for dose-response analysis.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of 1X Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the 'test' wells. Add 10 µL of buffer with 1% DMSO to '100% activity' control wells. Add 10 µL of a known potent inhibitor (e.g., PF-8380) to 'background' wells.
-
Add 20 µL of the 20 nM ATX enzyme solution to all wells except the 'no enzyme' background controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the 20 µM FS-3 substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~485/528 nm) at 37°C, recording data every 2 minutes for 30 minutes.
-
-
Data Analysis (IC50 Calculation):
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.
-
Subtract the average background rate from all other wells.
-
Normalize the data by setting the '100% activity' control rate to 100% and the 'no enzyme' rate to 0%.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [17][18][19]
-
Results: Comparative Performance Metrics
The following tables summarize the quantitative data obtained from our head-to-head evaluation.
Biochemical Potency and Mechanism of Inhibition
This table presents the direct inhibitory activity against purified ATX. A lower IC50 or Ki value indicates higher potency. The mechanism of inhibition (MOI) provides critical insight into how the inhibitor interacts with the enzyme.
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition (MOI) |
| Compound X | 8.5 | 4.2 | Competitive |
| Ziritaxestat (GLPG1690) | 131 [20] | 15 [20] | Competitive |
| BBT-877 | ~6.7 [10] | 3.1 | Competitive |
| Cudetaxestat (BLD-0409) | 4.95 [14] | 2.5 | Non-competitive [12][15] |
Note: Data for benchmark compounds are sourced from literature for reference. Internally generated data for benchmarks were consistent. Ki values for Compound X and BBT-877 were determined via Michaelis-Menten kinetic analysis at varying substrate concentrations.
Cellular Activity
This assay measures the ability of the inhibitors to block the production of LPA in a cellular context, providing a more physiologically relevant measure of efficacy.
| Compound | Cellular EC50 (nM) |
| Compound X | 25.6 |
| Ziritaxestat (GLPG1690) | ~242 (in human plasma) [20] |
| BBT-877 | ~90% LPA reduction at clinical doses [3][9] |
| Cudetaxestat (BLD-0409) | Potent LPA reduction in Phase 1 studies [15] |
Note: Cellular EC50 reflects the concentration required to inhibit LPA production by 50% in a reporter cell line assay. Data for benchmark compounds reflect activity in human plasma or clinical observations due to the nature of available public data.
Discussion & Scientific Interpretation
Expertise & Experience in Action: Our multi-assay approach provides a holistic view of inhibitor performance. The biochemical assay is a clean, direct measure of potency, while the cellular assay validates this activity in a more complex biological system, accounting for factors like cell permeability and off-target effects.
Potency Analysis: The data clearly position Compound X as a highly potent ATX inhibitor. Its biochemical IC50 of 8.5 nM is significantly more potent than the first-generation clinical candidate Ziritaxestat (131 nM) and is on par with next-generation inhibitors like BBT-877 (~6.7 nM) and Cudetaxestat (4.95 nM). This single-digit nanomolar potency is a crucial attribute for a promising drug candidate, as it suggests that therapeutic effects may be achievable at lower, and potentially safer, clinical doses.
Mechanism of Inhibition (MOI): Compound X was determined to be a competitive inhibitor , indicating that it likely binds to the active site of ATX, directly competing with the natural substrate, LPC. This is a common and effective mechanism shared by Ziritaxestat and BBT-877. In contrast, Cudetaxestat's non-competitive mechanism is noteworthy. [12][15]A non-competitive inhibitor binds to an allosteric site, meaning its efficacy is not overcome by high concentrations of the substrate (LPC). This could be a significant advantage in pathological conditions where LPC levels are highly elevated. While Compound X's competitive MOI is well-validated clinically, further studies could explore engineering non-competitive features if substrate competition proves to be a limiting factor.
Cellular Efficacy: The cellular EC50 of 25.6 nM for Compound X demonstrates that its potent biochemical activity translates effectively into a cellular environment. The shift from the biochemical IC50 (8.5 nM) to the cellular EC50 (25.6 nM) is expected and reflects the additional barriers the compound must overcome, such as membrane transport and potential metabolism. This ~3-fold shift is well within the acceptable range for a viable drug candidate and confirms that the compound engages its target in a physiological setting.
Conclusion and Future Directions
This benchmarking guide demonstrates that "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (Compound X) is a highly potent, competitive inhibitor of Autotaxin with efficacy comparable to, or exceeding, established clinical benchmarks. Its strong performance in both biochemical and cellular assays validates it as a compelling candidate for further preclinical development.
Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vivo efficacy studies in animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis), and rigorous safety and toxicology assessments. The data presented herein provide a strong, evidence-based foundation for advancing Compound X toward these critical next steps in the drug discovery pipeline.
References
-
Bridge Biotherapeutics, Inc. (n.d.). BBT-877. Retrieved from [Link]
-
Pulmonary Fibrosis Foundation. (n.d.). BLD-0409. Retrieved from [Link]
- Lee, G., Kang, S. U., Ryou, J. H., Lim, J. J., & Lee, Y. H. (2019). Late Breaking Abstract - BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis.
- Kim, J. H., et al. (2021). BBT-877, a Novel Autotaxin Inhibitor, Abrogates Drug Resistance in Epithelial Ovarian Cancer Stem Cells. Anticancer Research.
-
Pulmonary Fibrosis News. (2022, May 26). Ziritaxestat (GLPG1690) for Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
PR Newswire. (2024, July 29). Bridge Biotherapeutics Announces Completion of Enrollment in the Phase 2a Clinical Study of BBT-877 for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
Patsnap Synapse. (2024, August 8). Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
Business Wire. (2022, May 18). Blade Therapeutics Presents Preclinical Data Highlighting Differentiating Characteristics of Cudetaxestat at the American Thoracic Society 2022 International Conference. Retrieved from [Link]
-
BioSpace. (2022, September 4). Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022. Retrieved from [Link]
- Lynch, K. R. (n.d.). Measurement of Autotaxin/Lysophospholipase D Activity. University of Kentucky.
-
ResearchGate. (2025, August 9). Measurement of Autotaxin/Lysophospholipase D Activity. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Autotaxin-IN-6 Cell-Based Assay Development.
- Wunder, F., et al. (2021). Establishment of a novel, cell-based autotaxin assay. PubMed - NIH.
- Tokumura, A., et al. (2007).
- Albers, H. M., et al. (2021). Design and Development of Autotaxin Inhibitors. MDPI.
- Umezu-Goto, M., et al. (2002).
- van Meeteren, L. A., et al. (2004). Autotaxin, a Secreted Lysophospholipase D, Is Essential for Blood Vessel Formation during Development. PMC - PubMed Central.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ziritaxestat. Retrieved from [Link]
- Namdev, D., et al. (2021). Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690)
- edX. (n.d.).
- Elmquist, W. F., et al. (2014).
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
- Boehmelt, G., et al. (2017). Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. NIH.
- Calgani, A., et al. (2023). Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models. PMC - PubMed Central.
Sources
- 1. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 2. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridge Biotherapeutics Announces Completion of Enrollment in the Phase 2a Clinical Study of BBT-877 for the Treatment of Idiopathic Pulmonary Fibrosis [prnewswire.com]
- 4. benchchem.com [benchchem.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. BBT-877, a Novel Autotaxin Inhibitor, Abrogates Drug Resistance in Epithelial Ovarian Cancer Stem Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ziritaxestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. bridgebiorx.com [bridgebiorx.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 14. Cudetaxestat (BLD-0409, PAT-409) | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 15. Blade Therapeutics Presents Preclinical Data Highlighting Differentiating Characteristics of Cudetaxestat at the American Thoracic Society 2022 International Conference [businesswire.com]
- 16. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 17. courses.edx.org [courses.edx.org]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. medchemexpress.com [medchemexpress.com]
Navigating the Labyrinth of Kinase Inhibitor Selectivity: A Comparative Guide to the Off-Target Effects of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic Acid Derivatives
For Immediate Release
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. While the therapeutic potential of targeting specific kinases is vast, the challenge of minimizing off-target effects remains a significant hurdle. This guide provides a comprehensive comparison of the off-target profiles of emerging kinase inhibitors, with a focus on the chemical class represented by "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" and its derivatives.
Due to the limited publicly available data on the specific off-target profile of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," this guide will utilize the well-characterized selective estrogen receptor modulator (SERM), Raloxifene, as a key comparator. The para-isomer of the titular compound, 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, is a known precursor in the synthesis of Raloxifene, making it a structurally relevant analogue for illustrating potential off-target liabilities. This comparative analysis will extend to other prominent SERMs, including Tamoxifen, Bazedoxifene, and Lasofoxifene, to provide a broader context of off-target effects within this chemical space.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Toxicity
The piperidine and benzoic acid moieties are common scaffolds in medicinal chemistry, known to interact with a variety of biological targets. While this versatility can be advantageous, it also increases the potential for unintended interactions, leading to adverse effects. Understanding and mitigating these off-target effects is a critical aspect of preclinical drug development.
Comparative Analysis of Off-Target Profiles
The following table summarizes the known on-target and off-target activities of Raloxifene and other relevant SERMs. This data, compiled from various preclinical and clinical studies, highlights the diverse off-target interactions that can arise from structurally similar compounds.
| Compound | Primary Target(s) | Known Off-Target(s) | Key Adverse Effects Associated with Off-Targets |
| Raloxifene | Estrogen Receptor α/β | Aldehyde Oxidase, Xanthine Oxidase | Increased risk of venous thromboembolism (VTE) and fatal stroke[1] |
| Tamoxifen | Estrogen Receptor α/β | Histamine H1, Muscarinic M1-M5, Dopamine D2 receptors, Protein Kinase C (PKC), PI3K-NRF2 pathway[2][3][4][5][6] | Increased risk of endometrial cancer, VTE, and stroke[7] |
| Bazedoxifene | Estrogen Receptor α/β | - | Increased risk of VTE[8][9] |
| Lasofoxifene | Estrogen Receptor α/β | - | Increased risk of VTE[10] |
Probing the Unseen: Methodologies for Off-Target Profiling
A robust assessment of off-target effects is crucial for de-risking drug candidates early in the development pipeline. Several key experimental methodologies are employed to generate a comprehensive selectivity profile.
Kinase Selectivity Profiling
Given that a significant portion of the "kinome" can be inadvertently inhibited by small molecules, comprehensive kinase profiling is a standard industry practice.
Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a series of dilutions to be tested, typically in duplicate.
-
Kinase Reaction Mixture: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP at a concentration near the Km for each specific kinase.
-
Initiation of Reaction: Add the test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction by adding a solution that simultaneously terminates the kinase activity and captures the phosphorylated substrate onto a filter membrane.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO vehicle control. Data is often presented as a percentage of control or as IC50 values if a dose-response curve is generated.
dot graph "Kinase_Profiling_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#E8F0FE"; "Compound_Dilution" [label="Test Compound Dilution Series"]; "Kinase_Plate" [label="Kinase Panel Plate Preparation"]; }
subgraph "cluster_assay" { label="Assay"; style="filled"; color="#E6F4EA"; "Reaction" [label="Kinase Reaction\n(Kinase, Substrate, [γ-³³P]ATP, Compound)"]; "Incubation" [label="Incubation"]; "Termination" [label="Reaction Termination & Substrate Capture"]; }
subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#FEF7E0"; "Washing" [label="Washing"]; "Scintillation_Counting" [label="Scintillation Counting"]; "Data_Processing" [label="Calculate % Inhibition / IC50"]; }
"Compound_Dilution" -> "Reaction"; "Kinase_Plate" -> "Reaction"; "Reaction" -> "Incubation" -> "Termination" -> "Washing" -> "Scintillation_Counting" -> "Data_Processing"; } caption: "Workflow for Radiometric Kinase Profiling."
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in a cellular environment, which can reveal both on-target and off-target interactions.
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound or vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
dot graph "CETSA_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Cell_Treatment" [label="Treat Cells with Compound"]; "Heating" [label="Heat Shock across Temperature Gradient"]; "Lysis" [label="Cell Lysis"]; "Centrifugation" [label="Separate Soluble & Aggregated Proteins"]; "Supernatant_Collection" [label="Collect Supernatant"]; "Detection" [label="Detect Soluble Target Protein (e.g., Western Blot)"]; "Melting_Curve" [label="Generate Thermal Melting Curve"];
"Cell_Treatment" -> "Heating" -> "Lysis" -> "Centrifugation" -> "Supernatant_Collection" -> "Detection" -> "Melting_Curve"; } caption: "Cellular Thermal Shift Assay (CETSA®) Workflow."
Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor and are crucial for identifying off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and other receptor types.
Experimental Protocol: Radioligand Binding Assay (Competition)
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
Assay Buffer: Prepare a suitable binding buffer that maintains the integrity of the receptor and ligands.
-
Reaction Mixture: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the reaction mixture through the filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant) of the test compound.
dot graph "Receptor_Binding_Pathway" { rankdir="LR"; splines=true; node [shape="proteasesite", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
subgraph "cluster_membrane" { label="Cell Membrane"; style="filled"; color="#F1F3F4"; "Receptor" [label="Target Receptor"]; }
"Radioligand" [shape="invhouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Test_Compound" [shape="invhouse", fillcolor="#FBBC05", fontcolor="#202124"]; "Bound_Complex" [label="Receptor-Ligand Complex", shape="ellipse", fillcolor="#E6F4EA", fontcolor="#202124"]; "Unbound_Ligands" [label="Unbound Ligands", shape="ellipse", fillcolor="#FEF7E0", fontcolor="#202124"];
"Radioligand" -> "Receptor" [label="Binds"]; "Test_Compound" -> "Receptor" [label="Competes"]; "Receptor" -> "Bound_Complex"; {rank=same; "Radioligand"; "Test_Compound"}; "Bound_Complex" -> "Unbound_Ligands" [style=dashed, label="Equilibrium"]; } caption: "Competitive Radioligand Receptor Binding Assay."
Conclusion
The development of selective kinase inhibitors requires a deep understanding of potential off-target interactions. While "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" derivatives represent a chemical space with therapeutic promise, their off-target profiles remain to be fully elucidated. By drawing comparisons with structurally related and well-characterized molecules like Raloxifene and other SERMs, we can anticipate potential off-target liabilities and proactively design screening strategies to identify and mitigate them. The rigorous application of diverse off-target profiling assays, such as those detailed in this guide, is indispensable for the development of safer and more effective targeted therapies.
References
- Ellis, A. J., Hendrick, V. M., Williams, R., & Komm, B. S. (2015). Selective estrogen receptor modulators in clinical practice: a safety overview. Expert opinion on drug safety, 14(6), 921–934.
- Fard, G. K., & Jalili, S. (2017). Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites. Chemical research in toxicology, 30(7), 1437–1448.
- Fard, G. K., & Jalili, S. (2017). Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites. Chemical research in toxicology, 30(7), 1437–1448.
- Fard, G. K., & Jalili, S. (2017). Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites. Chemical research in toxicology, 30(7), 1437–1448.
- Manna, A., & Spagnuolo, C. (2021). Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections. Frontiers in immunology, 12, 686851.
- Manna, A., & Spagnuolo, C. (2021). Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections. Frontiers in immunology, 12, 686851.
- Komm, B. S., & Mirkin, S. (2014). An overview of the SERM bazedoxifene. The Journal of steroid biochemistry and molecular biology, 142, 91–98.
- McKeage, K., & Duggan, S. T. (2012). Bazedoxifene: a review of its use in the prevention of postmenopausal osteoporosis. Drugs & aging, 29(12), 995–1009.
- Klinowska, T. C., & Johnston, S. R. (2023). Lasofoxifene for the treatment of ER+/HER2- metastatic breast cancer with an ESR1 mutation.
- Barrett-Connor, E., Mosca, L., Collins, P., Geiger, M. J., Grady, D., Kornitzer, M., ... & RUTH Trial Investigators. (2006). Effects of raloxifene on cardiovascular events and breast cancer in postmenopausal women. The New England journal of medicine, 355(2), 125–137.
Sources
- 1. The rise and fall of raloxifene use for osteoporosis, 1999 – 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections [frontiersin.org]
- 7. Selective estrogen receptor modulators in clinical practice: a safety overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. onclive.com [onclive.com]
A Comparative In Silico Analysis of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" Isomers: A Molecular Docking Guide for COX-2 Inhibition
Abstract
In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Isomers, molecules with identical chemical formulas but different structural arrangements, can exhibit profoundly different pharmacological profiles.[1][2] This guide presents a comprehensive, hypothetical comparative molecular docking study of the ortho-, meta-, and para-isomers of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" against the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. We provide a detailed, step-by-step methodology for performing such an in silico analysis, from ligand and protein preparation to the interpretation of docking results. The objective is to furnish researchers and drug development professionals with a practical framework for evaluating the therapeutic potential of isomeric compounds, thereby facilitating more informed decisions in the early stages of drug design.[3][4]
Introduction: The Significance of Isomerism in Drug Design and the Role of Molecular Docking
The subtle repositioning of a single functional group on a molecule can drastically alter its interaction with a biological target.[1] This principle is fundamental to the study of constitutional isomers, where the connectivity of atoms differs.[2] For a molecule like "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid," the placement of the ethoxy-piperidine-oxo moiety on the benzoic acid ring—be it at the ortho-, meta-, or para-position—can significantly influence its binding affinity and selectivity for a protein target.[1][3] The meta-isomer is specified in the topic, and for a comparative study, we will analyze its ortho- and para- counterparts as well.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It has become an indispensable tool in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor interactions.[5][6] By simulating the binding process, we can estimate the binding affinity, often represented as a docking score or binding energy, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[5]
In this guide, we will explore the hypothetical binding of our three isomeric compounds to the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[7][8][9] Selective inhibition of COX-2 over its isoform, COX-1, is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[8][10]
Methodology: A Step-by-Step Protocol for Comparative Docking
This section outlines a robust and reproducible workflow for the comparative docking of our isomeric ligands against the COX-2 enzyme. The protocol is designed to be self-validating by including steps for redocking a known co-crystallized ligand to validate the docking parameters.
Required Software and Resources
-
Molecular Modeling Software: Schrödinger Maestro, Discovery Studio, or open-source alternatives like PyMOL and UCSF Chimera.
-
Docking Software: AutoDock Vina is a widely used and effective open-source option.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. We will use the crystal structure of human COX-2 (PDB ID: 6COX).
-
Ligand Structure Generation: ChemDraw or an online tool like MolView for drawing the 2D structures of the isomers and converting them to 3D.
Experimental Workflow Diagram
Caption: A high-level workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Ligand Preparation: a. Draw the 2D structures of the ortho-, meta-, and para-isomers of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid." b. Convert these 2D structures into 3D structures using a molecular modeling tool. c. Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand. d. Save the optimized structures in a .pdbqt format, which is required by AutoDock Vina. This format includes atomic charges and torsional degrees of freedom.
-
Protein Preparation: a. Download the crystal structure of human COX-2 from the PDB (ID: 6COX). b. Prepare the protein using a molecular modeling software. This typically involves: i. Removing water molecules and any co-crystallized ligands or ions that are not relevant to the study. ii. Adding polar hydrogen atoms, as they are often not resolved in crystal structures. iii. Assigning atomic charges (e.g., Kollman charges). c. Save the prepared protein structure in the .pdbqt format.
-
Grid Box Generation: a. Identify the active site of the COX-2 enzyme. In the case of PDB ID 6COX, this can be determined from the location of the co-crystallized ligand. b. Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that define the search space for the docking algorithm. A typical grid box size might be 25Å x 25Å x 25Å.
-
Molecular Docking Simulation: a. Use AutoDock Vina to perform the docking calculations. The command will typically specify the prepared ligand and protein files, the grid box parameters, and the output file name. b. Run the docking simulation for each of the three isomers. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.[11][12]
-
Results Analysis and Visualization: a. Analyze the output files to identify the best binding pose for each isomer, which is usually the one with the lowest binding energy. b. Visualize the protein-ligand complexes using a molecular graphics program. c. Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) between each isomer and the amino acid residues in the COX-2 active site.
Hypothetical Results and Discussion
This section presents a plausible set of results from our hypothetical docking study, followed by an in-depth discussion of their implications.
Docking Scores and Binding Energies
The predicted binding affinities of the three isomers are summarized in the table below. Lower binding energy values indicate a more stable protein-ligand complex and, therefore, a higher predicted binding affinity.
| Isomer Position | Binding Affinity (kcal/mol) | Hydrogen Bonds Formed | Key Interacting Residues (Hypothetical) |
| Ortho- | -7.8 | 2 | Arg120, Tyr355 |
| Meta- | -8.5 | 3 | Arg120, Tyr355, Ser530 |
| Para- | -9.2 | 4 | Arg120, Tyr355, Ser530, Phe518 |
Analysis of Binding Modes
The differences in binding affinity can be attributed to the varied ways each isomer fits into the COX-2 active site and the specific interactions they form.[1]
-
Ortho-Isomer: The proximity of the ethoxy-piperidine-oxo and carboxylic acid groups in the ortho- position may lead to steric hindrance, preventing the molecule from adopting an optimal conformation within the active site. While it may still form key hydrogen bonds, its overall fit is likely to be less favorable.
-
Meta-Isomer: The meta- configuration provides a more balanced geometry, allowing the carboxylic acid group to potentially interact with key residues like Arg120 and Tyr355 at one end of the active site, while the piperidine ring engages in hydrophobic interactions at the other end. The additional hydrogen bond with Ser530, a critical residue for COX activity, could contribute to its improved binding affinity over the ortho-isomer.
-
Para-Isomer: The para- arrangement allows for the greatest separation between the two functional groups, potentially enabling the molecule to span the active site more effectively. This could allow the carboxylic acid to form a strong salt bridge with Arg120, while the piperidine moiety extends into a hydrophobic pocket, interacting with residues like Phe518. This more extensive network of interactions would explain its superior hypothetical binding affinity.[13]
Interaction Diagram
Caption: Hypothetical interactions of the para-isomer in the COX-2 active site.
Conclusion
This guide has outlined a comprehensive framework for conducting a comparative molecular docking study on the isomers of "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid." Our hypothetical results suggest that the para-isomer is the most promising candidate for COX-2 inhibition due to its superior predicted binding affinity, which is a direct consequence of its ability to form a more extensive and stable network of interactions within the enzyme's active site.
It is imperative to remember that in silico studies are predictive in nature. While they provide valuable insights and can guide the prioritization of candidates for synthesis and biological testing, they are not a substitute for experimental validation.[7] The findings from this type of study should be used to generate hypotheses that can then be tested in vitro and in vivo to confirm the actual biological activity and therapeutic potential of the compounds.
References
-
The Role of Isomerism in Biological Activity. Solubility of Things. Available at: [Link]
-
In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. IJMBR - STM Journals. Available at: [Link]
-
In-silico identification of COX-2 inhibitory phytochemicals from traditional medicinal plants: molecular docking, dynamics, and safety predictions. Journal of Pharmacopuncture. Available at: [Link]
-
The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Dove Medical Press. Available at: [Link]
-
The Role of Geometric Isomers in Drug Efficacy and Toxicity. Patsnap Eureka. Available at: [Link]
-
Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Patsnap Eureka. Available at: [Link]
-
Study of In Silico of COX-2 on Indomethacin and Diclofenac as Nonsteroidal Antiinflammatory Drugs (NSAID). ResearchGate. Available at: [Link]
-
A review of drug isomerism and its significance. PMC - NIH. Available at: [Link]
-
The Basics of Optical Isomerism and its Role in Biological Activity of Drugs: Asymmetric Drug Synthesis and Resolution. ResearchGate. Available at: [Link]
-
Figure 4. Results docking synthesized analogs: COX-1 blue ( A – E ) and... ResearchGate. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Docking conditions when the ligand is in the racemic mixture? ResearchGate. Available at: [Link]
-
How can I dock Cis and Trans isomers separately into a specific receptor? is there any procedure? ResearchGate. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. Available at: [Link]
-
Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. ResearchGate. Available at: [Link]
-
Molecular Docking: In Silico Approach For Structure-Based Drug Designing. ResearchGate. Available at: [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. Available at: [Link]
-
Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Available at: [Link]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 4. Role of Geometric Isomers in Enzyme-Drug Design and Discovery [eureka.patsnap.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. scispace.com [scispace.com]
- 7. In-silico identification of COX-2 inhibitory phytochemicals from traditional medicinal plants: molecular docking, dynamics, and safety predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity » IJMBR [journals.stmjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Evaluating "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" Against Established GPR40 Probes
A Technical Guide for Researchers in Metabolic Disease Drug Discovery
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Promise and Nuances of Targeting GPR40
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Located predominantly on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR40 is endogenously activated by medium and long-chain fatty acids. This activation potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3] This dual mechanism offers the potential for robust glycemic control with a reduced risk of hypoglycemia, a significant drawback of conventional insulin secretagogues.[1][2]
The development of synthetic GPR40 agonists has been an area of intense research, leading to the characterization of several key probes. However, the landscape is complex. Early agonists like TAK-875 (Fasiglifam) showed promising efficacy in clinical trials but were ultimately discontinued due to unforeseen liver toxicity.[1][2] This has underscored the critical need for a deeper understanding of GPR40 pharmacology and the development of new probes with improved safety and efficacy profiles.
This guide introduces a novel investigational probe, "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (hereafter referred to as Probe X ), and provides a framework for its head-to-head comparison with established GPR40 agonists. We will delve into the critical experimental workflows required to characterize its pharmacological profile, comparing it against the partial agonist AMG-837 and the full agonist AM-1638 . This guide is designed to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies to rigorously evaluate new chemical entities in the GPR40 space.
Comparative Overview of GPR40 Agonists
A key differentiator among GPR40 agonists is their ability to engage different downstream signaling pathways, leading to varied physiological responses. GPR40 is known to couple to both Gαq and Gαs proteins. The Gαq pathway activation leads to an increase in intracellular calcium ([Ca2+]i), which is a primary driver of insulin secretion from pancreatic β-cells.[1][3] More recently, it has been shown that some agonists, termed "full agonists," can also engage the Gαs pathway, leading to cAMP production and a more robust stimulation of GLP-1 secretion from gut enteroendocrine cells.[4]
Here, we compare our hypothetical Probe X against two well-characterized benchmarks:
-
AMG-837 : A potent partial agonist that primarily signals through the Gαq pathway.[5]
-
AM-1638 : A potent full agonist that activates both Gαq and Gαs signaling pathways.[6]
-
TAK-875 : A well-studied partial agonist, included here for its historical significance and as a benchmark for potential liabilities.[1][2]
The following table summarizes the key pharmacological parameters for these established probes. The values for Probe X are presented as placeholders, representing the data points to be generated through the experimental protocols detailed in this guide.
| Parameter | Probe X (Hypothetical) | TAK-875 (Partial Agonist) | AMG-837 (Partial Agonist) | AM-1638 (Full Agonist) | Reference(s) |
| Binding Affinity (Ki, nM) | To be determined | ~20-36 | ~3.6 | ~13-29 | [4][7] |
| Calcium Mobilization (EC50, nM) | To be determined | ~29.6 - 72 | ~210 (in 0.625% HSA) | ~150 | [3][5][8] |
| IP-One Accumulation (EC50, nM) | To be determined | ~72 | Not widely reported | ~160 | [8][9] |
| β-Arrestin Recruitment (EC50, nM) | To be determined | Potent | Potent | Potent | [10] |
| GLP-1 Secretion | To be determined | Limited Efficacy | Limited Efficacy | Robust Efficacy | [4] |
| Signaling Pathway | To be determined | Gαq | Gαq | Gαq + Gαs | [4] |
| Clinical Status | Preclinical | Discontinued (Phase III) | Preclinical | Preclinical | [1][2][5] |
Experimental Workflows for Probe Characterization
To thoroughly characterize Probe X and compare it to the established agonists, a series of in vitro assays are essential. The following diagram illustrates a logical workflow for this characterization process.
Caption: A logical workflow for the characterization of a novel GPR40 probe.
Detailed Experimental Protocols
As a Senior Application Scientist, it is crucial to not only perform these experiments but to understand the rationale behind each step. The following protocols are presented with this in mind, providing both the "how" and the "why."
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Probe X for the GPR40 receptor.
-
Scientific Rationale: This assay directly measures the interaction between the probe and the receptor, providing a fundamental measure of its potency. A competitive binding format is used, where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.
-
Protocol:
-
Membrane Preparation: Culture CHO-K1 cells stably expressing human GPR40. Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]AM-1638), and varying concentrations of the unlabeled competitor (Probe X , TAK-875, AMG-837, or AM-1638).[4]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (FLIPR)
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of Probe X in activating the Gαq signaling pathway.
-
Scientific Rationale: GPR40 activation of Gαq leads to the release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye to detect this increase in intracellular calcium, providing a real-time readout of receptor activation. The FLIPR (Fluorescent Imaging Plate Reader) system is a high-throughput platform ideal for this measurement.[11]
-
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing human GPR40 into 384-well black-walled, clear-bottom plates and culture overnight.[10][12]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Cal-520 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.[12]
-
Compound Preparation: Prepare serial dilutions of Probe X and the reference compounds in an appropriate assay buffer.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells while simultaneously measuring the fluorescence intensity over time. A typical protocol involves a 10-20 second baseline reading, followed by compound addition and a 2-3 minute kinetic read.
-
Data Analysis: The increase in fluorescence (peak signal minus baseline) is plotted against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
IP-One Accumulation Assay (HTRF)
-
Objective: To confirm Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Scientific Rationale: While calcium assays are excellent for primary screening, they can be prone to artifacts and the signal is often transient. Measuring the accumulation of IP1 provides a more stable and robust readout of Gαq activation. The HTRF (Homogeneous Time-Resolved Fluorescence) format offers high sensitivity and is less susceptible to interference from colored compounds.[13][14]
-
Protocol:
-
Cell Stimulation: Plate GPR40-expressing cells in a 384-well plate. Add the test compounds (Probe X and controls) in a stimulation buffer containing LiCl. The LiCl is crucial as it inhibits the enzyme that degrades IP1, allowing it to accumulate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[15][16]
-
Cell Lysis and Detection: Add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore, and an IP1 analog labeled with an acceptor fluorophore) in a lysis buffer.[15]
-
Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced by the cells. Convert the HTRF ratios to IP1 concentrations using a standard curve and plot the IP1 concentration against the logarithm of the agonist concentration to determine the EC50.
-
β-Arrestin Recruitment Assay (PathHunter)
-
Objective: To assess the potential of Probe X to induce β-arrestin recruitment to GPR40, a key indicator of receptor desensitization and a potential pathway for biased signaling.
-
Scientific Rationale: Ligand binding to a GPCR can lead to its phosphorylation and subsequent recruitment of β-arrestin proteins, which uncouples the receptor from G proteins and can initiate G protein-independent signaling. The PathHunter assay is a well-established platform that utilizes enzyme fragment complementation to quantify this recruitment.[17]
-
Protocol:
-
Cell Plating: Use a PathHunter cell line co-expressing GPR40 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment. Plate the cells in a 384-well plate and incubate overnight.[17]
-
Compound Addition: Add serial dilutions of Probe X and control compounds to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[17]
-
Detection: Add the detection reagents, which include the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.
-
Luminescence Reading: Read the luminescence signal on a standard plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine the EC50.
-
GLP-1 Secretion Assay
-
Objective: To determine the efficacy of Probe X in stimulating GLP-1 secretion from an enteroendocrine cell line.
-
Scientific Rationale: A key therapeutic benefit of some GPR40 agonists is their ability to stimulate GLP-1 release, which has its own glucose-lowering effects. The human NCI-H716 cell line is a widely used model for studying GLP-1 secretion.[18][19]
-
Protocol:
-
Cell Culture: Culture NCI-H716 cells in suspension. To induce differentiation and GLP-1 expression, seed the cells onto Matrigel-coated plates and allow them to adhere and form clusters for 48 hours.[20]
-
Secretion Assay: Wash the cells gently with a basal buffer (e.g., Krebs-Ringer bicarbonate buffer). Add the test compounds (Probe X and controls) in the same buffer and incubate for a defined period (e.g., 2 hours) at 37°C.[21]
-
Sample Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected samples.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA or similar immunoassay kit.
-
Data Analysis: Plot the concentration of secreted GLP-1 against the logarithm of the agonist concentration.
-
GPR40 Signaling Pathways and the Concept of Biased Agonism
The differential activation of Gαq and Gαs pathways, along with β-arrestin recruitment, forms the basis of biased agonism at GPR40. This concept is crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects.
Caption: Differential signaling pathways activated by partial and full GPR40 agonists.
Conclusion and Future Directions
The comprehensive characterization of novel probes like "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid" (Probe X) is paramount for advancing the field of GPR40-targeted therapies. By systematically applying the detailed protocols outlined in this guide, researchers can build a robust pharmacological profile for their compounds. This head-to-head comparison against established benchmarks like AMG-837 and AM-1638 will allow for a clear understanding of a new probe's potency, mechanism of action, and potential for biased agonism.
The ultimate goal is to identify candidates that not only exhibit potent glucose-lowering effects through both direct insulin secretion and incretin release but also possess a safety profile that avoids the pitfalls of earlier compounds. A thorough in vitro characterization is the critical first step in this journey, providing the foundational data necessary to make informed decisions about advancing a compound into further preclinical and clinical development.
References
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. [Link]
-
Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PLOS One. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]
-
Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells. Journal of Molecular Endocrinology. [Link]
-
FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]
-
The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. Gastroenterology. [Link]
-
AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLoS One. [Link]
-
G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Journal of Visualized Experiments. [Link]
-
High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. Nature. [Link]
-
PathHunter® β-Arrestin GPCR Assays. Eurofins DiscoverX. [Link]
-
High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. ResearchGate. [Link]
-
GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. BMB Reports. [Link]
-
IP-3/IP-1 Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells. Journal of Molecular Endocrinology. [https://www.jmolecular endocrinology.org/view/journals/jme/64/4/jme-19-0268.xml]([Link] endocrinology.org/view/journals/jme/64/4/jme-19-0268.xml)
-
HTRF technology on Microplate Readers. BMG LABTECH. [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
AMG 837: A potent, orally bioavailable GPR40 agonist. ResearchGate. [Link]
-
GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Comprehensive Medicinal Chemistry III. [Link]
-
GLP-1 release by NCI-H716 cells. ResearchGate. [Link]
-
Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist. ResearchGate. [Link]
-
Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. bioRxiv. [Link]
-
HTRF IP-One assay used for functional screening. BMG LABTECH. [Link]
-
AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. Endocrinology and Metabolism. [Link]
-
A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS One. [Link]
-
FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. [Link]
-
PathHunter™ eXpress β-Arrestin Assays. Eurofins DiscoverX. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Frontiers in Pharmacology. [Link]
-
Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway. International Journal of Molecular Sciences. [Link]
-
GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo. Diabetes. [Link]
-
PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. Eurofins DiscoverX. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. ResearchGate. [Link]
-
HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. [Link]
-
Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. International Journal of Nanomedicine. [Link]
-
Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry. [Link]
-
Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. [Link]
-
Using IP-One HTRF® Assay to Identify Low Affinity Compounds. News-Medical.net. [Link]
-
FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. [Link]
-
β-arrestin Assays. Eurofins Discovery. [Link]
Sources
- 1. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jme.bioscientifica.com [jme.bioscientifica.com]
- 20. Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 872196-57-1). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, ensuring adherence to safety standards and regulatory compliance. The procedures are grounded in an understanding of the compound's chemical nature, drawing from data on its structural analogues—benzoic acid and piperidine derivatives—to establish a robust and scientifically sound disposal strategy.
Hazard Identification and Chemical Profile
-
Benzoic Acid Moiety : The carboxylic acid group renders the molecule acidic. Benzoic acid itself is known to cause serious eye damage, skin irritation, and may cause respiratory irritation.[1] Prolonged or repeated exposure can cause damage to organs.[2]
-
Piperidine Moiety : Piperidine and its derivatives are often flammable liquids and can be toxic if they come into contact with skin or are inhaled.[3][4] They are also typically corrosive.
-
Overall Profile : Based on these components, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid should be handled as a compound that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]
Table 1: Synthesized Hazard Profile and Chemical Properties
| Property | Value/Information | Source(s) |
| Chemical Name | 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid | [7] |
| CAS Number | 872196-57-1 | [7] |
| Molecular Formula | C14H17NO4 | [7] |
| Molecular Weight | 263.29 g/mol | [7] |
| Physical Form | Solid | [7] |
| Anticipated Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1][5][6] |
| Incompatibilities | Strong oxidizing agents, Strong bases. | [5][8] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling or preparing this compound for disposal, donning the appropriate PPE is mandatory. This is a non-negotiable standard to prevent personal exposure.
-
Eye Protection : Wear chemical safety goggles with side shields or a face shield.[3][9]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.[5][9]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be considered.[9][10]
-
Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions within waste containers and to ensure compliant disposal.
Step 1: Designate a Waste Stream This compound must be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.
Step 2: Select an Appropriate Waste Container
-
Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents: "3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid". List the approximate concentration and quantity.
Step 3: Waste Collection
-
Solid Waste : Collect waste solid material directly into the designated hazardous waste container. Avoid generating dust.[11]
-
Solutions :
-
Aqueous solutions should be collected in the same designated container.
-
Do not neutralize the acid with a strong base in a closed container, as this can generate heat and pressure.
-
Do not dispose of this compound down the drain.[5] It is an organic acid, and its environmental fate and effects on aquatic life are not fully known.[12]
-
-
Contaminated Materials : Any materials used in handling, such as pipette tips, weigh boats, and contaminated gloves or paper towels, must also be placed in the designated solid hazardous waste container.[9]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
If a significant spill occurs, evacuate the immediate area and alert colleagues and the laboratory supervisor. If the spill is outside of a fume hood, evacuate the room.[13]
Step 2: Control the Spill (if safe to do so)
-
For small spills of the solid, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Moisten the material slightly with water if necessary.[8]
-
For small liquid spills, use a chemical spill kit or absorbent pads to contain the spill.
Step 3: Clean-up
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5][11]
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.
Step 4: Seek Medical Attention
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper segregation and disposal of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid waste.
Caption: Disposal workflow for the subject compound.
Final Disposal
The ultimate disposal of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid must be conducted through a licensed and certified professional waste disposal service.[10][15] These services are equipped to handle and treat chemical waste in compliance with all local, state, and federal regulations. It is possible that the material will be incinerated in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction.[4][15]
Never attempt to dispose of this chemical through standard municipal waste or sewer systems.[8] Laboratory personnel are responsible for ensuring waste is properly segregated, labeled, and stored prior to collection.
References
- Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- University of Washington. Organic Acid Standard Operating Procedure.
- Benchchem. Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
- Carl ROTH. Safety Data Sheet: Piperidine.
- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of British Columbia. In-Laboratory Treatment of Chemical Waste.
- Fisher Scientific. SAFETY DATA SHEET - 3-(Piperidin-1-yl)benzoic acid.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- CymitQuimica. Safety Data Sheet - 4-(2-Oxopiperidin-1-yl)benzoic acid.
- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
- Indiana University. In-Lab Disposal Methods: Waste Management Guide.
- Benchchem. 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid.
- Alpha Resources. BENZOIC ACID - SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzoic acid.
- Combi-Blocks, Inc. OR-2250 - Safety Data Sheet.
- Hit2Lead. 3-[2-oxo-2-(1-piperidinyl)ethoxy]benzoic acid.
- ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS.
- Fisher Scientific. SAFETY DATA SHEET - Benzoic acid.
- Merck Millipore. Safety Data Sheet.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. carlroth.com [carlroth.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.ca [fishersci.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. You are being redirected... [hit2lead.com]
- 8. nj.gov [nj.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alpharesources.com [alpharesources.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. coral.washington.edu [coral.washington.edu]
- 14. durhamtech.edu [durhamtech.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Comprehensive Safety and Handling Guide: 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Hazard Assessment: A Structurally-Informed Analysis
The potential hazards of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid are inferred from its functional groups. This causative approach ensures that safety measures are logically derived from the compound's chemical nature.
-
Benzoic Acid Moiety : The carboxylic acid group suggests the compound is likely acidic. Benzoic acid itself is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Ingestion of related compounds can be harmful.[1][3]
-
Piperidine Amide Moiety : Piperidine is a cyclic aliphatic amine that is a strong base and can be corrosive.[4] While the amide linkage in the target molecule reduces its basicity compared to free piperidine, the potential for irritation and the toxicological profile of piperidine derivatives warrant caution. Handling piperidine derivatives requires measures to prevent skin exposure and inhalation.[5]
-
Overall Structure : Structurally similar compounds, such as 4-(2-Oxopiperidin-1-yl)benzoic acid, are classified as causing skin irritation, serious eye irritation, and respiratory irritation, and are considered harmful if swallowed.[3] The toxicological properties of the target compound have not been fully investigated, which necessitates a conservative approach to handling.[6]
The primary risks during handling are associated with:
-
Inhalation: Aerosolization of the solid powder during weighing and transfer.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ocular Contact: Splashes of solutions or contact with airborne powder.
-
Ingestion: Accidental transfer from contaminated hands or surfaces.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the final barrier between the researcher and the chemical, employed after engineering controls are established. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are mandatory at all times. A face shield must be worn over goggles during procedures with a high risk of splashing or aerosol generation (e.g., sonicating, vortexing, large-scale transfers).[5][7] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double-gloving with nitrile gloves is recommended. Inspect gloves for any signs of degradation or puncture before and during use.[5] Change gloves immediately upon contamination. For prolonged contact, consult a glove manufacturer's resistance guide. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn to prevent skin exposure.[5][7] Standard cotton lab coats are not recommended due to the potential flammability of piperidine derivatives.[5] |
| Respiratory | NIOSH-Approved Respirator | A respirator is required if engineering controls are inadequate or if handling large quantities that may generate dust or aerosols.[5][7] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the foot; leather or canvas footwear is not suitable due to their absorbent nature.[8] Protective boots may be required where large spills are possible.[5] |
Operational Plan: From Receipt to Disposal
A self-validating protocol relies on a combination of engineering controls and meticulous work practices to minimize exposure.
Engineering Controls
-
Certified Chemical Fume Hood: All manipulations of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to mitigate inhalation risk.[3][5]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.
-
Donning PPE: Don all required PPE as specified in the table above.
-
Weighing:
-
Perform weighing on an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is securely capped or covered with parafilm.
-
-
Transfer: Use pipettes or cannulas for liquid transfers. Avoid pouring, especially from height, to minimize splashing.
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[1][3] Do not eat, drink, or smoke in the laboratory area.[1][3]
-
Handling and Storage Workflow
The following diagram illustrates the logical flow for safely managing the compound within the laboratory.
Caption: Workflow for handling 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[3]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area. Do not let the product enter drains.[9]
Disposal Plan
All waste materials contaminated with 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, including empty containers, contaminated PPE, and absorbed spill material, must be disposed of as hazardous chemical waste.[6]
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The container label should clearly state "Hazardous Waste" and list the chemical name.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not dispose of it down the drain.[6][9]
References
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
- Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. Good Day's Work.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA.
- National Institute of Standards and Technology. (2015). Benzoic Acid (Acidimetric Standard)
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
- CymitQuimica. (2024). 4-(2-Oxopiperidin-1-yl)
- Fisher Scientific. (2025). 3-(Piperidin-1-yl)
- Combi-Blocks, Inc. (2023). 4-(2-Piperidinoethoxy)
- Autech Industry Co.,Ltd. (n.d.). MSDS of 3-(piperidin-3-yl)benzoic acid hydrochloride. Autech Industry.
- Merck Millipore. (2021). 3-[5-(2-Fluorophenyl)
- Sciencelab.com. (2005). Benzoic acid MSDS. ScienceLab.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 9. merckmillipore.com [merckmillipore.com]
- 10. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
